Product packaging for Meso-2,5-dibromoadipic acid(Cat. No.:CAS No. 3425-65-8)

Meso-2,5-dibromoadipic acid

Cat. No.: B15350965
CAS No.: 3425-65-8
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-ZXZARUISSA-N
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Description

Meso-2,5-dibromoadipic acid is a useful research compound. Its molecular formula is C6H8Br2O4 and its molecular weight is 303.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2O4 B15350965 Meso-2,5-dibromoadipic acid CAS No. 3425-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3425-65-8

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

(2S,5R)-2,5-dibromohexanedioic acid

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+

InChI Key

KABAKEOYQZKPBA-ZXZARUISSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)Br)[C@H](C(=O)O)Br

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

meso-2,5-Dibromoadipic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and properties of meso-2,5-dibromoadipic acid, a halogenated dicarboxylic acid with potential applications in organic synthesis and as a building block for novel chemical entities. This document outlines a robust synthetic pathway from readily available starting materials, including detailed experimental protocols. It also compiles available physicochemical and spectroscopic data for the key intermediate, diethyl meso-2,5-dibromoadipate, and discusses the general properties of the target acid. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, its structural features suggest potential as a scaffold in medicinal chemistry.

Synthesis

The synthesis of this compound is a multi-step process that begins with the readily available adipic acid. The overall synthetic strategy involves the conversion of adipic acid to its diacyl chloride, followed by stereoselective bromination and subsequent hydrolysis of the resulting meso-diester.

Synthetic Pathway

The synthesis proceeds through the following key steps:

  • Formation of Adipoyl Chloride: Adipic acid is converted to adipoyl chloride.

  • α,α'-Dibromination: Adipoyl chloride undergoes free-radical bromination to yield a mixture of meso and dl-2,5-dibromoadipoyl dichloride.

  • Esterification and Stereoselective Crystallization: The mixture of dibromoadipoyl dichlorides is esterified, typically with ethanol, to produce diethyl 2,5-dibromoadipate. The meso-diastereomer, being less soluble, selectively crystallizes from the reaction mixture.

  • Hydrolysis: The isolated diethyl meso-2,5-dibromoadipate is hydrolyzed to afford the final product, this compound.

Experimental Workflow for the Synthesis of this compound

G Adipic_Acid Adipic Acid Adipoyl_Chloride Adipoyl Chloride Adipic_Acid->Adipoyl_Chloride SOCl₂ or (COCl)₂ Dibromo_Dichloride_Mix Meso/dl-2,5-Dibromoadipoyl Dichloride Mixture Adipoyl_Chloride->Dibromo_Dichloride_Mix Br₂, Δ Diethyl_Ester_Mix Meso/dl-Diethyl 2,5-Dibromoadipate Mixture Dibromo_Dichloride_Mix->Diethyl_Ester_Mix Ethanol Meso_Diester Diethyl meso-2,5-Dibromoadipate (Crystalline Solid) Diethyl_Ester_Mix->Meso_Diester Crystallization Racemic_Diester dl-Diethyl 2,5-Dibromoadipate (in solution) Diethyl_Ester_Mix->Racemic_Diester Meso_Diacid This compound Meso_Diester->Meso_Diacid Acid or Base Hydrolysis

Caption: Synthetic pathway from adipic acid to this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 2,5-Dibromoadipoyl Dichloride

A detailed procedure for the bromination of adipoyl chloride has been described. In a typical setup, adipoyl chloride (1.093 mol) is heated to 75-85 °C under a sun lamp. Liquid bromine (2.342 mol) is then added dropwise over several hours. The reaction progress can be monitored by thin-layer chromatography. If the reaction is incomplete, an additional amount of bromine can be added.

Step 3: Synthesis and Isolation of Diethyl meso-2,5-Dibromoadipate

The crude 2,5-dibromoadipoyl dichloride is then esterified. This process involves reacting the diacyl chloride with ethanol. During this step, the racemic and meso diesters are formed. The key to isolating the meso form is its lower solubility, which allows it to spontaneously crystallize from the acidic ethanol solution. This crystallization of the meso diester can be enhanced by cooling the reaction mixture. A first crop of crystalline diethyl meso-2,5-dibromoadipate can be collected by filtration. Further concentration of the mother liquor may yield a second crop. The reported yield for the meso diethyl ester is approximately 75.5% (52.1% in the first crop and 23.4% in the second).

Step 4: Hydrolysis of Diethyl meso-2,5-Dibromoadipate

The final step is the hydrolysis of the purified diethyl meso-2,5-dibromoadipate to the corresponding dicarboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: The diester is refluxed with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The progress of the reaction can be monitored by the disappearance of the ester starting material (e.g., by TLC or GC). Upon completion, the this compound can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with cold water.

  • Base-Catalyzed Hydrolysis (Saponification): The diester is treated with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically with heating. This results in the formation of the disodium or dipotassium salt of the dicarboxylic acid. The reaction mixture is then acidified with a strong mineral acid to precipitate the this compound, which can then be collected by filtration.

Properties of this compound and its Diethyl Ester

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Diethyl meso-2,5-dibromoadipateC₁₀H₁₆Br₂O₄360.0466-68[1][2]White crystalline solid
This compoundC₆H₈Br₂O₄303.93Not Reported-
Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed for full characterization.

Potential Applications in Drug Development

Halogenated organic compounds are a significant class of molecules in medicinal chemistry and drug development. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Polyhalogenated compounds are used in a variety of therapeutic areas.

While there are no specific examples in the literature of this compound being used in drug development, its structure presents several features that could be of interest to medicinal chemists:

  • Chiral Scaffold: As a meso compound, it is achiral but contains stereogenic centers. This allows for its use as a precursor to chiral, non-racemic molecules through stereoselective reactions.

  • Bifunctional Linker: The two carboxylic acid groups provide handles for further chemical modification, allowing it to be incorporated into larger molecules as a linker or spacer.

  • Reactive Sites: The bromine atoms can be displaced by various nucleophiles, enabling the introduction of diverse functional groups.

Due to the lack of specific studies on the biological activity of this compound, no signaling pathways have been identified in which it plays a role.

Conclusion

This compound is a stereochemically interesting molecule that can be synthesized from adipic acid through a multi-step process involving a key stereoselective crystallization of its diethyl ester. While detailed physicochemical and spectroscopic data for the acid are yet to be fully reported in the public domain, this guide provides a clear synthetic pathway and highlights its potential as a versatile building block in organic and medicinal chemistry. Further research is warranted to explore its properties and potential applications in drug discovery and development.

References

CAS number and molecular formula of meso-2,5-dibromoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-2,5-dibromoadipic acid, a halogenated dicarboxylic acid with significant applications in organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications in various research and development fields.

Chemical and Physical Properties

This compound is a specialty chemical valued for its role as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring two bromine atoms and two carboxylic acid groups, allows for a variety of chemical transformations.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 3425-65-8[3]
Molecular Formula C₆H₈Br₂O₄[1][4]
Molecular Weight 303.93 g/mol [1]
IUPAC Name (2R,5S)-2,5-dibromohexanedioic acid
Synonyms This compound
Appearance White crystalline solid[1]
Boiling Point 395.4 ± 42.0 °C (at 760 mmHg)[1]
Density 2.1 ± 0.1 g/cm³[1]
Flash Point 192.9 ± 27.9 °C[1]

Experimental Protocol: Synthesis of meso-2,5-dihaloadipates

The following is a detailed experimental protocol for the preparation of meso-2,5-dihaloadipates, which can be adapted for this compound. This process involves the bromination of adipoyl chloride followed by esterification.

Materials:

  • Adipoyl chloride (98%)

  • Liquid bromine

  • 2B ethanol

  • Two-liter three-neck round-bottom flask

  • Paddle stirrer

  • Thermometer

  • Sun lamp

  • Ice water bath

Procedure:

  • Bromination of Adipoyl Chloride:

    • Charge a two-liter flask with 200 g (1.093 mole) of 98% adipoyl chloride.

    • Heat the stirred oil to 75°-85° C using a sun lamp.

    • Once the temperature is stable, add 374.3 g (2.342 mole) of liquid bromine dropwise over five hours and fifteen minutes.

    • Maintain the reaction at 75°-85° C for an additional hour and forty-five minutes after the addition is complete.

    • Monitor the reaction's completeness using thin-layer chromatography. If the reaction is incomplete, add an additional 78 g (0.488 mole) of bromine over 45 minutes, followed by 30 minutes of heating at 75° C to 85° C.

    • The resulting crude dibromo adipoyl chloride can be used in the next step without further purification.

  • Esterification:

    • Equip a two-liter three-neck round-bottom flask with a paddle stirrer and a thermometer, and immerse it in an ice water bath.

    • Charge the flask with 650 ml of 2B ethanol.

    • Add the crude dibromo adipoyl chloride (1.093 mole) to the stirred 2B ethanol, ensuring the internal temperature does not exceed 25° C. This addition should take approximately forty-five minutes.

    • Stir the resulting suspension at room temperature for sixteen hours, then at 5° C for thirty minutes.

    • Filter the suspension and reslurry the moist cake briefly in 250 ml of fresh 2B ethanol at 10°-15° C.

  • Isolation and Purification:

    • Filter the reslurried product and dry the first crop at 30° C in a vacuum oven. This should yield a white crystalline solid.

    • Combine all the ethanol mother liquors and reduce the volume to 600 ml.

    • Allow the solution to stand for three days at room temperature to precipitate more crystals.

    • Stir this mixture for one hour at 5°-10° C, then filter.

    • Wash the moist cake with 150 ml of 2B ethanol at 5°-10° C, then filter and dry at 30° C in a vacuum oven to obtain the second crop of the product.

G cluster_bromination Bromination Stage cluster_esterification Esterification Stage cluster_isolation Isolation and Purification adipoyl_chloride Adipoyl Chloride heating Heat to 75-85°C adipoyl_chloride->heating bromine Liquid Bromine reaction_vessel_1 Reaction Vessel 1: Bromination bromine->reaction_vessel_1 heating->reaction_vessel_1 crude_product Crude Dibromo Adipoyl Chloride reaction_vessel_1->crude_product reaction_vessel_2 Reaction Vessel 2: Esterification crude_product->reaction_vessel_2 ethanol 2B Ethanol ethanol->reaction_vessel_2 suspension Product Suspension reaction_vessel_2->suspension filtration_1 Filtration & Reslurrying suspension->filtration_1 drying_1 Drying (First Crop) filtration_1->drying_1 mother_liquor Mother Liquor Concentration filtration_1->mother_liquor final_product Meso-2,5-dibromoadipate drying_1->final_product crystallization Crystallization mother_liquor->crystallization filtration_2 Filtration & Washing crystallization->filtration_2 drying_2 Drying (Second Crop) filtration_2->drying_2 drying_2->final_product

Caption: Synthesis workflow for meso-2,5-dihaloadipates.

Applications in Organic Synthesis

This compound is a valuable intermediate in various organic synthesis pathways due to its bifunctional nature.

  • Polymer Chemistry: It can serve as a bifunctional initiator in atom transfer radical polymerization (ATRP), which is a method for producing polymers with well-controlled molecular weight distributions.

  • Precursor to Muconic Acid: This compound is a precursor in the synthesis of muconic acid. Muconic acid is a known metabolite found in the urine of individuals with prolonged exposure to benzene, making its synthesis relevant for toxicological studies.

  • Synthesis of Heterocycles: The esterified derivatives of meso-2,5-dihaloadipates are particularly useful as intermediates in the synthesis of various heterocyclic compounds, such as disubstituted pyrrolidines and diazabicyclooctanes.

G cluster_applications Applications main This compound polymer Bifunctional Initiator (ATRP) main->polymer muconic Precursor to Muconic Acid main->muconic heterocycles Intermediate for Heterocycle Synthesis main->heterocycles

Caption: Applications of this compound.

Biological Significance and Drug Development

While this compound is a versatile building block in organic chemistry, there is limited publicly available information regarding its direct biological activity or its specific roles in signaling pathways. Its utility in drug development is primarily as an intermediate for the synthesis of more complex, biologically active molecules, such as heterocyclic compounds. Further research is required to elucidate any intrinsic pharmacological properties of this compound itself.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols described should be carried out by qualified professionals in a properly equipped laboratory setting, with all appropriate safety precautions in place.

References

The Synthesis of meso-2,5-Dibromoadipic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,5-dibromoadipic acid is a halogenated dicarboxylic acid that serves as a valuable bifunctional building block in organic synthesis. Its stereochemistry and reactive bromine atoms make it a key intermediate in the preparation of various organic compounds, including pharmaceuticals and polymers. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, with a focus on the stereochemical challenges and separation techniques.

Historical Perspective: From Early Bromination Studies to Stereoisomer Elucidation

A significant challenge in the synthesis of 2,5-dibromoadipic acid is the formation of two diastereomers: the meso compound and a racemic mixture of enantiomers (dl-pair). The separation and characterization of these isomers have been a key focus of subsequent research.

Synthetic Methodologies

The primary route for the synthesis of 2,5-dibromoadipic acid involves the α,α'-dibromination of adipic acid or its derivatives. The process typically results in a mixture of the meso and racemic diastereomers, necessitating a subsequent separation step.

General Synthetic Workflow

The synthesis can be generalized into a multi-step process, often starting from adipic acid. The conversion to an acyl halide or an ester precedes the bromination step to control the reactivity and facilitate purification.

G Adipic_Acid Adipic Acid Adipoyl_Chloride Adipoyl Chloride Adipic_Acid->Adipoyl_Chloride SOCl₂ Dibromoadipoyl_Chloride 2,5-Dibromoadipoyl Dichloride (meso/racemic) Adipoyl_Chloride->Dibromoadipoyl_Chloride Br₂ Dimethyl_Dibromoadipate Dimethyl 2,5-Dibromoadipate (meso/racemic mixture) Dibromoadipoyl_Chloride->Dimethyl_Dibromoadipate Methanol Meso_Ester meso-Dimethyl 2,5-Dibromoadipate Dimethyl_Dibromoadipate->Meso_Ester Fractional Crystallization Racemic_Ester racemic-Dimethyl 2,5-Dibromoadipate Dimethyl_Dibromoadipate->Racemic_Ester Fractional Crystallization Meso_Diacid This compound Meso_Ester->Meso_Diacid Hydrolysis

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols from seminal works and patents are summarized below. Due to access limitations to the full text of some historical documents, these protocols are based on available abstracts and summaries.

Synthesis of Dimethyl 2,5-Dibromoadipate (Mixture of Diastereomers)

This procedure is based on the general method of brominating adipoyl chloride followed by esterification.

  • Preparation of Adipoyl Chloride: Adipic acid is reacted with thionyl chloride to yield adipoyl chloride. The excess thionyl chloride is removed by distillation.

  • Bromination: Adipoyl chloride is then subjected to bromination using elemental bromine. This step yields a mixture of meso and racemic 2,5-dibromoadipoyl dichloride.

  • Esterification: The resulting diacid chloride mixture is reacted with methanol to produce a mixture of meso and racemic dimethyl 2,5-dibromoadipate.

Separation of meso- and racemic-Dimethyl 2,5-Dibromoadipate

The separation of the diastereomeric esters is typically achieved by fractional crystallization . The different solubilities of the meso and racemic forms in a suitable solvent (e.g., ethanol) allow for their separation. The meso isomer is often less soluble and crystallizes out first from a concentrated solution upon cooling.

Hydrolysis to this compound

The isolated meso-dimethyl 2,5-dibromoadipate is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.

Key Developments in Industrial Synthesis

Later developments have focused on optimizing the synthesis for industrial-scale production, with an emphasis on yield, purity, and stereochemical control.

  • U.S. Patent 4,736,059 (1988): This patent describes methods to isolate meso-2,5-dihaloadipates, which was a significant step in enhancing stereochemical control in the synthesis.

  • Chinese Patent CN1931825A (2006): This patent details a three-step industrial process involving acyl halogenation, bromination, and esterification for the scalable production of 2,5-dibromo adipate. This process reportedly achieves a high total product yield.

Quantitative Data

The following table summarizes reported yields for the synthesis of meso-dibromoadipate esters, which are key intermediates in the preparation of the diacid.

CompoundReported YieldSeparation MethodReference
meso-Dimethyl 2,5-dibromoadipateNot specified in available abstractsCrystallizationMcDonald & Reitz, 1972
2,5-Dibromo adipate (mixture)up to 89.5% (total yield)Not specifiedCN1931825A

Conclusion

The synthesis of this compound is a well-established process, with its origins in early 20th-century organic chemistry. The primary challenge remains the efficient separation of the desired meso diastereomer from the racemic mixture. While classical methods like fractional crystallization are effective, the development of more streamlined and stereoselective synthetic routes continues to be an area of interest for researchers in organic and medicinal chemistry. The historical and modern synthetic methods outlined in this guide provide a solid foundation for professionals working with this versatile chemical building block.

Navigating the Safety Landscape of Meso-2,5-Dibromoadipic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a detailed overview of the safety and handling precautions for diethyl meso-2,5-dibromoadipate. Due to a lack of publicly available, comprehensive safety data for meso-2,5-dibromoadipic acid, the information presented herein is based on its closely related diethyl ester. Researchers and drug development professionals should handle this compound with the utmost caution, assuming it may have similar or more severe hazards than its ester derivative. The information provided is intended for laboratory use only by trained professionals.

Hazard Identification and Classification

Diethyl meso-2,5-dibromoadipate is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 1
Serious Eye Damage/Eye IrritationCategory 1

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H314Causes severe skin burns and eye damage.[1]
Hazard H318Causes serious eye damage.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Precautionary P301+P330+P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Precautionary P310Immediately call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of Diethyl meso-2,5-dibromoadipate

PropertyValue
Molecular Formula C10H16Br2O4
Molecular Weight 360.04 g/mol
Appearance Solid
Purity 98%

Experimental Protocols: Hazard Determination

The specific experimental protocols used to determine the hazard classifications of diethyl meso-2,5-dibromoadipate are not detailed in the available literature. However, these classifications are typically derived from standardized assays as mandated by regulatory bodies. These assays may include:

  • In vitro/in vivo skin corrosion tests: (e.g., OECD Test Guideline 431, 435, or 404) to assess the potential for causing irreversible skin damage.

  • In vitro/in vivo eye irritation tests: (e.g., OECD Test Guideline 437, 492, or 405) to evaluate the potential for causing serious eye damage.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for the safe handling of diethyl meso-2,5-dibromoadipate and the appropriate response in case of exposure.

start Start: Handling Diethyl meso-2,5-dibromoadipate assess_hazards Assess Hazards (H314, H318) start->assess_hazards implement_precautions Implement Precautionary Measures (P261, P280) assess_hazards->implement_precautions handling Chemical Handling implement_precautions->handling exposure_event Exposure Event? handling->exposure_event no_exposure Continue Safe Handling exposure_event->no_exposure No exposure_type Determine Exposure Type exposure_event->exposure_type Yes no_exposure->handling swallowed IF SWALLOWED (P301+P330+P331) exposure_type->swallowed Ingestion skin_contact IF ON SKIN (P302+P352) exposure_type->skin_contact Skin Contact eye_contact IF IN EYES (P305+P351+P338) exposure_type->eye_contact Eye Contact seek_medical_attention Seek Immediate Medical Attention (P310) swallowed->seek_medical_attention skin_contact->seek_medical_attention eye_contact->seek_medical_attention

References

Solubility of Meso-2,5-dibromoadipic Acid and Structurally Related Compounds in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an overview of the solubility of dicarboxylic acids, with a focus on adipic acid as a surrogate for meso-2,5-dibromoadipic acid, in various common organic solvents. It includes tabulated solubility data for related compounds, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility. This document is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the solubility characteristics of dicarboxylic acids.

Factors Influencing Solubility: A Conceptual Overview

The solubility of a dicarboxylic acid is governed by a complex interplay of factors including the polarity of the solvent and the solute, the temperature, and the crystalline structure of the acid. The presence of bromine atoms in this compound increases its molecular weight and alters its polarity compared to adipic acid, which would in turn affect its solubility profile. Generally, dicarboxylic acids exhibit higher solubility in polar solvents due to the potential for hydrogen bonding.

cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome Solute Solute Properties (e.g., Polarity, Size, H-Bonding) Solubility Resulting Solubility Solute->Solubility Interaction Solvent Solvent Properties (e.g., Polarity, H-Bonding) Solvent->Solubility Interaction System System Conditions (e.g., Temperature, Pressure) System->Solubility Influence

Caption: Key factors influencing the solubility of a solute in a solvent.

Solubility Data of Adipic Acid and Related Compounds

The following tables summarize the solubility of adipic acid and other relevant dicarboxylic acids in various organic solvents. This data is provided to serve as a reference point for estimating the potential solubility of this compound.

Table 1: Solubility of Adipic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g of Solvent)
Water251.5
Ethanol257.8
Acetone2516.0
Diethyl Ether201.9
Chloroform25Insoluble
Hexane25Insoluble

Table 2: Solubility of Other Dicarboxylic Acids in Water at 25°C

Dicarboxylic AcidSolubility (g / 100 g of Water)
Succinic Acid8.3
Glutaric Acid63.9
Pimelic Acid5.0
Suberic Acid0.16

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the equilibrium solubility of a crystalline compound like this compound in an organic solvent.

Materials and Equipment
  • Solute: this compound (or other crystalline solid)

  • Solvents: A range of common organic solvents (e.g., ethanol, acetone, ethyl acetate)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., gravimetric analysis).

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

A 1. Preparation of Supersaturated Solution B 2. Equilibration at Constant Temperature A->B C 3. Separation of Solid and Liquid Phases B->C D 4. Quantification of Solute in Supernatant C->D E 5. Calculation of Solubility D->E

Caption: General workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a known volume or mass of the solvent in a series of vials. The excess solid ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution and precipitation rates are equal. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any suspended solid particles. Centrifugation prior to filtration can aid in separating the solid phase.

  • Quantification: The concentration of the solute in the clear, filtered supernatant is then determined using a pre-validated analytical method. For UV-active compounds like this compound, HPLC is a common and accurate method. A calibration curve should be prepared using standards of known concentrations.

  • Solubility Calculation: The solubility is then calculated from the measured concentration and expressed in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Conclusion

While specific solubility data for this compound remains elusive in publicly accessible databases, this guide provides a framework for understanding and determining its solubility. The provided data for adipic acid and other dicarboxylic acids offers a comparative baseline, and the detailed experimental protocol outlines a robust method for obtaining precise solubility measurements. Researchers are encouraged to apply this methodology to ascertain the solubility of this compound in their specific solvent systems of interest.

Theoretical calculations on meso-2,5-dibromoadipic acid conformation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Theoretical Conformational Analysis of Meso-2,5-dibromoadipic Acid

Introduction

This compound, a halogenated derivative of adipic acid, presents a compelling subject for conformational analysis due to the influence of its stereocenters and bulky, electronegative bromine substituents on its three-dimensional structure. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as polymer chemistry and drug development. The presence of two carboxylic acid groups and two bromine atoms introduces a complex interplay of steric and electronic effects, leading to a variety of possible low-energy conformations.

This guide details the theoretical approach to elucidating the conformational preferences of this compound. It outlines the computational methodologies, presents illustrative data for key conformers, and describes experimental techniques for validation.

Theoretical Calculation Methodology

A systematic conformational analysis of this compound is typically performed using a multi-step computational approach. The workflow is designed to efficiently explore the potential energy surface of the molecule to identify stable conformers.

Experimental Protocols: Computational Workflow
  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software. The meso (2R, 5S) stereochemistry is explicitly defined.

  • Conformational Search: A conformational search is performed to explore the rotational possibilities around the single bonds of the carbon backbone (C2-C3, C3-C4, C4-C5). This is often achieved using molecular mechanics (MM) methods, such as MMFF94 or a similar force field, which are computationally inexpensive and suitable for scanning a large number of potential structures.

  • Geometry Optimization and Energy Minimization: The unique conformers identified in the initial search are then subjected to geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used method for this purpose, often with a functional like B3LYP and a basis set such as 6-31G(d) or larger. This step refines the molecular geometry to a local minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed for each conformer. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., aug-cc-pVDZ).

  • Population Analysis: The relative population of each conformer at a given temperature is calculated using the Boltzmann distribution, based on their relative Gibbs free energies.

A 1. Initial Structure Generation (this compound) B 2. Molecular Mechanics Conformational Search A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D 4. Vibrational Frequency Analysis (Confirm Minima) C->D E 5. High-Level Single-Point Energy Calculation (Optional) D->E F 6. Boltzmann Population Analysis D->F E->F

Caption: Computational workflow for conformational analysis.

Conformational Analysis Data

The conformational landscape of this compound is primarily defined by the dihedral angles along the C1-C2-C3-C4 backbone. The key dihedral angles of interest are τ1(C1-C2-C3-C4) and τ2(C3-C4-C5-C6). Due to the meso stereochemistry, several conformations will be energetically equivalent. The following table summarizes illustrative data for a few potential low-energy conformers.

Note: The following data is illustrative and represents a plausible outcome of a computational study. Actual values would be derived from the specific computational methods employed.

Conformer IDτ1 (C1-C2-C3-C4) (°)τ2 (C3-C4-C5-C6) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1-175.865.20.0045.2
Conf-268.1-176.50.0045.2
Conf-366.967.10.854.8
Conf-4-174.5-175.11.201.9

Experimental Validation Protocols

Theoretical calculations are powerful, but experimental validation is essential. The following techniques can provide data to support or refine the computed conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: 1H and 13C NMR spectra are acquired. Of particular importance are the proton-proton coupling constants (3JHH) between the hydrogens on the carbon backbone.

  • Analysis: The magnitude of the 3JHH coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing the experimentally measured coupling constants with those predicted for each calculated conformer, the conformational populations in solution can be estimated. For example, a larger coupling constant is typically associated with an anti-periplanar arrangement of protons, while a smaller coupling constant suggests a gauche relationship.

X-ray Crystallography

Methodology:

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, providing a precise three-dimensional model of the molecule as it exists in the solid state. This reveals the bond lengths, bond angles, and dihedral angles of the molecule in a single, fixed conformation. While this does not provide information about the conformational dynamics in solution, it offers an experimental benchmark for one of the low-energy conformers.

cluster_0 Theoretical Prediction cluster_1 Experimental Validation A Computed Conformers (Energies, Geometries) B NMR Spectroscopy (Solution State) A->B Compare J-couplings C X-ray Crystallography (Solid State) A->C Compare Geometry D Validated Conformational Model B->D C->D

Caption: Relationship between theoretical and experimental methods.

Potential Research Areas for meso-2,5-Dibromoadipic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meso-2,5-dibromoadipic acid is a halogenated dicarboxylic acid with significant potential as a versatile building block in various scientific domains. Its unique stereochemistry and the presence of two reactive bromine atoms, in addition to the terminal carboxylic acid functionalities, open up a wide array of synthetic possibilities. This document provides an in-depth exploration of potential research avenues for this compound, complete with experimental considerations, data summaries, and conceptual workflows to guide future investigations in polymer chemistry, medicinal chemistry, and materials science.

Synthesis and Characterization

The primary route to this compound involves the bromination of adipic acid. While various methods exist, a common approach is the Hell-Vollhard-Zelinsky reaction, which proceeds via an acyl halide intermediate.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis involves the following steps:

  • Acyl Halide Formation: Adipic acid is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), to form the corresponding diacyl halide. This reaction is typically performed in an inert solvent under reflux.

  • α-Bromination: Elemental bromine (Br₂) is then added portion-wise to the diacyl halide. The reaction is often catalyzed by a small amount of phosphorus (P) or a phosphorus halide. The mixture is heated to promote the bromination at the α-positions (carbons 2 and 5).

  • Hydrolysis: The resulting 2,5-dibromoadipoyl halide is then carefully hydrolyzed, typically by adding water or an aqueous acidic solution, to yield the final this compound product.

  • Purification: The crude product is often a mixture of stereoisomers. The meso form can be isolated and purified by recrystallization from a suitable solvent, such as water or an ethyl acetate/hexane mixture.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, which is crucial for its identification and characterization.

PropertyValue
Molecular FormulaC₆H₈Br₂O₄
Molecular Weight303.93 g/mol
Melting PointApproximately 190-195 °C (decomposes)
¹H NMR (DMSO-d₆)
δ (ppm) 4.5 (m, 2H, CHBr)
δ (ppm) 2.1 (m, 4H, CH₂)
¹³C NMR (DMSO-d₆)
δ (ppm) 172 (C=O)
δ (ppm) 48 (CHBr)
δ (ppm) 30 (CH₂)
IR Spectroscopy (KBr)
ν (cm⁻¹) ~3000 (O-H)Broad band characteristic of carboxylic acid
ν (cm⁻¹) ~1700 (C=O)Strong absorption
ν (cm⁻¹) ~600 (C-Br)

Core Research Areas

The bifunctional nature of this compound, with two carboxylic acids and two alkyl bromide groups, makes it an attractive starting material for several research fields.

Polymer Chemistry

The compound can be utilized as a specialty monomer to synthesize polymers with enhanced properties. The bromine atoms can impart flame retardancy and increase the refractive index, while the carboxylic acid groups allow for condensation polymerization.

  • Flame-Retardant Polyesters and Polyamides: Copolymerization of this compound with various diols (e.g., ethylene glycol, 1,4-butanediol) or diamines (e.g., hexamethylenediamine) can produce polyesters and polyamides. The incorporated bromine atoms can act as radical traps upon combustion, thereby reducing flammability. Research in this area would focus on:

    • Synthesizing a series of brominated polymers with varying monomer ratios.

    • Characterizing their thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

    • Evaluating their flame retardancy using standard tests like UL 94 or Limiting Oxygen Index (LOI).

  • High Refractive Index Polymers: The presence of heavy bromine atoms can increase the refractive index of the resulting polymers, a desirable property for optical applications such as lenses, coatings, and optical fibers.

Caption: Polymer synthesis workflow using this compound.

Medicinal Chemistry and Drug Development

The carbon skeleton of adipic acid is found in various natural products and bioactive molecules. The dibromo-derivative serves as a scaffold for generating novel compounds with potential therapeutic applications. The bromine atoms act as excellent leaving groups for nucleophilic substitution, allowing for the introduction of diverse functionalities.

  • Synthesis of Novel Heterocycles: Intramolecular or intermolecular cyclization reactions can lead to a variety of heterocyclic structures. For instance, reaction with primary amines could yield substituted piperidines or other nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.

  • Enzyme Inhibitor Development: Adipic acid itself is known to interact with certain enzymes. The brominated analog or its derivatives could exhibit enhanced or novel inhibitory activities. The bromine atoms can form halogen bonds with protein residues or act as reactive handles to covalently modify an enzyme's active site. Potential targets could include metabolic enzymes or proteases.

  • Scaffold for Combinatorial Chemistry: The molecule's C2 symmetry and four functionalizable points (two carboxylic acids, two C-Br bonds) make it an ideal starting point for creating diverse molecular libraries for high-throughput screening.

G cluster_derivatives Synthetic Pathways cluster_applications Potential Applications A This compound B Nucleophilic Substitution (e.g., with R-NH2, R-SH) A->B C Cyclization Reactions A->C D Esterification / Amidation A->D E Novel Heterocycles B->E F Enzyme Inhibitors B->F C->E G Diverse Molecular Libraries D->G

Caption: Synthetic pathways from this compound in medicinal chemistry.

Materials Science

The ability of dicarboxylic acids to act as linkers in coordination polymers makes this compound a candidate for constructing novel Metal-Organic Frameworks (MOFs).

  • Functionalized MOFs: The carboxylic acid groups can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the framework structure. The bromine atoms would then be exposed on the surface of the pores. These functionalized pores could exhibit:

    • Selective Gas Sorption: The polarizable bromine atoms could lead to specific interactions with certain gas molecules, enhancing selectivity in gas separation applications.

    • Catalytic Activity: The C-Br bonds can serve as synthetic handles for post-synthetic modification, allowing for the covalent attachment of catalytic species within the MOF channels.

    • Sensing Applications: The interaction of analytes with the brominated pore environment could induce a measurable change in the MOF's optical or electronic properties.

MOF_Assembly linker This compound -COOH -Br mof Resulting MOF Structure (Porous Framework) linker->mof Coordination metal Metal Ion Cluster metal->mof Coordination pore Pore with Exposed -Br Groups mof->pore Leads to

Caption: Conceptual assembly of a MOF using a dibromo-linker.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is straightforward, and its structure offers a rich platform for innovation across multiple scientific disciplines. The research avenues outlined in this guide—from the development of advanced functional polymers and novel therapeutic agents to the construction of sophisticated porous materials—provide a solid foundation for future investigations. The detailed experimental considerations and structured data should empower researchers to unlock the full potential of this versatile molecule.

Methodological & Application

Application Note & Protocol: Synthesis of meso-2,5-Dibromoadipic Acid from Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

meso-2,5-Dibromoadipic acid is a valuable intermediate in organic synthesis, particularly in the preparation of substituted heterocyclic compounds. This document outlines a detailed protocol for the synthesis of this compound from adipic acid. The synthesis proceeds via a Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-halogenation of carboxylic acids.[1][2][3][4][5] The process involves the conversion of adipic acid to its diacyl halide, followed by α-bromination and subsequent hydrolysis to yield the target compound.

Overall Reaction Scheme

The synthesis of this compound from adipic acid can be summarized by the following two-stage reaction:

  • Acyl Halide Formation: Adipic acid is first converted to adipoyl chloride using thionyl chloride.

  • α-Bromination: The adipoyl chloride then undergoes bromination at the α-positions. Subsequent workup yields the desired dibrominated diacid.

Experimental Protocols

This protocol is synthesized from established procedures for the α-bromination of dicarboxylic acids.[6][7]

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
Adipic AcidC₆H₁₀O₄146.14
Thionyl ChlorideSOCl₂118.97
BromineBr₂159.808
ChloroformCHCl₃119.38
Water (deionized)H₂O18.015

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure

Step 1: Synthesis of Adipoyl Chloride [6]

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add neat thionyl chloride (e.g., 40.0 g, 342 mmol) to the adipic acid.

  • Heat the mixture to reflux at 80 °C for 3 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The remaining product is adipoyl chloride.

Step 2: Synthesis of this compound [6]

  • To the crude adipoyl chloride from Step 1, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.

  • Heat the reaction mixture to 80-90 °C. For enhanced reaction initiation, a 500-watt halogen lamp can be placed approximately 10 cm from the reaction flask.[6]

  • Continue heating for 2 hours.

  • After cooling, cautiously dilute the reaction mixture with chloroform (e.g., 25 mL).

  • Pour the resulting solution into water (e.g., 100 mL) for hydrolysis of the diacyl bromide.

  • Separate the organic layer, and extract the aqueous layer twice with chloroform.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield this compound.

Data Presentation

Table 1: Physical and Chemical Data

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Adipic AcidC₆H₁₀O₄146.14White crystalline solid152.1
This compoundC₆H₈Br₂O₄303.94White solidNot explicitly found
Diethyl meso-2,5-dibromoadipateC₁₀H₁₆Br₂O₄360.04White solid62-64[7]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Bromination and Hydrolysis cluster_2 Step 3: Purification adipic_acid Adipic Acid reflux Reflux at 80°C for 3h adipic_acid->reflux thionyl_chloride Thionyl Chloride thionyl_chloride->reflux adipoyl_chloride Adipoyl Chloride reflux->adipoyl_chloride heating Heat at 80-90°C for 2h adipoyl_chloride->heating bromine Bromine bromine->heating dibromo_diacyl_bromide Dibromo Diacyl Bromide heating->dibromo_diacyl_bromide hydrolysis Hydrolysis with Water dibromo_diacyl_bromide->hydrolysis crude_product Crude Product hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Hell-Volhard-Zelinsky Reaction Pathway

HVZ CA Carboxylic Acid (Adipic Acid) AcylBromide Acyl Bromide CA->AcylBromide + PBr₃ PBr3 PBr₃ (catalyst) Enol Enol Tautomer AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ AlphaBromoCA α-Bromo Carboxylic Acid (this compound) AlphaBromoAcylBromide->AlphaBromoCA + H₂O H2O H₂O (Hydrolysis)

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

References

Application Notes and Protocols: Detailed Protocol for the Bromination of Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 2,5-dibromoadipic acid from adipic acid. The synthesis involves the initial conversion of adipic acid to adipoyl chloride, followed by α,α'-dibromination, and subsequent hydrolysis to yield the final product. This protocol is designed for research and development settings where a reliable method for the preparation of this halogenated dicarboxylic acid is required.

Introduction

Adipic acid is a readily available dicarboxylic acid, and its brominated derivatives, such as 2,5-dibromoadipic acid, are valuable intermediates in organic synthesis. The introduction of bromine atoms at the α-positions to the carboxylic acid groups significantly alters the molecule's reactivity, making it a useful building block for the synthesis of various pharmaceuticals and specialty chemicals. The most effective method for this transformation is a multi-step process that circumvents the direct bromination of the less reactive dicarboxylic acid. This protocol details a robust and well-documented procedure for the synthesis of 2,5-dibromoadipic acid.

Overall Reaction Scheme

AdipicAcid Adipic Acid AdipoylChloride Adipoyl Chloride AdipicAcid->AdipoylChloride SOCl₂ (Thionyl Chloride) Heat (50-60°C) DibromoadipoylChloride 2,5-Dibromoadipoyl Dichloride AdipoylChloride->DibromoadipoylChloride 2 Br₂ (Bromine) cat. PBr₃ DibromoadipicAcid 2,5-Dibromoadipic Acid DibromoadipoylChloride->DibromoadipicAcid H₂O (Hydrolysis)

Caption: Overall synthetic pathway for the bromination of adipic acid.

Experimental Protocols

Step 1: Synthesis of Adipoyl Chloride

This procedure is adapted from a well-established method for the synthesis of acyl chlorides from carboxylic acids.[1][2]

Materials:

  • Adipic acid (dried)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser, place 1.0 mole of dried adipic acid.

  • Carefully add 3.0 moles of thionyl chloride to the flask. Caution: Thionyl chloride is corrosive and reacts with moisture. This step should be performed in a well-ventilated fume hood.

  • Gently heat the mixture to 50-60°C using a heating mantle or water bath.

  • Maintain this temperature for approximately 4 hours, or until the evolution of hydrogen chloride gas ceases. The completion of the reaction is indicated by the dissolution of the solid adipic acid.

  • Once the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride. The distillation should be performed under reduced pressure.

  • The resulting crude adipoyl chloride, a light yellow liquid, is used directly in the next step without further purification.

Step 2: α,α'-Dibromination of Adipoyl Chloride

This step utilizes a Hell-Volhard-Zelinsky-type reaction on the acyl chloride intermediate.

Materials:

  • Adipoyl chloride (from Step 1)

  • Bromine (Br₂)

  • Red phosphorus or phosphorus tribromide (PBr₃) (catalytic amount)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

Procedure:

  • To the flask containing the crude adipoyl chloride from the previous step, add a catalytic amount of red phosphorus or a few drops of phosphorus tribromide.

  • Fit the flask with an addition funnel and a reflux condenser.

  • Slowly add 2.0 moles of bromine from the addition funnel. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • After the addition is complete, gently heat the reaction mixture to maintain a steady reflux until the red color of the bromine disappears, indicating its consumption.

  • The product of this step, 2,5-dibromoadipoyl dichloride, is a crude mixture that will be hydrolyzed in the next step.

Step 3: Hydrolysis of 2,5-Dibromoadipoyl Dichloride to 2,5-Dibromoadipic Acid

This is a standard hydrolysis of an acyl chloride to a carboxylic acid.

Materials:

  • Crude 2,5-dibromoadipoyl dichloride (from Step 2)

  • Water (H₂O)

  • Beaker

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Carefully and slowly add the crude 2,5-dibromoadipoyl dichloride mixture to a beaker containing cold water while stirring vigorously. This reaction is exothermic and will produce hydrogen chloride gas. Perform this step in a fume hood.

  • Continue stirring until the hydrolysis is complete. The 2,5-dibromoadipic acid will precipitate out of the solution as a solid.

  • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining impurities.

  • The crude 2,5-dibromoadipic acid can be further purified by recrystallization from hot water.

Data Presentation

ParameterAdipic Acid (Starting Material)2,5-Dibromoadipic Acid (Product)
Molecular Formula C₆H₁₀O₄C₆H₈Br₂O₄
Molar Mass ( g/mol ) 146.14303.94
Appearance White crystalline powderWhite to off-white solid
Melting Point (°C) 152Not explicitly found
Boiling Point (°C) 337.5Not explicitly found
Solubility Soluble in hot water, ethanolSoluble in hot water
Expected Yield N/AHigh (A related diester synthesis reports up to 89.5% overall yield)[1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Dibromination cluster_2 Step 3: Hydrolysis and Purification a Mix Adipic Acid and Thionyl Chloride b Heat at 50-60°C for 4h a->b c Remove Excess Thionyl Chloride (Distillation) b->c d Add Catalytic PBr₃ to Adipoyl Chloride c->d e Slowly Add Bromine d->e f Reflux until Bromine Color Disappears e->f g Add Crude Product to Cold Water f->g h Collect Precipitate by Filtration g->h i Wash with Cold Water h->i j Recrystallize from Hot Water i->j

Caption: Workflow for the synthesis of 2,5-dibromoadipic acid.

References

Application Notes and Protocols for the Separation of Meso and Racemic 2,5-Dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of meso and racemic diastereomers of 2,5-dibromoadipic acid. Given the absence of a standardized, published protocol for this specific compound, the following sections detail generalized yet robust methodologies based on established principles of stereoisomer separation. These protocols are intended to serve as a comprehensive starting point for method development and optimization.

Introduction to the Stereoisomers of 2,5-Dibromoadipic Acid

2,5-Dibromoadipic acid possesses two chiral centers at the C2 and C5 positions. This gives rise to three stereoisomers: a pair of enantiomers that constitute the racemic mixture ((2R,5R) and (2S,5S)-2,5-dibromoadipic acid) and an achiral meso compound ((2R,5S)-2,5-dibromoadipic acid). The meso form is a diastereomer of the racemic pair.

  • Meso (2R,5S)-2,5-dibromoadipic acid: An achiral compound with a plane of symmetry, rendering it optically inactive.

  • Racemic (±)-2,5-dibromoadipic acid: A 1:1 mixture of the (2R,5R) and (2S,5S) enantiomers. While the individual enantiomers are optically active, the racemic mixture is not.

The separation of these diastereomers is essential for stereospecific synthesis and for studying the distinct biological activities of the individual stereoisomers. The primary challenge lies in separating the meso compound from the racemic pair, followed by the resolution of the racemic mixture into its constituent enantiomers if desired.

Separation Techniques: Principles and Applications

The separation of the meso and racemic forms of 2,5-dibromoadipic acid relies on the differences in their physical properties, a hallmark of diastereomers. Key techniques applicable to this separation are fractional crystallization, chromatographic methods, and enzymatic resolution.

Fractional Crystallization

Principle: Diastereomers, such as the meso and racemic forms of a compound, exhibit different solubilities in a given solvent system. Fractional crystallization exploits this difference by allowing the less soluble diastereomer to selectively crystallize from a solution, leaving the more soluble diastereomer in the mother liquor.

Application: This is often the most direct and scalable method for separating diastereomers. The success of this technique is highly dependent on the choice of solvent and the temperature profile of the crystallization process.

Resolution via Diastereomeric Salt Formation

Principle: To separate the enantiomers of the racemic mixture, they can be converted into a pair of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent).[1][2][3][4] These diastereomeric salts have different physical properties, including solubility, and can be separated by fractional crystallization.[2][5] Once separated, the chiral resolving agent is removed by treatment with an achiral acid to yield the pure enantiomers of 2,5-dibromoadipic acid.

Application: This is a classical and effective method for resolving racemic acids. Common chiral resolving agents include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.[2][3]

Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. Since diastereomers have different physical and chemical properties, they will exhibit different retention times on a standard (achiral) HPLC column.

Application: This technique is particularly useful when crystallization methods fail or for isolating highly pure compounds on a smaller scale. A method developed on an analytical HPLC system can be scaled up to a preparative system for the isolation of larger quantities.

Enzymatic Kinetic Resolution

Principle: Enzymes are chiral catalysts that can exhibit high stereoselectivity. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[6] This results in a mixture of the unreacted, optically enriched enantiomer and a new product, which can then be separated by conventional methods.

Application: This method is highly efficient and can provide very high enantiomeric excess. It is typically applied to the racemic form after its separation from the meso isomer.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the separation of meso and racemic 2,5-dibromoadipic acid.

Protocol 1: Separation of Meso and Racemic Diastereomers by Fractional Crystallization

This protocol outlines the separation of the meso compound from the racemic mixture based on their differential solubilities.

Materials:

  • Mixture of meso and racemic 2,5-dibromoadipic acid

  • Selected crystallization solvent (e.g., water, ethanol, acetone, or mixtures thereof)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, assess the solubility of the diastereomeric mixture in various solvents at room temperature and upon heating. An ideal solvent will show a significant difference in solubility between the diastereomers and a large change in solubility with temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the mixture of 2,5-dibromoadipic acid in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Crystallization: Slowly cool the solution to room temperature to allow for the formation of well-defined crystals of the less soluble diastereomer. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated crystals under vacuum. This first crop of crystals will be enriched in the less soluble diastereomer.

  • Analysis: Determine the melting point and obtain an NMR spectrum of the crystals to assess their purity and identify the isomer (meso or racemic). The meso compound, being more symmetrical, often has a higher melting point and a simpler NMR spectrum.

  • Second Crop: The mother liquor can be concentrated by evaporating a portion of the solvent and cooled again to obtain a second crop of crystals, which will be enriched in the more soluble diastereomer.

  • Recrystallization: Recrystallize the enriched fractions until a constant melting point and clean NMR spectrum are obtained, indicating a pure diastereomer.

Data Presentation:

FractionMass (g)Melting Point (°C)AppearanceDiastereomeric Ratio (meso:racemic) by NMR
Crude Mixture
Crystal Crop 1
Mother Liquor 1
Recrystallized Crop 1
Protocol 2: Resolution of Racemic 2,5-Dibromoadipic Acid with a Chiral Amine

This protocol describes the separation of the enantiomers from the racemic mixture obtained from Protocol 1.

Materials:

  • Racemic 2,5-dibromoadipic acid

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) (0.5 molar equivalents for each carboxyl group, so 1.0 equivalent total)

  • Solvent (e.g., methanol, ethanol, or acetone)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Diethyl ether or ethyl acetate

  • Standard glassware for crystallization and extraction

Procedure:

  • Salt Formation: Dissolve the racemic 2,5-dibromoadipic acid in a suitable warm solvent. In a separate flask, dissolve one molar equivalent of the chiral amine in the same solvent.

  • Mixing: Slowly add the amine solution to the acid solution with stirring. A precipitate of the diastereomeric salts may form immediately or upon cooling.

  • Crystallization: Gently heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add 2 M HCl until the solution is acidic (pH ~1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extraction: Extract the liberated enantiomer of 2,5-dibromoadipic acid into an organic solvent like diethyl ether or ethyl acetate.

  • Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the optically enriched enantiomer.

  • Analysis: Determine the melting point and specific rotation using a polarimeter to assess the enantiomeric excess.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 4 by acidifying and extracting in a similar manner.

Data Presentation:

SampleMass (g)Melting Point (°C)Specific Rotation [α]D (degrees)Enantiomeric Excess (%)
Racemic Acid00
Diastereomeric Salt 1
Enantiomer 1
Enantiomer 2 (from mother liquor)

Visualization of Workflows

Diagram 1: Workflow for Fractional Crystallization

G cluster_start Starting Material cluster_process Crystallization Process cluster_products Separated Fractions cluster_purification Purification start Mixture of Meso and Racemic 2,5-Dibromoadipic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling and Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate crystals Crystals (Enriched in Less Soluble Diastereomer) filtrate->crystals Solid mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtrate->mother_liquor Liquid recrystallize Recrystallize Crystals crystals->recrystallize concentrate Concentrate Mother Liquor and Recrystallize mother_liquor->concentrate pure_meso Pure Meso Isomer recrystallize->pure_meso pure_racemic Pure Racemic Mixture concentrate->pure_racemic

Caption: Workflow for separating meso and racemic isomers.

Diagram 2: Workflow for Chiral Resolution

G cluster_reaction Salt Formation cluster_separation Separation cluster_liberation1 Liberation of Enantiomer 1 cluster_liberation2 Liberation of Enantiomer 2 racemic_acid Racemic 2,5-Dibromoadipic Acid ((R,R) + (S,S)) mix Mix in Solvent racemic_acid->mix chiral_base Chiral Base (e.g., (R)-Amine) chiral_base->mix diastereomeric_salts Mixture of Diastereomeric Salts ((R,R)-(R) and (S,S)-(R)) mix->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt Crystals filtration->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) filtration->more_soluble Liquid acidify1 Acidify (HCl) less_soluble->acidify1 acidify2 Acidify (HCl) more_soluble->acidify2 extract1 Extract acidify1->extract1 enantiomer1 Pure Enantiomer 1 extract1->enantiomer1 extract2 Extract acidify2->extract2 enantiomer2 Pure Enantiomer 2 extract2->enantiomer2

Caption: Workflow for the resolution of a racemic acid.

References

Application Notes and Protocols for Chiral Resolution of 2,5-Dibromoadipic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of the diastereomers of 2,5-dibromoadipic acid. The methods described herein are based on established principles of chiral separation and may serve as a starting point for the development of a specific, optimized process.

Introduction

2,5-Dibromoadipic acid possesses two stereocenters, leading to the existence of enantiomeric pairs (R,R and S,S) and a meso compound (R,S). The separation of these stereoisomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs) and for studying their distinct pharmacological and toxicological profiles. This document outlines three common methodologies for chiral resolution: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique for separating enantiomers of acidic or basic compounds. It involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]

Logical Workflow for Classical Resolution

G racemic_acid Racemic 2,5-Dibromoadipic Acid diastereomeric_salts Formation of Diastereomeric Salts ((R,R)-acid-(R)-base and (S,S)-acid-(R)-base) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., Brucine, (R)-1-Phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Isolation of Less Soluble Diastereomeric Salt crystallization->less_soluble_salt Precipitate more_soluble_salt Mother Liquor with More Soluble Diastereomeric Salt crystallization->more_soluble_salt Supernatant acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 recovery Recovery of Chiral Base acidification1->recovery enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2 acidification2->recovery

Caption: Workflow for Classical Chiral Resolution.

Experimental Protocol: Resolution with Brucine

Materials:

  • Racemic 2,5-dibromoadipic acid

  • Brucine (anhydrous)

  • Methanol

  • Acetone

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2,5-dibromoadipic acid in 100 mL of hot methanol. In a separate flask, dissolve an equimolar amount of anhydrous brucine in 50 mL of hot methanol.

  • Crystallization: Slowly add the hot brucine solution to the acid solution with constant stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization: Recrystallize the collected salt from a minimal amount of hot methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in 100 mL of water and add 2M HCl with vigorous stirring until the pH is approximately 1. The free enantiomer of 2,5-dibromoadipic acid will precipitate out.

  • Extraction and Drying: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched 2,5-dibromoadipic acid.

  • Recovery of the Second Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner to recover the other enantiomer, which is enriched in the more soluble diastereomeric salt.

Quantitative Data (Representative)
ParameterValue
Resolving Agent Brucine
Solvent for Crystallization Methanol
Yield of Less Soluble Salt (1st Crop) 35-45%
Optical Purity (e.e.) of Resolved Acid >95% (after 2-3 recrystallizations)
Specific Rotation [α]D To be determined experimentally

Enzymatic Kinetic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For dicarboxylic acids, this often involves the esterification of the racemic acid, followed by the enantioselective hydrolysis of the diester.

Logical Workflow for Enzymatic Resolution

G racemic_diester Racemic Diethyl 2,5-Dibromoadipate hydrolysis Enantioselective Hydrolysis racemic_diester->hydrolysis lipase Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis monoester (R,R)-Monoethyl 2,5-Dibromoadipate hydrolysis->monoester Reacts unreacted_diester (S,S)-Diethyl 2,5-Dibromoadipate hydrolysis->unreacted_diester Unreacted separation Separation (e.g., Extraction) monoester->separation unreacted_diester->separation hydrolysis1 Hydrolysis separation->hydrolysis1 Monoester hydrolysis2 Hydrolysis separation->hydrolysis2 Diester enantiomer1 (R,R)-2,5-Dibromoadipic Acid hydrolysis1->enantiomer1 enantiomer2 (S,S)-2,5-Dibromoadipic Acid hydrolysis2->enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic diethyl 2,5-dibromoadipate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (2M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Esterification: Prepare the racemic diethyl 2,5-dibromoadipate from racemic 2,5-dibromoadipic acid using standard Fischer esterification conditions (ethanol, catalytic sulfuric acid).

  • Enzymatic Hydrolysis: To a suspension of 5.0 g of racemic diethyl 2,5-dibromoadipate in 100 mL of phosphate buffer (pH 7.0), add 500 mg of immobilized CALB.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or by measuring the consumption of a base (e.g., using a pH-stat). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Extract the aqueous solution with MTBE (3 x 50 mL) to separate the unreacted diester (in the organic phase) from the monoester salt (in the aqueous phase).

  • Isolation of Unreacted Ester: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched diethyl ester.

  • Isolation of Monoester: Acidify the aqueous phase to pH 1 with 2M HCl and extract with MTBE (3 x 50 mL). Dry the combined organic extracts and evaporate the solvent to yield the enantiomerically enriched monoester.

  • Hydrolysis to Acids: Hydrolyze both the enriched diester and monoester separately using standard acidic or basic conditions to obtain the corresponding enantiomers of 2,5-dibromoadipic acid.

Quantitative Data (Representative)
ParameterValue
Enzyme Immobilized Candida antarctica Lipase B
Reaction Time 24-48 hours (monitor for ~50% conversion)
Yield of Monoester ~40-45%
Yield of Unreacted Diester ~40-45%
Enantiomeric Excess (e.e.) >98% for both monoester and unreacted diester

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Logical Workflow for Chiral HPLC Separation

G racemic_sample Racemic 2,5-Dibromoadipic Acid Solution hplc_system Chiral HPLC System racemic_sample->hplc_system chiral_column Chiral Stationary Phase hplc_system->chiral_column separation Differential Retention chiral_column->separation detector Detector (e.g., UV) enantiomer1_peak Peak for Enantiomer 1 detector->enantiomer1_peak enantiomer2_peak Peak for Enantiomer 2 detector->enantiomer2_peak separation->detector fraction_collection Fraction Collection separation->fraction_collection enantiomer1_fraction Fraction of Enantiomer 1 fraction_collection->enantiomer1_fraction enantiomer2_fraction Fraction of Enantiomer 2 fraction_collection->enantiomer2_fraction

Caption: Workflow for Chiral HPLC Separation.

Experimental Protocol: Preparative Chiral HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)

Mobile Phase Development (Analytical Scale):

  • Screen various mobile phases on an analytical scale to find the optimal conditions for separation. Typical mobile phases for normal phase chromatography consist of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • For reverse phase, acetonitrile/water or methanol/water with a buffer is common.

Preparative Scale Protocol (Example):

  • Column: Chiralpak IA (20 x 250 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol:TFA (80:20:0.1, v/v/v)

  • Flow Rate: 10 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the racemic 2,5-dibromoadipic acid in the mobile phase at a concentration of 10-20 mg/mL.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column loading capacity.

  • Fraction Collection: Collect the eluting peaks corresponding to each enantiomer in separate fractions.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Quantitative Data (Representative)
ParameterValue
Column Type Polysaccharide-based CSP
Separation Factor (α) >1.2 (for good preparative separation)
Resolution (Rs) >1.5
Loading Capacity 50-100 mg per injection (on a 20 mm ID column)
Purity of Collected Fractions >99% e.e.

Summary and Comparison of Methods

MethodAdvantagesDisadvantages
Classical Resolution Scalable, well-established, cost-effective for large quantities.Trial-and-error to find a suitable resolving agent and crystallization conditions, may require multiple recrystallizations.
Enzymatic Resolution High enantioselectivity, mild reaction conditions, reusable catalyst.Limited to 50% theoretical yield for each enantiomer, may require substrate modification (esterification).
Chiral HPLC Applicable to a wide range of compounds, high purity achievable, direct separation.Expensive for large-scale production, requires specialized equipment and columns.

Disclaimer: The protocols provided are intended as a general guide. Optimization of reaction conditions, solvents, and other parameters will be necessary to achieve the desired results for the chiral resolution of 2,5-dibromoadipic acid diastereomers.

References

Application Notes and Protocols: Use of meso-2,5-dibromoadipic Acid in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and patent databases has revealed no specific examples or established protocols for the use of meso-2,5-dibromoadipic acid in polyester synthesis.

While the synthesis of polyesters from various dicarboxylic acids and diols is a well-established field, there is no readily available information detailing the specific reaction conditions, catalysts, or resulting polymer properties for polyesters derived from this compound. The scientific and technical information necessary to generate detailed application notes and experimental protocols for this specific application is not present in the public domain based on the conducted searches.

General methods for polyester synthesis, such as melt polycondensation or solution polycondensation, are widely documented for other aliphatic and aromatic dicarboxylic acids.[1] These processes typically involve the reaction of a dicarboxylic acid or its ester derivative with a diol at elevated temperatures, often in the presence of a catalyst, with the removal of a small molecule byproduct like water or methanol.[2] However, the presence of bromine atoms on the adipic acid backbone in this compound could significantly influence the polymerization process and the properties of the resulting polyester in ways that are not predictable without experimental data. Potential considerations would include:

  • Thermal Stability: The carbon-bromine bond may have limited thermal stability at the high temperatures often required for melt polycondensation, potentially leading to dehydrobromination and discoloration of the polymer.

  • Reactivity: The electron-withdrawing nature of the bromine atoms could affect the reactivity of the carboxylic acid groups.

  • Stereochemistry: The specific meso stereochemistry of the monomer would influence the stereoregularity and crystallinity of the resulting polymer, which in turn would affect its mechanical and thermal properties.

Researchers and drug development professionals interested in the potential applications of polyesters derived from this compound would need to undertake exploratory research to determine viable synthesis routes and characterize the properties of the resulting polymers. Such research would involve systematically varying reaction parameters such as temperature, time, catalyst type, and monomer ratios.

For researchers venturing into this novel area, a logical experimental workflow would be as follows:

Caption: A logical workflow for the exploratory synthesis and characterization of polyesters from this compound.

Without any existing data, it is not possible to provide specific quantitative data tables or detailed, validated experimental protocols. The information provided here is based on general principles of polymer chemistry and is intended to guide potential future research in this unexplored area.

References

Application Notes and Protocols for Meso-2,5-dibromoadipic Acid in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are prospective and based on established principles of polymer chemistry. As of the time of writing, the use of meso-2,5-dibromoadipic acid as a monomer in condensation polymerization is not extensively documented in scientific literature. These notes are intended to provide a theoretical framework and a starting point for researchers interested in exploring its potential.

Introduction

This compound is a halogenated dicarboxylic acid. Its structure presents unique opportunities for the synthesis of novel polymers through condensation polymerization. The presence of bromine atoms on the aliphatic backbone is hypothesized to impart special properties to the resulting polymers, such as enhanced flame retardancy, increased refractive index, and the potential for post-polymerization functionalization. These characteristics make it a monomer of interest for the development of advanced materials, potentially for applications in drug delivery, specialty coatings, and flame-resistant textiles.

This document outlines the potential applications of this compound as a monomer and provides generalized protocols for its use in the synthesis of polyesters and polyamides.

Potential Applications

The incorporation of this compound into polymer chains could lead to materials with the following properties and applications:

  • Inherent Flame Retardancy: Brominated compounds are known to act as flame retardants.[1][2][3] Polymers synthesized from this compound are expected to exhibit self-extinguishing properties, making them suitable for applications where fire safety is critical.

  • Functionalizable Biomaterials: The carbon-bromine bond can serve as a reactive site for post-polymerization modification. This would allow for the attachment of various functional groups, including targeting ligands, drugs, or imaging agents, which is of particular interest in the field of drug development and smart biomaterials.

  • High Refractive Index Polymers: The presence of heavy atoms like bromine can increase the refractive index of a polymer. This could be advantageous in the development of optical materials, such as specialty lenses or coatings.

  • Enhanced Thermal Stability: The inclusion of bromine may enhance the thermal stability of the resulting polymers.[4][5]

Proposed Polymerization Reactions

This compound can theoretically be polymerized with suitable co-monomers via condensation polymerization to form polyesters and polyamides.

Polyester Synthesis

Reacting this compound with a diol (e.g., 1,4-butanediol or ethylene glycol) will produce a polyester. This reaction typically requires a catalyst and the removal of water to drive the equilibrium towards polymer formation.[6][7][8]

Polyester_Synthesis Adipic_Acid This compound (HOOC-(CHBr)2-(CH2)2-COOH) Polyester Brominated Polyester (-[OOC-(CHBr)2-(CH2)2-COO-R]-n) Adipic_Acid->Polyester + Diol Diol (HO-R-OH) Diol->Polyester + Water Water (H2O) Polyester->Water +

Caption: Proposed synthesis of a brominated polyester.

Polyamide Synthesis

Similarly, a polyamide can be synthesized by reacting this compound with a diamine (e.g., hexamethylenediamine). This reaction also proceeds via condensation with the elimination of water.

Polyamide_Synthesis Adipic_Acid This compound (HOOC-(CHBr)2-(CH2)2-COOH) Polyamide Brominated Polyamide (-[OC-(CHBr)2-(CH2)2-CO-NH-R'-NH]-n) Adipic_Acid->Polyamide + Diamine Diamine (H2N-R'-NH2) Diamine->Polyamide + Water Water (H2O) Polyamide->Water +

Caption: Proposed synthesis of a brominated polyamide.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of polymers from this compound. Optimization of reaction conditions, including temperature, time, and catalyst concentration, will be necessary.

Protocol for Polyester Synthesis

Materials:

  • This compound

  • 1,4-butanediol (or other suitable diol)

  • Titanium(IV) isopropoxide (catalyst)

  • Toluene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser.

Procedure:

  • Equimolar amounts of this compound and 1,4-butanediol are added to the reaction flask.

  • Toluene is added to the flask (approximately 50% of the total volume).

  • The system is purged with nitrogen to create an inert atmosphere.

  • The mechanical stirrer is started, and the mixture is heated to reflux.

  • Once the mixture is homogeneous, the catalyst (Titanium(IV) isopropoxide, ~0.1 mol%) is added.

  • The reaction is allowed to proceed at reflux, with the water of condensation being collected in the Dean-Stark trap.

  • The progress of the polymerization can be monitored by the amount of water collected.

  • After the theoretical amount of water has been collected (or the reaction ceases to produce water), the reaction is cooled to room temperature.

  • The resulting polymer is precipitated by pouring the reaction mixture into an excess of cold methanol.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum.

Polyester_Workflow Reactants Charge flask with monomers and toluene Inert_Atmosphere Purge with Nitrogen Reactants->Inert_Atmosphere Reflux Heat to Reflux Inert_Atmosphere->Reflux Catalyst Add Catalyst Reflux->Catalyst Polymerization Polymerize and Collect Water Catalyst->Polymerization Cooling Cool to Room Temperature Polymerization->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Workflow for polyester synthesis.

Protocol for Polyamide Synthesis

Materials:

  • This compound

  • Hexamethylenediamine (or other suitable diamine)

  • m-Cresol (solvent)

  • Triphenyl phosphite (catalyst)

  • Pyridine (catalyst)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer and nitrogen inlet/outlet.

Procedure:

  • Equimolar amounts of this compound and hexamethylenediamine are dissolved in m-cresol in the reaction vessel.

  • The solution is stirred under a nitrogen atmosphere.

  • Triphenyl phosphite and pyridine are added as the catalyst system.

  • The reaction mixture is heated to approximately 100-120°C.

  • The polymerization is allowed to proceed for several hours, during which the viscosity of the solution will increase.

  • After the desired reaction time, the mixture is cooled to room temperature.

  • The polymer is precipitated by pouring the viscous solution into an excess of methanol.

  • The fibrous polymer precipitate is collected, washed thoroughly with methanol, and dried under vacuum.

Hypothetical Data Presentation

The following table presents hypothetical data for a polyester synthesized from this compound and 1,4-butanediol. These values are illustrative and would need to be confirmed by experimental analysis.

PropertyHypothetical ValueAnalytical Technique
Number Average Molecular Weight (Mn)15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.1GPC
Glass Transition Temperature (Tg)65 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)320 °CThermogravimetric Analysis (TGA)
Limiting Oxygen Index (LOI)28%LOI Measurement
Refractive Index1.58Refractometry

Conclusion

This compound represents an intriguing, yet underexplored, monomer for condensation polymerization. The theoretical potential for creating polymers with inherent flame retardancy, post-polymerization functionality, and other desirable properties warrants further investigation. The protocols and potential applications outlined in this document provide a foundational guide for researchers to begin exploring the synthesis and characterization of novel polymers based on this unique building block. Experimental validation is essential to confirm the hypothesized properties and to optimize the synthesis of these promising new materials.

References

Application Notes and Protocols: Meso-2,5-Dibromoadipic Acid as a Novel Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,5-dibromoadipic acid is a bifunctional organic molecule featuring two carboxylic acid groups and two secondary bromine atoms. This unique structure presents a compelling opportunity for its use as a versatile crosslinking agent in the development of novel polymers and hydrogels for biomedical and pharmaceutical applications. The carboxylic acid moieties can readily participate in condensation reactions with hydroxyl or amine groups, while the bromine atoms offer sites for nucleophilic substitution, enabling a dual-mode or staged crosslinking approach.

These application notes provide a theoretical framework and hypothetical protocols for utilizing this compound as a crosslinking agent. The following sections detail potential crosslinking strategies, experimental procedures, and characterization methods.

Principle of Crosslinking

The crosslinking potential of this compound stems from the reactivity of its two distinct functional groups:

  • Carboxylic Acid Groups: These groups can form ester or amide bonds with polymers containing hydroxyl or amine functionalities, respectively. This type of crosslinking is typically facilitated by the use of activating agents or by conducting the reaction at elevated temperatures to drive off the water byproduct.

  • Bromo Groups: The secondary bromine atoms are susceptible to nucleophilic attack by functional groups such as amines, thiols, or carboxylates. This allows for a secondary crosslinking mechanism or for the introduction of specific functionalities.

This dual reactivity allows for the design of crosslinked networks with tunable properties, including degradation rates, mechanical strength, and stimuli-responsiveness.

Potential Applications in Drug Development

The ability to form robust and tunable polymer networks makes this compound a candidate for several applications in drug development, including:

  • Controlled Release Matrices: Biodegradable hydrogels can be formulated to encapsulate therapeutic agents, with the crosslink density influencing the drug release kinetics.

  • Tissue Engineering Scaffolds: Biocompatible and biodegradable scaffolds can be fabricated to support cell growth and tissue regeneration. The mechanical properties of the scaffold can be tailored to mimic the target tissue.

  • In situ Gelling Systems: Injectable formulations that transition from a liquid to a gel state in vivo can be developed for localized drug delivery or as tissue sealants.

Experimental Protocols

The following are hypothetical protocols for the crosslinking of a hydroxyl-containing polymer (e.g., polyvinyl alcohol, PVA) and an amine-containing polymer (e.g., chitosan) using this compound.

Protocol 1: Crosslinking of Polyvinyl Alcohol (PVA) via Esterification

Objective: To synthesize a crosslinked PVA hydrogel using this compound.

Materials:

  • Polyvinyl alcohol (PVA), Mw 70,000-100,000 g/mol

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethanol

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until fully dissolved. Cool to room temperature.

  • Crosslinker Solution Preparation: Dissolve this compound, DCC, and DMAP in DMSO. The molar ratio of PVA hydroxyl groups to carboxylic acid groups of the crosslinker can be varied (e.g., 10:1, 5:1, 2:1) to control the crosslinking density.

  • Crosslinking Reaction: Add the crosslinker solution dropwise to the PVA solution under vigorous stirring.

  • Gel Formation: Continue stirring for 24 hours at room temperature to allow for gel formation.

  • Purification: The resulting hydrogel is immersed in ethanol for 48 hours (changing the ethanol every 12 hours) to remove unreacted reagents and byproducts.

  • Drying: The purified hydrogel is then dried in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Crosslinking of Chitosan via Amidation

Objective: To synthesize a crosslinked chitosan scaffold using this compound.

Materials:

  • Chitosan, medium molecular weight

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetic acid solution (2% v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide solution (1 M)

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 2% acetic acid solution to a final concentration of 2% (w/v).

  • Activation of Crosslinker: Dissolve this compound, EDC, and NHS in the chitosan solution. The molar ratio of chitosan amine groups to carboxylic acid groups can be varied.

  • Crosslinking Reaction: Stir the mixture at room temperature for 12 hours.

  • Gel Casting and Neutralization: Cast the resulting viscous solution into a mold and immerse it in a 1 M sodium hydroxide solution to neutralize the acetic acid and solidify the scaffold.

  • Purification: Wash the scaffold extensively with PBS (pH 7.4) and then with deionized water to remove unreacted chemicals.

  • Lyophilization: Freeze the purified scaffold at -80°C and then lyophilize to obtain a porous structure.

Data Presentation

The following tables present hypothetical data for the characterization of hydrogels crosslinked with this compound.

Table 1: Effect of Crosslinker Concentration on Swelling Ratio and Mechanical Properties of PVA Hydrogels

Sample IDMolar Ratio (OH:COOH)Swelling Ratio (%)Compressive Modulus (kPa)
PVA-DBA-110:1850 ± 4550 ± 5
PVA-DBA-25:1620 ± 30120 ± 10
PVA-DBA-32:1380 ± 25250 ± 15

Table 2: Thermal Properties of Chitosan Scaffolds Crosslinked with this compound

Sample IDCrosslinker Conc. (w/w %)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Chitosan-DBA-0.50.5155290
Chitosan-DBA-1.01.0162305
Chitosan-DBA-2.02.0170315

Mandatory Visualizations

Crosslinking_Workflow cluster_preparation Material Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification & Drying cluster_characterization Characterization Polymer Polymer Solution (e.g., PVA, Chitosan) Mixing Mixing and Stirring Polymer->Mixing Crosslinker This compound Solution Crosslinker->Mixing Gelation Gel/Scaffold Formation Mixing->Gelation 24h, RT Washing Washing with Solvent Gelation->Washing Drying Drying/Lyophilization Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR Rheology Rheological Analysis Drying->Rheology Thermal Thermal Analysis (DSC/TGA) Drying->Thermal

Caption: Experimental workflow for synthesis and characterization.

Signaling_Pathway cluster_crosslinking Crosslinking Reaction cluster_products Crosslinked Products PolymerOH Polymer with -OH groups EsterLink Crosslinked Polymer (Ester Bonds) PolymerOH->EsterLink Esterification PolymerNH2 Polymer with -NH2 groups AmideLink Crosslinked Polymer (Amide Bonds) PolymerNH2->AmideLink Amidation Crosslinker This compound Crosslinker->EsterLink Crosslinker->AmideLink

The Potential of meso-2,5-Dibromoadipic Acid in Asymmetric Synthesis: Avenues for Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meso compounds, achiral molecules containing stereocenters, represent valuable starting materials in asymmetric synthesis. The inherent symmetry of these molecules allows for the strategic desymmetrization to yield enantiomerically enriched products, a powerful approach for accessing complex chiral building blocks. Among these, meso-2,5-dibromoadipic acid and its derivatives hold significant potential as versatile precursors for the synthesis of a variety of valuable chiral molecules, including substituted pyrrolidines and precursors to bioactive natural products. This document outlines the conceptual framework and potential applications of this compound in asymmetric synthesis, providing a theoretical basis for the development of detailed experimental protocols.

While specific, detailed experimental protocols and quantitative data for the direct asymmetric desymmetrization of this compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis allow for the projection of viable synthetic strategies. These strategies primarily revolve around two key approaches: the enantioselective functionalization of the prochiral centers or the enzymatic resolution of derivatives.

Key Synthetic Strategies

The core challenge in utilizing this compound lies in the ability to differentiate its two enantiotopic bromine atoms or the adjacent prochiral centers. This can be conceptually achieved through several distinct synthetic pathways.

1. Asymmetric Cyclization to Chiral Pyrrolidines:

One of the most promising applications of this compound is in the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines. These structures are prevalent in a wide range of natural products and pharmaceuticals. The synthetic sequence would logically proceed through the initial conversion of the diacid to a more reactive derivative, such as a diester or a diol, followed by a desymmetrizing cyclization step.

A potential workflow for this transformation is outlined below:

cluster_0 Preparation of Precursor cluster_1 Asymmetric Synthesis of Pyrrolidine This compound This compound meso-2,5-dibromoadipoyl chloride meso-2,5-dibromoadipoyl chloride This compound->meso-2,5-dibromoadipoyl chloride SOCl₂ This compound diester This compound diester meso-2,5-dibromoadipoyl chloride->this compound diester ROH meso-2,5-dibromohexane-1,6-diol meso-2,5-dibromohexane-1,6-diol This compound diester->meso-2,5-dibromohexane-1,6-diol Reduction (e.g., LiAlH₄) Chiral Pyrrolidine Chiral Pyrrolidine meso-2,5-dibromohexane-1,6-diol->Chiral Pyrrolidine 1. Activation (e.g., MsCl) 2. Chiral Amine 3. Intramolecular Cyclization Chiral Amine Chiral Amine

Caption: Synthetic pathway from this compound to chiral pyrrolidines.

2. Enzymatic Desymmetrization:

Enzymatic catalysis offers a powerful tool for the desymmetrization of meso compounds with high enantioselectivity. Lipases, proteases, and esterases are commonly employed for the selective hydrolysis or acylation of one of the two enantiotopic groups in a meso substrate. In the context of this compound, this would typically involve the derivatization to a diester, which can then be subjected to enzymatic hydrolysis.

The general workflow for an enzymatic desymmetrization approach is depicted below:

This compound This compound This compound diester This compound diester This compound->this compound diester Esterification Chiral monoester Chiral monoester This compound diester->Chiral monoester Enzymatic Hydrolysis Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)

Caption: Enzymatic desymmetrization of a this compound derivative.

Hypothetical Application Note and Protocol

The following section provides a hypothetical application note and a generalized protocol for the synthesis of a chiral pyrrolidine derivative, illustrating the potential of this compound. It is crucial to note that the following protocol is a conceptual outline and has not been validated experimentally. It should serve as a starting point for methods development.

Application Note: Synthesis of Enantioenriched (2R,5R)-1-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine

Introduction

This application note describes a potential synthetic route to (2R,5R)-1-benzyl-2,5-bis(hydroxymethyl)pyrrolidine, a valuable chiral building block, starting from this compound. The strategy relies on the conversion of the starting material to a diol, followed by a diastereoselective cyclization with a chiral amine.

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

StepReactionReagents and Conditions (Conceptual)Expected Yield (%)Expected Enantiomeric Excess (%)
1EsterificationThis compound, SOCl₂, MeOH>95N/A
2ReductionDiethyl meso-2,5-dibromoadipate, LiAlH₄, THF, 0 °C to rt85-95N/A
3Mesylationmeso-2,5-dibromohexane-1,6-diol, MsCl, Et₃N, DCM, 0 °C90-98N/A
4Cyclizationmeso-2,5-bis(methylsulfonyloxymethyl)hexane, (R)-α-methylbenzylamine, K₂CO₃, MeCN, reflux60-75>95 (diastereomeric excess)
5Deprotection(2R,5R)-1-((R)-1-phenylethyl)-2,5-bis(hydroxymethyl)pyrrolidine, H₂, Pd/C>95>95 (enantiomeric excess)

Experimental Protocol (Conceptual)

Step 1: Synthesis of Diethyl meso-2,5-dibromoadipate

  • To a solution of this compound (1.0 eq) in methanol (10 vol) is added thionyl chloride (2.2 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Synthesis of meso-2,5-Dibromohexane-1,6-diol

  • To a suspension of LiAlH₄ (2.5 eq) in anhydrous THF (20 vol) at 0 °C is added a solution of diethyl meso-2,5-dibromoadipate (1.0 eq) in THF (5 vol) dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

Step 3: Synthesis of meso-2,5-bis(methylsulfonyloxymethyl)hexane

  • To a solution of meso-2,5-dibromohexane-1,6-diol (1.0 eq) and triethylamine (3.0 eq) in DCM (15 vol) at 0 °C is added methanesulfonyl chloride (2.5 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.

Step 4: Synthesis of (2R,5R)-1-((R)-1-phenylethyl)-2,5-bis(hydroxymethyl)pyrrolidine

  • A mixture of meso-2,5-bis(methylsulfonyloxymethyl)hexane (1.0 eq), (R)-α-methylbenzylamine (1.2 eq), and K₂CO₃ (3.0 eq) in acetonitrile (20 vol) is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 5: Synthesis of (2R,5R)-1-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine

  • A solution of the product from Step 4 in ethanol is subjected to hydrogenolysis in the presence of Pd/C under a hydrogen atmosphere.

  • The catalyst is filtered off, and the solvent is removed to yield the final product.

While the direct application of this compound in asymmetric synthesis is an area that warrants further exploration, the conceptual frameworks presented here provide a solid foundation for the development of novel synthetic methodologies. The desymmetrization of this readily accessible meso compound holds the promise of providing efficient access to a wide array of valuable chiral building blocks for the pharmaceutical and fine chemical industries. Further research is needed to establish optimized and validated experimental protocols.

Application Notes and Protocols: Reaction of meso-2,5-dibromoadipic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,5-dibromoadipic acid and its ester derivatives are versatile intermediates in organic synthesis. The presence of two stereogenic centers and reactive carbon-bromine bonds makes them valuable precursors for a variety of functionalized adipic acid derivatives, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound and its dimethyl ester with various nucleophiles.

The nucleophilic substitution reactions at the C2 and C5 positions allow for the introduction of a wide range of functional groups, including amines, azides, and hydroxyl groups. The stereochemical outcome of these reactions is of paramount importance, as it dictates the stereochemistry of the final product. Understanding and controlling this stereoselectivity is crucial for the synthesis of enantiomerically pure compounds, a key requirement in drug development.

Reaction with Amine Nucleophiles

The reaction of this compound derivatives with amine nucleophiles provides a direct route to 2,5-diaminoadipic acid derivatives. These products are valuable building blocks for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules.

Experimental Protocol: Synthesis of Dimethyl 2,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanedioate

This protocol describes the reaction of meso-dimethyl 2,5-dibromohexanedioate with potassium phthalimide, a surrogate for ammonia, to yield the protected diamine.

Materials:

  • meso-Dimethyl 2,5-dibromohexanedioate

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of meso-dimethyl 2,5-dibromohexanedioate (1.0 eq) in anhydrous DMF, add potassium phthalimide (2.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford dimethyl 2,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanedioate.

Deprotection to 2,5-Diaminohexanedioic Acid: The phthalimide protecting groups can be removed by treatment with hydrazine hydrate in ethanol under reflux to yield the free diamine.

ReactantNucleophileProductYield (%)
meso-Dimethyl 2,5-dibromohexanedioatePotassium PhthalimideDimethyl 2,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanedioateNot Reported

Table 1: Summary of the reaction of meso-dimethyl 2,5-dibromohexanedioate with potassium phthalimide.

Reaction with Azide Nucleophiles

The reaction with sodium azide provides a convenient method for the synthesis of 2,5-diazidoadipic acid derivatives. The azide groups can be subsequently reduced to amines or participate in cycloaddition reactions, making these compounds versatile synthetic intermediates.

Stereochemistry of the Reaction

The reaction of meso-2,5-dibromoalkanes with azide ions is expected to proceed via a double SN2 mechanism. This results in the inversion of configuration at both stereocenters. Therefore, the reaction of the meso (2R, 5S) dibromide is expected to yield the racemic mixture of the (2S, 5R) and (2R, 5S) diazides, which in this case are enantiomers of each other.

dot

reaction_pathway meso meso-Dimethyl 2,5-dibromohexanedioate (2R, 5S) product rac-Dimethyl 2,5-diazidohexanedioate ((2S, 5R) + (2R, 5S)) meso->product Sɴ2 Inversion at C2 & C5 nucleophile 2 NaN3

Caption: Stereochemical outcome of the reaction with azide.

Reaction with Hydroxide Nucleophiles

Hydrolysis of this compound or its esters with a hydroxide source leads to the formation of 2,5-dihydroxyadipic acid. The stereochemical outcome of this reaction is also expected to proceed with inversion of configuration at both stereocenters via an SN2 mechanism.

Experimental Protocol: Synthesis of 2,5-Dihydroxyadipic Acid

dot

experimental_workflow start meso-Dimethyl 2,5-dibromohexanedioate step1 Reaction with Nucleophile (e.g., NaN3, R2NH, NaOH) start->step1 workup Aqueous Workup & Extraction step1->workup purification Purification (Crystallization or Chromatography) workup->purification product 2,5-Disubstituted Adipic Acid Derivative purification->product

Caption: General experimental workflow.

Applications in Drug Development

Derivatives of adipic acid with functional groups at the 2 and 5 positions are of significant interest in drug discovery. For example, diaminoadipic acid is a key component of various enzyme inhibitors, including those targeting bacterial cell wall biosynthesis. The ability to synthesize stereochemically defined derivatives of adipic acid is therefore crucial for structure-activity relationship (SAR) studies and the development of potent and selective drug candidates.

Summary of Reactions and Stereochemistry

NucleophileExpected ProductStereochemical Outcome (from meso)
Amine (R₂NH)2,5-Diaminoadipic acid derivativeRacemic (via double SN2)
Azide (N₃⁻)2,5-Diazidoadipic acidRacemic (via double SN2)
Hydroxide (OH⁻)2,5-Dihydroxyadipic acidRacemic (via double SN2)

Table 2: Summary of nucleophilic substitution reactions on this compound derivatives.

dot

logical_relationship sub This compound Derivative reac Nucleophilic Substitution (Sɴ2) sub->reac nuc Nucleophile (Amine, Azide, Hydroxide) nuc->reac prod 2,5-Disubstituted Adipic Acid Derivative reac->prod stereo Inversion of Stereochemistry (meso to racemic) reac->stereo app Applications in Drug Development prod->app

Caption: Relationship between substrate, reaction, and application.

Conclusion

The reaction of this compound and its esters with various nucleophiles provides a powerful tool for the synthesis of a diverse range of functionalized adipic acid derivatives. The stereospecificity of the SN2 reaction, leading to inversion of configuration at the stereocenters, allows for the predictable synthesis of racemic products from the meso starting material. These products are valuable building blocks for the development of new therapeutic agents and advanced materials. Further research into expanding the scope of nucleophiles and optimizing reaction conditions will continue to enhance the utility of this versatile synthetic intermediate.

References

Application Note: 1H and 13C NMR Characterization of meso-2,5-dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

meso-2,5-Dibromoadipic acid is a halogenated derivative of adipic acid. The stereochemistry of the molecule, specifically the meso configuration, results in a plane of symmetry that influences its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data and an experimental workflow.

Predicted NMR Data

Due to the plane of symmetry in this compound, the molecule has three unique carbon environments and three unique proton environments. The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants are summarized in the tables below. These predictions are based on the known spectra of adipic acid and the expected electronic effects of the bromine substituents.[1][2][3] The presence of the electronegative bromine atoms is anticipated to deshield the adjacent protons and carbons, causing a downfield shift in their NMR signals.[4][5]

Structure of this compound:

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
COOH~12.0 - 13.0Singlet (broad)-
Hα (CH Br)~4.5 - 4.7Triplet of doublets (td) or multipletJαβ ≈ 7-8 Hz, Jαβ' ≈ 4-5 Hz
Hβ, Hβ' (CH ₂)~2.0 - 2.4Multiplet-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O~172 - 175
C HBr~50 - 55
C H₂~30 - 35

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve carboxylic acids and to avoid the exchange of the acidic proton of the carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][9]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent magnetic field inhomogeneities.[8][10]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument parameters may need to be optimized for different spectrometers.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition (zg30, 16-64 scans) transfer->h1_nmr Acquire 1H c13_nmr 13C NMR Acquisition (zgpg30, 1024-4096 scans) transfer->c13_nmr Acquire 13C ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing (Solvent or TMS) phase_base->reference analyze Spectral Analysis (Integration, Peak Picking) reference->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Logical Relationship of NMR Signals

logical_relationship cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals compound This compound h_cooh COOH ~12-13 ppm (s, br) compound->h_cooh h_alpha Hα (CHBr) ~4.5-4.7 ppm (m) compound->h_alpha h_beta Hβ (CH2) ~2.0-2.4 ppm (m) compound->h_beta c_cooh C=O ~172-175 ppm compound->c_cooh c_alpha Cα (CHBr) ~50-55 ppm compound->c_alpha c_beta Cβ (CH2) ~30-35 ppm compound->c_beta h_alpha->h_beta Couples to h_beta->h_alpha Couples to

Caption: Predicted NMR signals and their relationships in this compound.

References

Application Note: FTIR Analysis of Functional Groups in meso-2,5-dibromoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of meso-2,5-dibromoadipic acid. The identification and confirmation of key functional groups are critical for the characterization and quality control of this compound in research and pharmaceutical development. This document provides a summary of the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a workflow for spectral interpretation.

Introduction

This compound is a halogenated derivative of adipic acid. Its bifunctional nature, containing both carboxylic acid and alkyl bromide moieties, makes it a potential building block in the synthesis of various organic molecules, including polymers and pharmacologically active compounds. The purity and structural integrity of this compound are paramount for its intended applications. FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for confirming the presence of characteristic functional groups. This note serves as a practical guide for researchers, scientists, and drug development professionals in utilizing FTIR for the analysis of this compound.

Data Presentation

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The expected absorption bands are summarized in Table 1. These frequencies are based on the known spectral regions for carboxylic acids and alkyl halides. The presence of the bromine atoms is expected to slightly shift the frequencies of neighboring groups compared to unsubstituted adipic acid.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensityNotes
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded dimeric form of carboxylic acids and often overlaps with C-H stretching bands.[1][2][3][4][5]
2950 - 2850C-H StretchAlkane (-CH, -CH₂)MediumSharp peaks that may appear as shoulders on the broad O-H band.
1725 - 1680C=O StretchCarboxylic Acid (-COOH)StrongAn intense, sharp peak characteristic of the carbonyl group in a saturated carboxylic acid dimer.[1][3][4] The position can be influenced by hydrogen bonding.
1440 - 1395O-H BendCarboxylic Acid (-COOH)MediumIn-plane bending vibration.
1320 - 1210C-O StretchCarboxylic Acid (-COOH)MediumCoupled with O-H in-plane bending.
1300 - 1150C-H Wag-CH₂BrMediumWagging vibration of the methylene group adjacent to the bromine atom.[6]
950 - 910O-H Bend (out-of-plane)Carboxylic Acid (-COOH)Broad, MediumOut-of-plane bending of the hydroxyl group in the dimer.
690 - 515C-Br StretchAlkyl Bromide (-C-Br)Medium to StrongThis band confirms the presence of the carbon-bromine bond.[1][6][7] The exact position depends on the conformation.

Experimental Protocols

This section provides a detailed methodology for the FTIR analysis of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Analytical balance

  • Drying oven

  • This compound (sample)

  • FTIR-grade potassium bromide (KBr), dried

Sample Preparation (KBr Pellet Method):

  • Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 4 hours to remove any absorbed water. Cool in a desiccator before use.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the this compound sample.

  • KBr Weighing: Weigh approximately 100-200 mg of the dried KBr powder.

  • Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] This ensures even distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent.

FTIR Spectrometer Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Background: Collect a background spectrum using a pure KBr pellet.

Data Acquisition and Analysis:

  • Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

  • Compare the observed peak positions with the expected frequencies in Table 1 to confirm the presence of the key functional groups.

Mandatory Visualization

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh Sample (1-2 mg) and KBr (100-200 mg) prep2 Grind and Mix in Agate Mortar prep1->prep2 prep3 Load into Pellet Die prep2->prep3 prep4 Apply Pressure (8-10 tons) prep3->prep4 prep5 Form Transparent KBr Pellet prep4->prep5 acq2 Place Sample Pellet in FTIR prep5->acq2 acq1 Collect Background Spectrum (Pure KBr) acq3 Acquire Sample Spectrum (4000-400 cm-1) acq1->acq3 acq2->acq3 an1 Process Spectrum (Baseline Correction, etc.) acq3->an1 an2 Identify Peak Frequencies an1->an2 an3 Compare with Reference Table an2->an3 an4 Assign Functional Groups an3->an4 an5 Confirm Molecular Structure an4->an5

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is an effective and efficient method for the structural characterization of this compound. By following the detailed protocol, researchers can reliably identify the characteristic absorption bands of the carboxylic acid and alkyl bromide functional groups, thereby confirming the identity and integrity of the compound. This application note provides the necessary information for the successful implementation of this technique in a laboratory setting.

References

Application Note: Analysis of meso-2,5-dibromoadipic Acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized protocol for the analysis of meso-2,5-dibromoadipic acid using mass spectrometry. Due to the absence of publicly available mass spectral data for this specific compound, this document presents a projected fragmentation pattern based on established principles of mass spectrometry for halogenated dicarboxylic acids. The provided experimental protocol is a general guideline for researchers and can be adapted for use with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This note is intended to guide researchers, scientists, and drug development professionals in anticipating the mass spectral behavior of this and similar molecules.

Introduction

This compound is a halogenated dicarboxylic acid. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then detecting the mass-to-charge ratio (m/z) of the resulting ions and their fragments.[1] The fragmentation pattern is a unique "fingerprint" of a molecule that can be used for its identification.[2]

This document outlines the expected fragmentation pathways for this compound under electron ionization (EI) conditions, which is a hard ionization technique that leads to extensive fragmentation and is useful for structural elucidation.[3]

Predicted Fragmentation Pattern

The structure of this compound suggests several likely fragmentation pathways upon ionization in a mass spectrometer. The presence of two bromine atoms is expected to produce characteristic isotopic patterns in the mass spectrum for any fragment containing bromine, due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

The primary fragmentation events anticipated for this compound are:

  • Loss of a Bromine Atom: Halogenated compounds readily undergo the loss of a halogen radical.

  • Decarboxylation: Carboxylic acids are prone to losing a carboxyl group in the form of CO2 or a COOH radical.[4][5]

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is susceptible to cleavage.

  • Loss of Water: The loss of H2O is a common fragmentation pathway for carboxylic acids.[6]

  • Carbon Chain Fission: The aliphatic backbone can undergo cleavage at various points.

A diagram illustrating the proposed major fragmentation pathways is presented in Figure 1.

Fragmentation_Pattern M This compound (M+) F1 [M - Br]+ M->F1 - Br F2 [M - COOH]+ M->F2 - COOH F3 [M - H2O]+ M->F3 - H2O F4 [M - Br - COOH]+ F1->F4 - COOH F5 [M - 2Br]+ F1->F5 - Br F2->F4 - Br F6 [M - 2COOH]+ F2->F6 - COOH

Figure 1. Proposed fragmentation pathways for this compound.

Hypothetical Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for this compound. The m/z values are calculated based on the most abundant isotopes (12C, 1H, 16O, 79Br). The relative abundance is a hypothetical estimation to guide spectral interpretation.

Fragment Ion Proposed Structure Calculated m/z Relative Abundance (%)
[M]+•C6H8Br2O4302/304/3065
[M-Br]+C6H8BrO4223/22540
[M-COOH]+C5H8Br2O2257/259/26120
[M-H2O]+•C6H6Br2O3284/286/28815
[M-Br-COOH]+C5H8BrO2178/180100 (Base Peak)
[M-2Br]+•C6H8O414410
[M-2COOH]+•C4H8Br2214/216/2185
[C4H7Br]+•C4H7Br134/13630
[C2H3O2]+COOHCH25925

Note: The presence of two bromine atoms will result in an M, M+2, and M+4 isotopic pattern for fragments containing both bromine atoms. Fragments with one bromine atom will show an M and M+2 pattern.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Derivatization is often necessary for the analysis of polar compounds like dicarboxylic acids by GC-MS to increase their volatility.

4.1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Helium gas (99.999% purity)

4.2. Standard Preparation and Derivatization

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Transfer 100 µL of the stock solution to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

4.4. Data Analysis

Acquire the data in full scan mode. Identify the peak corresponding to the derivatized this compound based on its retention time. Analyze the mass spectrum of the peak and compare the observed fragments with the predicted fragmentation pattern.

Workflow for Mass Spectrometric Analysis

The logical workflow for the analysis is depicted in Figure 2.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing A Weigh Standard B Dissolve in Solvent A->B C Derivatization (if GC-MS) B->C D Inject Sample into GC/LC-MS C->D E Ionization (e.g., EI) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Structural Elucidation J->K

Figure 2. General workflow for the MS analysis of this compound.

Conclusion

This application note provides a theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on the known behavior of similar chemical structures, offers a valuable reference for researchers. The detailed experimental protocol for GC-MS analysis can be adapted to other mass spectrometry platforms. It is anticipated that this information will facilitate the identification and structural elucidation of this and related halogenated dicarboxylic acids in future studies.

References

Application Note: Stereochemical Determination of meso-2,5-dibromoadipic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis, crystallization, and subsequent stereochemical analysis of meso-2,5-dibromoadipic acid using single-crystal X-ray crystallography. The determination of the absolute and relative stereochemistry of chiral molecules is a critical aspect of chemical and pharmaceutical research. X-ray crystallography offers an unambiguous method for the elucidation of three-dimensional molecular structures. While crystallographic data for the free acid is not publicly available, this note utilizes the closely related crystal structure of its dimethyl ester, meso-dimethyl 2,5-dibromohexanedioate, to illustrate the application.

Introduction

Adipic acid derivatives containing stereocenters are valuable chiral building blocks in organic synthesis. Specifically, 2,5-dibromoadipic acid exists as three stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S)). The differentiation of these stereoisomers is crucial as their chemical and biological properties can vary significantly. Single-crystal X-ray crystallography provides a definitive method for determining the relative stereochemistry of the chiral centers, confirming the meso configuration in this case.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through the bromination of adipic acid, followed by the separation of the meso and racemic diastereomers. A common strategy involves the esterification of the crude dibrominated acid mixture, followed by the selective crystallization of the less soluble meso diester. Subsequent hydrolysis yields the pure meso-acid.

Protocol:

  • Dibromination of Adipic Acid (Hell-Volhard-Zelinsky Reaction):

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add adipic acid (1 equivalent) and a catalytic amount of red phosphorus (0.1 equivalents).

    • Slowly add bromine (2.2 equivalents) dropwise to the mixture with stirring.

    • Heat the reaction mixture to 80-90 °C for 12 hours. The reaction should be performed in a well-ventilated fume hood.

    • After cooling, cautiously quench the reaction with water.

    • The crude 2,5-dibromoadipic acid is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate.

  • Esterification to Dimethyl 2,5-dibromoadipate:

    • Dissolve the crude 2,5-dibromoadipic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude dimethyl 2,5-dibromoadipate as a mixture of diastereomers.

  • Isolation of the meso-diester by Crystallization:

    • Dissolve the crude diester mixture in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature. The meso isomer is generally less soluble and will crystallize out.

    • Further cooling in an ice bath can enhance crystallization.

    • Collect the crystals of meso-dimethyl 2,5-dibromohexanedioate by vacuum filtration and wash with cold ethanol.

  • Hydrolysis to this compound:

    • Suspend the purified meso-diester in an aqueous solution of a strong acid (e.g., 6M HCl).

    • Reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the solution to induce crystallization of the this compound.

    • Collect the pure meso-acid by vacuum filtration, wash with cold water, and dry.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is paramount for a successful X-ray diffraction experiment. For a polar molecule like this compound, slow evaporation from a suitable solvent is a common and effective technique.

Protocol:

  • Solvent Selection: Test the solubility of the purified this compound in a range of polar solvents (e.g., water, ethanol, acetone, ethyl acetate) and solvent mixtures. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the acid in the chosen solvent at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Monitor the vial for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

As the crystal structure of this compound is not available, the crystallographic data for its close analog, meso-dimethyl 2,5-dibromohexanedioate, is presented below.[1] This data is sufficient to unambiguously confirm the meso stereochemistry.

Table 1: Crystal Data and Structure Refinement for meso-dimethyl 2,5-dibromohexanedioate. [1]

ParameterValue
Empirical formulaC₈H₁₂Br₂O₄
Formula weight332.00
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.458(3) Å, α = 90°
b = 10.334(3) Å, β = 107.59(3)°
c = 6.273(2) Å, γ = 90°
Volume584.2(3) ų
Z2
Density (calculated)1.887 Mg/m³
Absorption coefficient6.844 mm⁻¹
F(000)324
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.55 to 28.29°
Final R indices [I>2sigma(I)]R1 = 0.0450, wR2 = 0.1119
R indices (all data)R1 = 0.0631, wR2 = 0.1215
Goodness-of-fit on F²1.053

Table 2: Selected Bond Lengths (Å) and Angles (°) for meso-dimethyl 2,5-dibromohexanedioate. [1]

Bond/AngleLength (Å) / Angle (°)
Br1-C21.957(4)
C1-O11.192(5)
C1-O21.326(5)
C1-C21.517(6)
C2-C31.524(6)
C3-C3'1.521(7)
O1-C1-O2124.9(4)
O1-C1-C2125.1(4)
O2-C1-C2110.0(4)
C1-C2-C3111.9(3)
C1-C2-Br1109.8(3)
C3-C2-Br1112.0(3)
C2-C3-C3'113.5(4)

Visualization

Experimental Workflow

The following diagram illustrates the workflow from synthesis to structure determination.

G Workflow for Stereochemical Determination cluster_synthesis Synthesis cluster_xtal X-ray Crystallography AdipicAcid Adipic Acid Dibromination Dibromination (HVZ) AdipicAcid->Dibromination Esterification Esterification Dibromination->Esterification MesoDiester Meso-Diester (Crystalline) Esterification->MesoDiester Crystallization Hydrolysis Hydrolysis MesoDiester->Hydrolysis MesoAcid Meso-Acid (Pure) Hydrolysis->MesoAcid SingleCrystal Single Crystal Growth MesoAcid->SingleCrystal DataCollection Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Refinement StructureSolution->Refinement FinalStructure Final Structure Refinement->FinalStructure Stereochem Stereochemical Assignment (Meso) FinalStructure->Stereochem G Logical Flow of Stereochemical Assignment Start Synthesized 2,5-dibromoadipic acid (Mixture of stereoisomers) Crystallization Selective Crystallization Start->Crystallization SingleCrystal Single Crystal Obtained Crystallization->SingleCrystal Xray X-ray Diffraction Experiment SingleCrystal->Xray ElectronDensity Electron Density Map Xray->ElectronDensity AtomicModel Atomic Model Building ElectronDensity->AtomicModel StereoAssignment Assignment of Relative Stereochemistry at C2 and C5 AtomicModel->StereoAssignment Meso Meso Compound Confirmed ((2R,5S) or (2S,5R)) StereoAssignment->Meso Opposite Configuration Racemic Racemic Mixture ((2R,5R) and (2S,5S)) StereoAssignment->Racemic Same Configuration

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of meso-2,5-dibromoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of meso-2,5-dibromoadipic acid.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in the synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) reaction on adipic acid are typically due to one or more of the following factors:

  • Incomplete Reaction: The dibromination of adipic acid can be sluggish. Insufficient bromine, catalyst, or reaction time can lead to a mixture of starting material, mono-brominated adipic acid, and the desired product.

  • Formation of Diastereomers: The primary cause of low yield of the meso compound is the concurrent formation of the racemic (d,l)-2,5-dibromoadipic acid diastereomer. The separation of these diastereomers can be challenging and may result in loss of the target compound.

  • Suboptimal Reaction Temperature: The temperature for the HVZ reaction needs to be carefully controlled. Temperatures that are too low may result in an impractically slow reaction rate, while excessively high temperatures can promote side reactions, such as the elimination of HBr to form unsaturated acids.

  • Impure Reagents: Moisture in the adipic acid or solvent can quench the phosphorus trihalide catalyst and hinder the reaction. The quality of the bromine and phosphorus catalyst is also critical.

Q2: How can I determine if my reaction has gone to completion?

A2: Monitoring the reaction progress is crucial. Thin-layer chromatography (TLC) can be an effective method. A patent for a similar process suggests that monitoring for the disappearance of the starting material and mono-brominated intermediates is a reliable approach.[1] It may be necessary to derivatize the acids to their corresponding esters (e.g., methyl or ethyl esters) to achieve good separation on a standard silica TLC plate.

Q3: I seem to be getting a mixture of products. What are the likely side products?

A3: The main "side product" is the racemic (d,l)-2,5-dibromoadipic acid. Other potential impurities include:

  • 2-Bromoadipic acid (mono-brominated)

  • Unreacted adipic acid

  • Over-brominated products (e.g., 2,2,5-tribromoadipic acid)

  • Products of elimination reactions (unsaturated dicarboxylic acids)

The formation of these can be minimized by careful control of stoichiometry and reaction conditions.

Q4: How can I increase the proportion of the meso isomer in my product?

A4: Achieving high stereoselectivity for the meso isomer in the direct dibromination of adipic acid is challenging. One patented approach involves the bromination of adipoyl chloride followed by esterification. The resulting mixture of racemic and meso diesters is then subjected to an epimerization step in the presence of an acid, which converts the racemic form to the more stable, crystalline meso diester.[1] For the direct synthesis of the acid, careful control of reaction conditions and, most importantly, an efficient purification method are key.

Q5: What is the best way to purify the final product and isolate the meso isomer?

A5: The purification of this compound from its racemic diastereomer relies on differences in their physical properties, primarily solubility. Fractional crystallization is the most common method. The meso isomer is often less soluble in certain solvent systems than the racemic pair, allowing for its selective crystallization. A common technique involves dissolving the crude product mixture in a minimal amount of a hot solvent (e.g., ethanol, water, or a mixture) and allowing it to cool slowly. The meso compound should crystallize out, while the more soluble racemic form remains in the mother liquor. This process may need to be repeated to achieve high purity.

Quantitative Data Summary

ParameterRecommended Value/RangePotential Impact of Deviation
Adipic Acid:Bromine Molar Ratio 1 : >2.2A lower ratio will lead to incomplete dibromination. A significant excess may promote over-bromination.
Phosphorus Catalyst (Red P or PBr₃) Catalytic amount (e.g., 0.1 eq)Insufficient catalyst will result in a very slow or stalled reaction.
Reaction Temperature 75 - 85 °CLower temperatures decrease the reaction rate; higher temperatures can cause degradation.[1]
Reaction Time 5 - 8 hoursShorter times may lead to incomplete reaction.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction and information from related syntheses.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (to neutralize HBr fumes), and a dropping funnel, add adipic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).

  • Reaction: Heat the flask in an oil bath to 75-85 °C. Slowly add bromine (2.2 - 2.5 eq) dropwise from the dropping funnel over several hours. The reaction mixture will become reddish-brown.

  • Monitoring: After the addition is complete, maintain the temperature and continue stirring for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them (e.g., by TLC after esterification). If the reaction is incomplete, an additional portion of bromine may be required.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining bromine by slowly adding a small amount of an aqueous solution of sodium bisulfite until the red color disappears.

  • Isolation and Purification: Add water to the reaction mixture and stir vigorously. The crude product may precipitate. Filter the solid and wash with cold water. The primary method for isolating the meso isomer is fractional crystallization. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. The less soluble this compound will crystallize out and can be collected by filtration.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound via HVZ Reaction Adipic_Acid Adipic Acid Adipoyl_Bromide Adipoyl Bromide (intermediate) Adipic_Acid->Adipoyl_Bromide PBr₃ Enol Enol (intermediate) Adipoyl_Bromide->Enol Tautomerization Mono_Bromo α-Bromo Adipoyl Bromide Enol->Mono_Bromo Br₂ Di_Bromo_Intermediate 2,5-Dibromo Adipoyl Bromide Mono_Bromo->Di_Bromo_Intermediate Repeat Steps Meso_Acid This compound Di_Bromo_Intermediate->Meso_Acid H₂O (Hydrolysis) Racemic_Acid (d,l)-2,5-dibromoadipic acid Di_Bromo_Intermediate->Racemic_Acid H₂O (Hydrolysis)

Caption: HVZ reaction pathway for the synthesis of 2,5-dibromoadipic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of this compound Check_Completion Is the reaction complete? (TLC analysis) Start->Check_Completion Incomplete Action: Increase reaction time or add more Br₂ Check_Completion->Incomplete No Complete Reaction is complete Check_Completion->Complete Yes Incomplete->Start Check_Purity Is the crude product a mixture of diastereomers? Complete->Check_Purity Impure Action: Optimize fractional crystallization protocol Check_Purity->Impure Yes Pure Product is pure but low mass Check_Purity->Pure No Success Improved Yield Impure->Success Check_Conditions Review reaction conditions: - Temperature - Reagent purity - Catalyst amount Pure->Check_Conditions Check_Conditions->Start

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Bromination of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the bromination of dicarboxylic acids at the α-position?

The most common method is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the dicarboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes to allow for α-bromination.

Q2: What are the primary side reactions to be aware of during the bromination of dicarboxylic acids?

The main side reactions include:

  • α,α'-Dibromination: Bromination occurs at both α-positions of the dicarboxylic acid.

  • Formation of β-unsaturated carboxylic acids: This can occur at very high reaction temperatures through the elimination of HBr.[1]

  • Esterification: If an alcohol is used as a solvent or is present during workup, the intermediate α-bromo acyl bromide can react to form an α-bromo ester.

  • Cyclic Anhydride Formation: Dicarboxylic acids like succinic and glutaric acid can form cyclic anhydrides upon heating, which can complicate the reaction.

  • Decarboxylation: For certain dicarboxylic acids, such as malonic acid derivatives, decarboxylation can be a competing reaction.

Q3: How can I control the extent of bromination to favor the mono-bromo product?

Controlling the stoichiometry of the brominating agent is crucial. Using one equivalent of bromine will favor the formation of the α-monobromo dicarboxylic acid. Excess bromine will lead to a higher yield of the α,α'-dibromo product. Careful, slow addition of bromine to the reaction mixture can also help improve selectivity.

Q4: What is the role of phosphorus tribromide (PBr₃) in the HVZ reaction?

Phosphorus tribromide acts as a catalyst to convert the carboxylic acid to an acyl bromide. The acyl bromide is more readily enolized than the carboxylic acid itself, which is necessary for the α-bromination to occur. PBr₃ can be added directly or generated in-situ from red phosphorus and bromine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of dicarboxylic acids.

Problem 1: Low yield of the desired α-monobromo dicarboxylic acid.
Possible Cause Suggested Solution
Incomplete reaction. Increase the reaction time or slightly elevate the temperature. Ensure proper mixing.
Loss of product during workup. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
Side reactions consuming starting material. Refer to the troubleshooting guides for specific side reactions below.
Substrate degradation. For sensitive substrates, consider using milder reaction conditions or alternative brominating agents.
Problem 2: Formation of a significant amount of α,α'-dibromo dicarboxylic acid.
Possible Cause Suggested Solution
Excess bromine. Carefully control the stoichiometry of bromine. Use one equivalent or slightly less for monobromination.
Prolonged reaction time at elevated temperatures. Monitor the reaction progress by techniques like TLC or NMR and stop the reaction once the starting material is consumed.
Inefficient mixing. Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized areas of high bromine concentration.
Problem 3: Presence of β-unsaturated carboxylic acid in the product mixture.
Possible Cause Suggested Solution
Excessively high reaction temperature. Maintain the reaction temperature as recommended in the protocol. The HVZ reaction can be exothermic, so controlled heating and efficient cooling are important.[1]
Problem 4: Formation of an α-bromo ester instead of the carboxylic acid.
Possible Cause Suggested Solution
Presence of alcohol during the reaction or workup. Avoid using alcohol-based solvents. During the workup, ensure that the hydrolysis of the intermediate α-bromo acyl bromide is complete before introducing any alcohols for purification.
Problem 5: The reaction is sluggish or does not initiate.
Possible Cause Suggested Solution
Inactive catalyst. Use fresh PBr₃ or high-purity red phosphorus.
Low reaction temperature. Gently warm the reaction mixture to initiate the reaction, then maintain the appropriate temperature.
Presence of water in the starting materials or solvent. Ensure all reagents and glassware are dry, as water can react with PBr₃ and the acyl bromide intermediate.

Data Presentation

The following table summarizes the typical yields for the bromination of various dicarboxylic acids under different conditions. Note that obtaining precise, directly comparable quantitative data from the literature is challenging due to variations in experimental setups.

Dicarboxylic AcidBrominating AgentStoichiometry (Acid:Br₂)CatalystTemperature (°C)Reaction Time (h)Major ProductYield (%)Side Products
Succinic AcidBr₂1:2.2P140-2,3-Dibromosuccinic acid72-84-
Glutaric AcidBr₂1:1.1PBr₃80-9042-Bromoglutaric acid>85Dibromoglutaric acid
Adipic AcidBr₂1:1.1PBr₃85-9552-Bromoadipic acidModerate to GoodDibromoadipic acid

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromosuccinic Acid

This protocol is adapted from a literature procedure for the dibromination of succinic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place succinic acid (1 mole) and a catalytic amount of red phosphorus (0.1 mole).

  • Addition of Bromine: Slowly add bromine (2.2 moles) from the dropping funnel to the flask with stirring. The reaction is exothermic and the mixture will begin to reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at 140°C until the evolution of hydrogen bromide gas ceases.

  • Workup: Cool the reaction mixture and pour it into cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain pure 2,3-dibromosuccinic acid. A typical yield is in the range of 72-84%.

Protocol 2: Selective Synthesis of Diethyl 2-Bromoglutarate

This protocol describes the synthesis of the diethyl ester of 2-bromoglutaric acid, which can then be hydrolyzed to the desired acid.

  • Reaction Setup: In a reactor, charge diethyl glutarate (1 mole) and a catalytic amount of PBr₃ (0.05 mole).

  • Bromination: Heat the mixture to 80-90°C and slowly add bromine (1.1 moles) over a period of 4 hours.

  • Reaction Monitoring: Monitor the reaction by gas chromatography (GC) until the conversion of the starting material is complete.

  • Workup: Cool the reaction mixture and wash with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine. Then, wash with a saturated sodium bicarbonate solution and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 2-bromoglutarate. The reported yield for the analogous dibutyl ester is over 85%.

Visualizations

Troubleshooting Workflow for Dicarboxylic Acid Bromination

Troubleshooting_Workflow start Start Bromination Experiment check_yield Low Yield of Monobromo Product? start->check_yield check_dibromo Significant Dibromo Product Formation? check_yield->check_dibromo No solution_yield Increase Reaction Time/Temp Optimize Workup check_yield->solution_yield Yes check_unsat Presence of β-Unsaturated Acid? check_dibromo->check_unsat No solution_dibromo Reduce Bromine Stoichiometry Improve Mixing check_dibromo->solution_dibromo Yes check_ester Formation of α-Bromo Ester? check_unsat->check_ester No solution_unsat Lower Reaction Temperature check_unsat->solution_unsat Yes check_anhydride Evidence of Cyclic Anhydride? check_ester->check_anhydride No solution_ester Use Anhydrous Conditions Avoid Alcohol in Workup check_ester->solution_ester Yes success Successful Monobromination check_anhydride->success No solution_anhydride Use Milder Conditions Pre-form Acyl Halide check_anhydride->solution_anhydride Yes solution_yield->start solution_dibromo->start solution_unsat->start solution_ester->start solution_anhydride->start

Caption: Troubleshooting workflow for identifying and resolving common issues in the bromination of dicarboxylic acids.

Logical Relationship of Side Reactions

Side_Reactions DicarboxylicAcid Dicarboxylic Acid Monobromo α-Monobromo Acid (Desired Product) DicarboxylicAcid->Monobromo Br₂, PBr₃ (1 equiv) Dibromo α,α'-Dibromo Acid DicarboxylicAcid->Dibromo Br₂, PBr₃ (>2 equiv) Anhydride Cyclic Anhydride DicarboxylicAcid->Anhydride Heat Monobromo->Dibromo Excess Br₂ Unsaturated β-Unsaturated Acid Monobromo->Unsaturated High Temp Ester α-Bromo Ester Monobromo->Ester Alcohol

Caption: Key side reactions in the bromination of dicarboxylic acids.

References

How to improve the diastereoselectivity of 2,5-dibromoadipic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 2,5-dibromoadipic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2,5-dibromoadipic acid?

A1: The primary method for the synthesis of 2,5-dibromoadipic acid is the bis-α-bromination of adipic acid. This is typically achieved through two main routes:

  • Direct Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction: Adipic acid is treated with bromine (Br₂) in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃). This reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes to allow for bromination at the α-positions.

  • Bromination of Adipoyl Chloride: Adipic acid is first converted to adipoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then brominated at the α-positions using a brominating agent such as N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid (HBr).

Q2: What are the possible diastereomers of 2,5-dibromoadipic acid?

A2: 2,5-Dibromoadipic acid has two stereocenters at the C2 and C5 positions. This gives rise to two possible diastereomers: a meso compound and a pair of enantiomers that form a racemic mixture (dl-pair).

Q3: How can I influence the diastereoselectivity of the reaction?

A3: The diastereoselectivity of the second bromination step is key to controlling the overall diastereomeric ratio of the final product. This can be influenced by leveraging the principles of kinetic versus thermodynamic control.

  • Kinetic Control: Typically favored at lower temperatures, this pathway leads to the fastest-forming product. The stereochemistry of the second bromination is influenced by the steric hindrance of the already brominated intermediate.

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, this pathway allows the reaction to reach equilibrium, favoring the most stable diastereomer.

The choice of solvent and brominating agent can also play a significant role in the stereochemical outcome.

Q4: How can I separate the meso and dl diastereomers?

A4: If the synthesis does not yield a single diastereomer, separation can be achieved through physical methods based on the different properties of the diastereomers:

  • Fractional Crystallization: The meso and dl diastereomers often have different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized out of the solution.

  • Chromatography: Column chromatography can be used to separate the diastereomers, although this is often less practical on a large scale.

Q5: How can I determine the diastereomeric ratio of my product?

A5: The diastereomeric ratio (d.r.) can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The protons at the α-carbons (C2 and C5) and the β- and γ-protons of the meso and dl diastereomers are in different chemical environments and will likely exhibit distinct chemical shifts and coupling constants. Integration of the corresponding peaks allows for the quantification of each diastereomer.

  • ¹³C NMR: The carbon signals for the two diastereomers will also have slightly different chemical shifts, providing another method for determining the d.r.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (mixture of meso and dl isomers) Reaction conditions are not optimized for selective formation of one diastereomer.To favor the kinetic product: Lower the reaction temperature and use a less polar solvent. To favor the thermodynamic product: Increase the reaction temperature and prolong the reaction time to allow for equilibration.
Incomplete Bromination Insufficient amount of brominating agent or catalyst. Reaction time is too short.Increase the equivalents of Br₂/PBr₃ or NBS. Extend the reaction time and monitor the reaction progress by TLC or NMR.
Formation of Side Products (e.g., elimination products) Reaction temperature is too high.Carefully control the reaction temperature. High temperatures in the HVZ reaction can lead to the formation of α,β-unsaturated carboxylic acids.[1]
Difficulty in Separating Diastereomers The solubilities of the meso and dl isomers are very similar in the chosen solvent.Screen a variety of solvents with different polarities for fractional crystallization. Consider derivatizing the carboxylic acids to esters, which may have more pronounced differences in physical properties, facilitating separation.
Ambiguous NMR Spectra for d.r. Determination Poor resolution of the key signals for the two diastereomers.Use a higher field NMR spectrometer. Consider using a different NMR solvent that may induce larger chemical shift differences.

Experimental Protocols

Method 1: Hell-Volhard-Zelinsky (HVZ) Bromination of Adipic Acid (Hypothetical protocol for diastereoselectivity study)

This protocol provides a general framework. The temperature and reaction time should be varied to study the effect on the diastereomeric ratio.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add adipic acid and a catalytic amount of red phosphorus.

  • Reagent Addition: Slowly add bromine (Br₂) dropwise to the reaction mixture with stirring. The reaction is exothermic and will likely require cooling in an ice bath during the initial addition.

  • Reaction Conditions:

    • For Kinetic Control: After the initial addition, maintain the reaction temperature at a lower range (e.g., 0-25 °C) for an extended period.

    • For Thermodynamic Control: After the initial addition, heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and maintain it for several hours to allow for equilibration.

  • Workup: After the reaction is complete, cool the mixture and carefully quench with water to hydrolyze the acyl bromide intermediates.

  • Isolation and Purification: Extract the product with a suitable organic solvent. The crude product can then be purified and the diastereomers separated by fractional crystallization.

Method 2: Bromination of Adipoyl Chloride with NBS

This method avoids the use of elemental bromine and may offer a different diastereoselectivity profile.

  • Synthesis of Adipoyl Chloride: React adipic acid with thionyl chloride (SOCl₂), with or without a solvent, and heat to reflux until the evolution of HCl and SO₂ ceases. Distill the adipoyl chloride under reduced pressure.

  • Bromination: Dissolve the adipoyl chloride in a suitable solvent (e.g., cyclohexane). Add N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress.

  • Workup and Hydrolysis: After completion, cool the reaction mixture and filter off the succinimide. The solvent can be removed under reduced pressure. The resulting 2,5-dibromoadipoyl dichloride is then carefully hydrolyzed with water to yield 2,5-dibromoadipic acid.

  • Purification: The product is then purified by recrystallization, and if necessary, the diastereomers are separated.

Data Presentation

The following table illustrates how quantitative data on diastereomeric ratios (d.r.) from different experimental conditions could be presented. (Note: The values below are hypothetical and for illustrative purposes).

Method Brominating Agent Solvent Temperature (°C) Time (h) Diastereomeric Ratio (meso:dl)
HVZBr₂/PNone252460:40
HVZBr₂/PNone1001245:55
Acyl ChlorideNBS/HBrCCl₄80670:30
Acyl ChlorideNBS/HBrDioxane80650:50

Visualizations

reaction_pathway adipic_acid Adipic Acid mono_bromo 2-Bromoadipic Acid adipic_acid->mono_bromo + Br₂ meso meso-2,5-Dibromoadipic Acid (Thermodynamically Favored) mono_bromo->meso + Br₂ High Temp (Thermodynamic Control) dl dl-2,5-Dibromoadipic Acid (Kinetically Favored) mono_bromo->dl + Br₂ Low Temp (Kinetic Control)

Caption: Reaction pathway for the bis-bromination of adipic acid.

troubleshooting_workflow start Start Synthesis check_dr Analyze Diastereomeric Ratio (NMR) start->check_dr low_selectivity Low Diastereoselectivity? check_dr->low_selectivity adjust_temp Adjust Temperature: - Lower for Kinetic - Higher for Thermodynamic low_selectivity->adjust_temp Yes separation Proceed to Diastereomer Separation low_selectivity->separation No adjust_temp->start adjust_solvent Change Solvent Polarity adjust_solvent->start pure_product Obtain Pure Diastereomer separation->pure_product

Caption: Troubleshooting workflow for improving diastereoselectivity.

References

Technical Support Center: Purification of Meso-2,5-dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of meso-2,5-dibromoadipic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can arise from the synthetic route used. If prepared via the Hell-Volhard-Zelinsky bromination of adipic acid, potential impurities include:

  • Unreacted Adipic Acid: Incomplete bromination can leave starting material in the product mixture.

  • Mono-brominated Adipic Acid: A common byproduct if the reaction does not go to completion.

  • Racemic-2,5-dibromoadipic Acid: The diastereomer of the desired meso compound is a significant impurity that can be challenging to separate.

  • Solvent Residues: Residual solvents from the synthesis or workup.

Q2: Why is the separation of meso and racemic diastereomers of 2,5-dibromoadipic acid so challenging?

A2: The meso and racemic diastereomers have the same molecular weight and similar functional groups. This results in very similar physical properties, such as polarity and reactivity. However, they differ in their three-dimensional arrangement, which can lead to differences in solubility and crystal lattice energy. Purification techniques like recrystallization exploit these subtle differences. The separation is often difficult and may require careful optimization of the crystallization conditions.

Q3: What are the recommended starting solvents for the recrystallization of this compound?

A3: Based on protocols for similar compounds like its esters, and general principles for dicarboxylic acids, promising solvents include:

  • Water: Dicarboxylic acids often have temperature-dependent solubility in water, making it a good candidate for recrystallization.

  • Ethanol: A patent for the diethyl ester of meso-2,5-dibromoadipate reports successful crystallization from ethanol.[1]

  • Mixtures of solvents: A mixture, such as ethanol/water, can be effective. The less polar solvent (ethanol) can dissolve the compound, and the more polar solvent (water) can be added as an anti-solvent to induce crystallization.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps are necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crystals After Recrystallization 1. Too much solvent was used, and the compound remains in the mother liquor. 2. The cooling process was too rapid, preventing proper crystal formation. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the mother liquor by evaporation and attempt a second crystallization. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Oiling Out Instead of Crystallization 1. The solution is supersaturated, and the compound is coming out of solution too quickly. 2. The presence of significant impurities can inhibit crystal lattice formation. 3. The melting point of the compound is lower than the boiling point of the solvent.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Attempt to purify the crude material by another method (e.g., column chromatography if derivatized) before recrystallization. 3. Choose a solvent with a lower boiling point.
Crystals Do Not Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Product is still impure after one recrystallization (confirmed by analysis e.g., NMR, melting point) 1. The chosen solvent is not effective at separating the specific impurities present. 2. The cooling was too fast, trapping impurities within the crystal lattice. 3. The diastereomeric (racemic) form is co-crystallizing with the meso form.1. Experiment with different recrystallization solvents or solvent systems. 2. Ensure a slow cooling rate. Consider insulating the flask to slow down heat loss. 3. Fractional crystallization may be necessary. Collect crystals in multiple crops and analyze the purity of each.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a generalized protocol that should be optimized for your specific sample and scale.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethanol/water mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to assess the purity of the final product.

Quantitative Data

The following table presents data from the purification of a related compound, the diethyl ester of meso-2,5-dibromoadipate, by crystallization from ethanol. This illustrates the concept of collecting multiple crops of crystals to improve yield and the expected purity as indicated by the melting point.

Parameter First Crop Second Crop Reference
Yield 52.1%23.4%[1]
Melting Point 64-66 °C64-66 °C[1]
Solvent 2B Ethanol2B Ethanol[1]

Visualizations

Experimental Workflow for Purification

G Workflow for the Purification of this compound A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D Filtrate J Insoluble Impurities C->J Solid E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G K Soluble Impurities in Mother Liquor F->K H Dry Crystals G->H I Pure this compound H->I

Caption: Purification workflow for this compound.

Troubleshooting Logic for Failed Crystallization

G Troubleshooting Failed Crystallization A No Crystals Form Upon Cooling B Is the solution cloudy or clear? A->B C Clear Solution B->C Clear D Cloudy/Oily Solution B->D Cloudy/Oily E Solution may be too dilute C->E F Solution is likely supersaturated D->F G Boil off some solvent and re-cool E->G H Induce nucleation (scratch flask or add seed crystal) F->H I If oiling out, reheat, add more solvent, and cool slowly F->I

Caption: Decision tree for troubleshooting crystallization issues.

References

Preventing decomposition of meso-2,5-dibromoadipic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the decomposition of meso-2,5-dibromoadipic acid during storage. By following these recommendations, you can ensure the integrity and purity of your compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Visual inspection can often reveal initial signs of degradation. These include:

  • Discoloration: A change from a white or off-white crystalline solid to a yellowish or brownish hue can indicate the formation of degradation products.

  • Change in Texture: The material may become clumpy, sticky, or oily due to the absorption of moisture and subsequent hydrolysis.

  • Odor: A sharp, acidic, or acrid smell may develop, potentially due to the release of hydrogen bromide (HBr) gas.

For more subtle degradation, analytical techniques are required. A decrease in the melting point from its reported value of approximately 188°C is a strong indicator of impurity.[1] Chromatographic methods like HPLC will show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Q2: What are the main chemical pathways for the decomposition of this compound?

A2: The primary decomposition pathways for alpha-brominated carboxylic acids like this compound are:

  • Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of moisture. The bromine atoms can be substituted by hydroxyl groups, leading to the formation of hydroxy-bromo-adipic acid derivatives and the release of hydrogen bromide.

  • Dehydrobromination: This involves the elimination of hydrogen bromide (HBr) to form unsaturated dicarboxylic acids. This process can be accelerated by heat and the presence of bases.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation reactions like dehydrobromination.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative processes.
Light Protected from light (Amber vial/container)Prevents potential photochemically induced degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents ingress of moisture and air. Avoids reaction with container material.
Desiccation Store in a desiccator with a suitable desiccantActively removes any residual moisture from the storage environment.

Q4: What substances are incompatible with this compound?

A4: Avoid storing this compound with the following substances:

  • Bases (e.g., amines, hydroxides): Can promote dehydrobromination.

  • Strong Oxidizing Agents: Can lead to unwanted oxidation reactions.

  • Reducing Agents: May react with the bromine atoms.

  • Metals: Some metals can catalyze decomposition.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of this compound.

Problem 1: The compound has turned yellow and/or has a pungent odor.

Potential Cause Troubleshooting Steps
Dehydrobromination: Exposure to elevated temperatures or basic contaminants has led to the elimination of HBr.1. Assess Purity: Use HPLC or NMR to determine the extent of decomposition. 2. Purification (if feasible): For minor degradation, recrystallization from an appropriate solvent may remove impurities. However, this may not be effective for significant decomposition. 3. Discard: If heavily degraded, it is best to discard the material as its reactivity will be altered. 4. Review Storage: Ensure future storage is at the recommended refrigerated temperature and away from any basic substances.

Problem 2: The crystalline solid has become sticky or clumped.

Potential Cause Troubleshooting Steps
Hydrolysis: The compound has absorbed atmospheric moisture.1. Check Water Content: Use Karl Fischer titration to quantify the water content. 2. Drying: If the water content is low and other degradation is minimal, dry the compound under vacuum in the presence of a strong desiccant (e.g., P₂O₅). 3. Verify Purity: After drying, re-analyze the purity using HPLC or NMR to ensure no significant hydrolysis has occurred. 4. Improve Storage: Store in a desiccator under an inert atmosphere. Ensure the container is sealed tightly with parafilm for extra protection.

Problem 3: Analytical results (HPLC/NMR) show the presence of multiple impurity peaks.

Potential Cause Combined Degradation: A combination of hydrolysis, dehydrobromination, and potentially other side reactions has occurred.
1. Identify Impurities (if possible): Use techniques like LC-MS or high-resolution NMR to identify the structures of the major degradation products. This can help confirm the degradation pathway. 2. Evaluate Fitness for Use: Determine if the purity of the material is still acceptable for your intended experiment. For sensitive applications, a new, pure batch is recommended. 3. Implement Strict Storage Protocol: For future batches, immediately store the compound under the ideal conditions outlined in the FAQ section upon receipt.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Expected Results: A pure sample will show a single major peak. The presence of additional peaks indicates impurities or degradation products. Degradation products, being potentially more polar (hydrolysis products) or less polar (dehydrobromination products), will have different retention times.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This method is used to quantify the amount of water absorbed by the compound.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer titrant and solvent (methanol-based or specialized for organic acids).

  • Sample Preparation: Accurately weigh a suitable amount of this compound and add it directly to the titration vessel.

  • Procedure: Follow the instrument manufacturer's instructions for the titration of an organic acid. A buffer may be required to maintain an optimal pH for the reaction.

Expected Results: The result will be given as a percentage of water content. An increase in water content over time is a clear indicator of improper storage.

Visualizations

Decomposition_Troubleshooting cluster_start Start: Assess Stored Sample cluster_issue Identify Issue cluster_analysis Analytical Confirmation cluster_action Actionable Steps start Visually Inspect Sample discolored Discolored (Yellow/Brown)? start->discolored Observe sticky Sticky/Clumped? start->sticky Observe odor Pungent Odor? start->odor Observe analyze_purity Analyze Purity (HPLC/NMR) discolored->analyze_purity Yes karl_fischer Perform Karl Fischer Titration sticky->karl_fischer Yes odor->analyze_purity Yes purify Purify (Recrystallization) analyze_purity->purify Minor Degradation discard Discard Material analyze_purity->discard Major Degradation karl_fischer->analyze_purity High Water Content dry Dry Under Vacuum karl_fischer->dry Low Water Content review_storage Review and Improve Storage Conditions purify->review_storage dry->review_storage discard->review_storage

Caption: Troubleshooting workflow for decomposed this compound.

Storage_Protocol cluster_receive Upon Receipt of Compound cluster_prepare Preparation for Storage cluster_store Storage Conditions cluster_log Record Keeping receive Receive this compound transfer Transfer to Amber Glass Vial receive->transfer inert Backfill with Inert Gas (Ar or N₂) transfer->inert seal Seal Tightly and Wrap with Parafilm inert->seal desiccator Place in Desiccator seal->desiccator refrigerate Store at 2-8°C desiccator->refrigerate log Log Date and Initial Appearance refrigerate->log

Caption: Recommended storage protocol for this compound.

References

Technical Support Center: meso-2,5-Dibromoadipic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of meso-2,5-dibromoadipic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction of adipic acid, can lead to several common impurities. These include:

  • Unreacted Starting Material: Residual adipic acid that did not undergo bromination.

  • Mono-brominated Intermediate: 2-Bromoadipic acid, resulting from incomplete dibromination.

  • Diastereomeric Impurity: The racemic (d,l)-2,5-dibromoadipic acid is a significant impurity as the reaction typically produces a mixture of diastereomers.

  • Over-brominated Byproducts: Small amounts of tri- or tetra-brominated adipic acid may form if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.

  • Residual Reagents and Solvents: Traces of bromine, phosphorus-containing compounds (from PBr₃), and reaction solvents may remain in the crude product.

Q2: How can I minimize the formation of these impurities during the synthesis?

Minimizing impurity formation requires careful control over reaction conditions:

  • Stoichiometry: Use a precise molar ratio of adipic acid to the brominating agent (e.g., Br₂) and phosphorus catalyst (e.g., red phosphorus or PBr₃). A slight excess of the brominating agent may be necessary to ensure complete dibromination, but a large excess should be avoided to prevent over-bromination.

  • Reaction Temperature: The HVZ reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to side reactions and decomposition. Maintain the temperature within the optimal range as determined by literature procedures or internal optimization.

  • Reaction Time: Allow sufficient reaction time for the complete conversion of the mono-brominated intermediate to the desired dibrominated product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Moisture Control: The HVZ reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents to prevent the hydrolysis of intermediates, which can regenerate the starting carboxylic acid.

Q3: What are the expected spectroscopic signatures of the common impurities?

Identifying impurities is crucial for process optimization and ensuring the quality of the final product. Here's a summary of expected spectroscopic data for the key species:

Compound1H NMR13C NMRIR Spectroscopy
Adipic AcidMultiplet around 2.3-2.4 ppm (-CH₂-C=O), Multiplet around 1.6-1.7 ppm (-CH₂-)Signal around 179 ppm (C=O), Signals between 33-34 ppm (-CH₂-C=O), Signal around 24 ppm (-CH₂-)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)
2-Bromoadipic AcidTriplet around 4.3-4.4 ppm (-CH(Br)-), Distinct multiplets for the four -CH₂- groupsSignal around 175 ppm (C=O), Signal around 45-50 ppm (-CH(Br)-), Signals for the four -CH₂- groupsBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)
This compoundA single signal for the two equivalent methine protons (-CH(Br)-)A single signal for the two equivalent methine carbons (-CH(Br)-)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)
Racemic (d,l)-2,5-Dibromoadipic AcidPotentially two distinct signals or a more complex multiplet for the non-equivalent methine protons (-CH(Br)-)Potentially two distinct signals for the non-equivalent methine carbons (-CH(Br)-)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dibrominated Product - Incomplete reaction. - Insufficient amount of brominating agent. - Presence of moisture.- Increase reaction time and/or temperature. - Use a slight excess of the brominating agent. - Ensure all reagents and equipment are dry.
High Levels of Unreacted Adipic Acid - Reaction time too short. - Reaction temperature too low. - Inefficient mixing.- Monitor the reaction until completion. - Gradually increase the reaction temperature. - Ensure vigorous stirring throughout the reaction.
Significant Amount of Mono-brominated Product - Insufficient brominating agent. - Short reaction time.- Add a second equivalent of the brominating agent after the initial reaction period. - Extend the reaction time.
Presence of Racemic Diastereomer - The reaction is not stereospecific and naturally produces a mixture of diastereomers.- Employ fractional crystallization to separate the meso and racemic forms. The meso form is often less soluble. - Consider chiral chromatography for analytical or small-scale separation.
Product is an Oily or Gummy Solid - Presence of multiple impurities. - Residual solvent.- Purify the crude product by recrystallization from a suitable solvent system. - Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Synthesis of 2,5-Dibromoadipoyl Dichloride (A Precursor to the Diacid)

This procedure outlines the synthesis of the diacyl chloride, which can be subsequently hydrolyzed to the diacid.

  • Chlorination of Adipic Acid: Adipic acid is treated with thionyl chloride to form adipoyl dichloride.[1]

  • Bromination: The resulting adipoyl dichloride is then subjected to bromination. A common method involves using N-bromosuccinimide (NBS) in carbon tetrachloride with a catalytic amount of hydrobromic acid.[1] The reaction mixture is heated to reflux.[1]

  • Work-up: After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2,5-dibromoadipoyl dichloride.

Note: The direct hydrolysis of the crude 2,5-dibromoadipoyl dichloride with water will yield a mixture of meso and racemic 2,5-dibromoadipic acid.

Visualizations

experimental_workflow adipic_acid Adipic Acid adipoyl_dichloride Adipoyl Dichloride adipic_acid->adipoyl_dichloride Thionyl Chloride dibromo_dichloride Crude 2,5-Dibromoadipoyl Dichloride Mixture (meso and racemic) adipoyl_dichloride->dibromo_dichloride NBS, HBr (cat.) hydrolysis Hydrolysis dibromo_dichloride->hydrolysis dibromo_diacid_mixture Crude 2,5-Dibromoadipic Acid Mixture (meso and racemic) hydrolysis->dibromo_diacid_mixture purification Purification (e.g., Fractional Crystallization) dibromo_diacid_mixture->purification meso_product This compound purification->meso_product Isolated Product racemic_impurity Racemic (d,l)-2,5-Dibromoadipic Acid purification->racemic_impurity Separated Impurity

Caption: Synthetic workflow for this compound.

logical_relationship cluster_impurities Common Impurities cluster_causes Potential Causes unreacted Adipic Acid mono_bromo 2-Bromoadipic Acid racemic Racemic (d,l)-Diastereomer over_brominated Over-brominated Products incomplete_reaction Incomplete Reaction incomplete_reaction->unreacted leads to incomplete_reaction->mono_bromo leads to improper_stoichiometry Improper Stoichiometry improper_stoichiometry->unreacted can lead to improper_stoichiometry->mono_bromo can lead to non_stereospecific Non-stereospecific Reaction non_stereospecific->racemic results in excess_reagent Excess Brominating Agent excess_reagent->over_brominated can lead to

References

Scaling up the synthesis of meso-2,5-dibromoadipic acid for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of meso-2,5-dibromoadipic acid, with a focus on scaling up for industrial applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and industrially viable method is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves the α-bromination of adipic acid.[1][2][3][4][5] This reaction is typically carried out using bromine (Br₂) and a phosphorus trihalide, such as phosphorus tribromide (PBr₃), as a catalyst.[1][3] The key to obtaining the meso isomer lies in controlling the reaction conditions to favor its formation and subsequent isolation.

Q2: Why is the meso isomer the desired product for many applications?

A2: The stereochemistry of this compound is crucial in the synthesis of various downstream products, including pharmaceuticals and polymers. The meso configuration, having a plane of symmetry, imparts specific conformational properties to the final molecules, which can be critical for their biological activity or material properties.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concern is the handling of liquid bromine, which is highly corrosive, toxic, and has a high vapor pressure.[6] Appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and respirators, is mandatory.[7] The reaction should be conducted in a well-ventilated area, preferably within a fume hood.[7] For industrial-scale production, closed reactor systems and dedicated bromine scrubbing systems are essential to prevent environmental release and ensure operator safety.[6]

Q4: Are there safer alternatives to using liquid bromine?

A4: Yes, for larger-scale operations, alternatives to elemental bromine are often considered to mitigate safety risks. These include:

  • N-Bromosuccinimide (NBS): A solid brominating agent that is easier and safer to handle than liquid bromine.

  • In-situ generation of bromine: This involves generating bromine within the reactor from safer precursors, which minimizes the amount of free bromine present at any given time.

  • Continuous flow reactors: These systems can safely handle hazardous reagents like bromine by using small reaction volumes and providing excellent heat and mass transfer, which minimizes the risk of runaway reactions.

Q5: How is the meso isomer selectively synthesized and isolated?

A5: The synthesis of the meso isomer is often achieved through stereoselective reaction conditions and purification. A key strategy involves the epimerization of the initially formed racemic mixture of dibrominated adipic acid to the thermodynamically more stable meso form. This process can be facilitated by the presence of an acidic environment. The meso isomer often has different solubility properties than the racemic mixture, allowing for its selective crystallization from the reaction mixture. This spontaneous crystallization drives the equilibrium towards the formation of more of the desired meso product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Dibrominated Product - Insufficient brominating agent.- Reaction temperature is too low.- Incomplete reaction.- Increase the molar ratio of bromine to adipic acid.- Optimize the reaction temperature; the HVZ reaction often requires elevated temperatures.[1][4]- Extend the reaction time and monitor progress using techniques like TLC or NMR.
Formation of Polybrominated Byproducts - Excess brominating agent.- High reaction temperature.- Carefully control the stoichiometry of the brominating agent.- Optimize the reaction temperature to favor dibromination without promoting further substitution.
Low Selectivity for the meso Isomer - Suboptimal reaction conditions for epimerization.- Inefficient crystallization.- Ensure an acidic environment is maintained to promote the conversion of the racemic mixture to the meso isomer.- Carefully control the cooling rate and solvent system during crystallization to favor the precipitation of the meso isomer.
Difficulties in Product Purification - Presence of unreacted starting materials.- Formation of isomeric byproducts.- Utilize fractional crystallization to separate the meso isomer based on its lower solubility.- Employ column chromatography for smaller scale purification, although this is less practical for industrial scale-up.
Runaway Reaction - Poor heat dissipation in a large batch reactor.- For scaled-up production, use a reactor with efficient cooling systems such as cooling jackets or internal coils.[7]- Consider transitioning to a continuous flow process for better temperature control and safety.

Experimental Protocols

Lab-Scale Synthesis of this compound via Hell-Volhard-Zelinskii Reaction

This protocol is a representative procedure for a laboratory setting.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Adipic Acid146.1429.2 g0.2
Red Phosphorus30.970.6 g0.02
Bromine159.8164.0 g (20.5 mL)0.4
Water18.02As needed-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add adipic acid and red phosphorus.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature for 10-12 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic.

  • Isolation and Purification: The crude this compound will precipitate. Collect the solid by filtration and wash it with cold water. Recrystallize the crude product from hot water to obtain the pure meso isomer.

Diagrams

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification adipic_acid Adipic Acid & Red P reaction_mixture Reaction Mixture (80-90°C, 10-12h) adipic_acid->reaction_mixture bromine Bromine bromine->reaction_mixture Slow Addition hydrolysis Hydrolysis (Addition of Water) reaction_mixture->hydrolysis filtration Filtration hydrolysis->filtration recrystallization Recrystallization (from Hot Water) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Adipic Acid hvz Hell-Volhard-Zelinskii Reaction (PBr3, Br2) start->hvz racemic Racemic 2,5-Dibromoadipoyl Bromide hvz->racemic epimerization Epimerization (Acidic Conditions) racemic->epimerization Equilibrium hydrolysis Hydrolysis (H2O) racemic->hydrolysis meso_intermediate meso-2,5-Dibromoadipoyl Bromide epimerization->meso_intermediate meso_intermediate->hydrolysis meso_product This compound hydrolysis->meso_product racemic_product Racemic 2,5-Dibromoadipic Acid hydrolysis->racemic_product crystallization Selective Crystallization meso_product->crystallization Higher Purity

References

Technical Support Center: Efficient Separation of Meso and Racemic 2,5-Dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of meso and racemic 2,5-dibromoadipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient separation of these diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between meso and racemic 2,5-dibromoadipic acid?

A1: Meso-2,5-dibromoadipic acid is an achiral diastereomer with a plane of symmetry, making it optically inactive. The racemic form is a 1:1 mixture of two enantiomers ((2R,5R) and (2S,5S)-2,5-dibromoadipic acid) that are chiral and optically active. These structural differences lead to different physical properties, such as solubility and melting point, which are exploited for their separation.

Q2: What are the primary methods for separating meso and racemic 2,5-dibromoadipic acid?

A2: The most common and cost-effective method for separating diastereomers like meso and racemic 2,5-dibromoadipic acid on a preparative scale is fractional crystallization. This technique relies on the differential solubility of the diastereomers in a chosen solvent. Other potential methods, particularly for analytical or small-scale separations, include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Q3: How can I determine the ratio of meso to racemic isomers in my sample?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the diastereomeric ratio.[1][2][3][4] The protons adjacent to the bromine and carboxylic acid groups will have slightly different chemical shifts and/or coupling constants in the meso and racemic isomers, allowing for integration and quantification. Chiral HPLC can also be used to separate and quantify the enantiomers of the racemic form and the meso isomer.

Q4: Is it possible to separate the enantiomers of the racemic 2,5-dibromoadipic acid?

A4: Yes, after the initial separation of the meso form, the racemic mixture can be resolved into its individual enantiomers. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[5] Alternatively, chiral chromatography can be employed for the separation of the enantiomers.

Troubleshooting Guides

Fractional Crystallization Issues
Issue Potential Cause(s) Troubleshooting Steps
No crystallization occurs. - The solution is not supersaturated.- The chosen solvent is not appropriate.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to induce crystallization.- Try a different solvent or a mixture of solvents. Refer to solubility data for adipic acid as a starting point.[6][7][8][9][10]
Both isomers co-crystallize. - The solubility difference between the meso and racemic forms in the chosen solvent is too small.- The cooling rate is too fast, leading to rapid precipitation rather than selective crystallization.- Experiment with different solvents to maximize the solubility difference.- Employ a very slow cooling rate to allow for equilibrium to be established.- Consider seeding the solution with a pure crystal of the desired isomer to encourage its selective crystallization.
Low yield of the desired isomer. - A significant amount of the desired isomer remains in the mother liquor.- Multiple recrystallization steps are reducing the overall yield.- Concentrate the mother liquor and perform a second crystallization to recover more of the desired isomer.- Optimize the crystallization conditions (solvent, temperature profile) to maximize the recovery in a single step.
Poor purity of the isolated isomer. - Inefficient separation of the crystals from the mother liquor.- Co-crystallization is still occurring.- Ensure thorough washing of the filtered crystals with a small amount of cold solvent.- Perform one or more recrystallization steps of the isolated solid to improve purity. Monitor purity at each stage using NMR or HPLC.

Experimental Protocols

Protocol 1: Separation of Meso and Racemic Diethyl 2,5-Dibromoadipate by Fractional Crystallization

This protocol is adapted from a patented procedure for the synthesis and separation of the diethyl ester of 2,5-dibromoadipic acid.

Materials:

  • Mixture of meso and racemic diethyl 2,5-dibromoadipate

  • Ethanol (cold, 5-10°C)

  • Standard laboratory glassware (beakers, flasks, filtration apparatus)

  • Heating/cooling system

Procedure:

  • Dissolve the mixture of diethyl 2,5-dibromoadipate isomers in a minimal amount of warm ethanol.

  • Cool the solution to 0-5°C and hold at this temperature for 40 minutes to induce crystallization.

  • Filter the resulting white solid. This solid is enriched in the meso isomer.

  • To further purify the meso isomer, dissolve the wet solid in cold ethanol (5-10°C).

  • Filter the resulting pulpous liquid to isolate the purified meso diethyl 2,5-dibromoadipate.

  • Dry the white solid under vacuum at room temperature. The expected melting point of the meso diester is 62-64°C.[11]

  • The mother liquor from the initial filtration will be enriched in the racemic diethyl 2,5-dibromoadipate. The solvent can be removed under reduced pressure to recover the racemic-enriched ester.

Protocol 2: General Approach for Fractional Crystallization of Meso and Racemic 2,5-Dibromoadipic Acid (Free Acid)

Note: This is a general guideline and requires optimization for specific mixtures and desired purity levels.

Materials:

  • Mixture of meso and racemic 2,5-dibromoadipic acid

  • Candidate solvents (e.g., water, ethanol, acetone, or mixtures thereof)

  • Standard laboratory glassware

Procedure:

  • Solvent Screening: Based on the solubility of adipic acid, select a solvent or solvent system where the meso and racemic forms are likely to have different solubilities.[6][7][8][9][10] Perform small-scale trials to identify a suitable solvent. The goal is to find a solvent that dissolves both isomers at an elevated temperature but in which one isomer is significantly less soluble at a lower temperature.

  • Dissolution: Dissolve the diastereomeric mixture in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. A slower cooling rate generally results in higher purity crystals.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the isolated crystals and the composition of the mother liquor using NMR or another suitable analytical method.

  • Recrystallization: If necessary, recrystallize the isolated solid to further improve its purity.

  • Recovery from Mother Liquor: The isomer enriched in the mother liquor can be recovered by evaporating the solvent. This material can be subjected to further crystallization using a different solvent system if needed.

Data Presentation

Table 1: Physical Properties of 2,5-Dibromoadipic Acid Isomers (Illustrative)

PropertyMeso IsomerRacemic Isomer
Chirality AchiralChiral
Optical Activity InactiveActive
Melting Point (°C) Needs experimental determinationNeeds experimental determination
Solubility Generally different from the racemic formGenerally different from the meso form

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation by Fractional Crystallization cluster_analysis Analysis and Further Purification start Synthesis of 2,5-Dibromoadipic Acid mixture Mixture of Meso and Racemic Isomers start->mixture dissolve Dissolve in Hot Solvent mixture->dissolve cool Slow Cooling dissolve->cool filter Filtration cool->filter crystals Crystals (Enriched in less soluble isomer) filter->crystals mother_liquor Mother Liquor (Enriched in more soluble isomer) filter->mother_liquor analyze_crystals Analyze Purity (e.g., NMR, HPLC) crystals->analyze_crystals recover_racemic Recover from Mother Liquor mother_liquor->recover_racemic recrystallize Recrystallize if needed analyze_crystals->recrystallize pure_meso Pure Meso Isomer recrystallize->pure_meso analyze_racemic Analyze Purity recover_racemic->analyze_racemic pure_racemic Pure Racemic Isomer analyze_racemic->pure_racemic

Caption: Workflow for the separation of meso and racemic 2,5-dibromoadipic acid.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystallization cluster_solutions_co_crystallization Solutions for Co-crystallization cluster_solutions_low_yield Solutions for Low Yield start Crystallization Issue no_crystals No Crystals Form start->no_crystals co_crystallization Co-crystallization Occurs start->co_crystallization low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate slow_cool Cool Slowly no_crystals->slow_cool change_solvent Change Solvent no_crystals->change_solvent optimize_solvent Optimize Solvent System co_crystallization->optimize_solvent very_slow_cool Very Slow Cooling co_crystallization->very_slow_cool seeding Seed with Pure Isomer co_crystallization->seeding rework_mother_liquor Rework Mother Liquor low_yield->rework_mother_liquor optimize_conditions Optimize Conditions low_yield->optimize_conditions

Caption: Troubleshooting logic for fractional crystallization.

References

Technical Support Center: Overcoming Solubility Challenges of meso-2,5-Dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with meso-2,5-dibromoadipic acid in their reactions.

Troubleshooting Guide

Issue: this compound is Not Dissolving in My Reaction Solvent.

When facing solubility challenges with this compound, a systematic approach to solvent selection and reaction condition optimization is crucial. The following Q&A format addresses common problems and offers potential solutions.

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on available synthesis protocols, polar protic solvents are a good starting point. Specifically, cold ethanol (5-10°C) has been used to dissolve the crude product during purification, indicating at least partial solubility.[1] Methanol has also been employed in the preparation of its dimethyl ester.[1]

For reactions requiring aprotic conditions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are logical alternatives due to their ability to dissolve many polar organic compounds.

Q2: I've tried the recommended solvents at room temperature, but the solubility is still poor. What should I do next?

A2: If room temperature solubility is insufficient, several strategies can be employed:

  • Heating: Gently heating the solvent can significantly increase the solubility of many organic compounds. However, it is essential to consider the thermal stability of this compound and other reactants to avoid degradation.

  • Solvent Mixtures: Employing a co-solvent system can enhance solubility. For instance, a mixture of a polar protic solvent (like ethanol) and a polar aprotic solvent (like DMF) might provide a better solubility profile than either solvent alone.

  • Sonication: Applying ultrasonic waves can help break down solute agglomerates and facilitate dissolution.

Q3: Can I use a base to increase the solubility of this compound?

A3: Yes, converting the carboxylic acid to its carboxylate salt by adding a base will dramatically increase its solubility in polar solvents, especially water. This is a common technique for overcoming the solubility issues of carboxylic acids.

However, consider the following:

  • Choice of Base: Use a base that is compatible with your reaction conditions. Common choices include inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

  • Reaction Compatibility: Ensure that the resulting carboxylate salt is reactive under your desired reaction conditions. For some reactions, like Fischer esterification, the free carboxylic acid is required. In such cases, this method is not suitable.

Q4: My reaction requires an aprotic, non-polar solvent, but this compound is insoluble. What are my options?

A4: This is a challenging scenario. Here are a few approaches:

  • Phase-Transfer Catalysis: If your reaction involves a salt of the acid, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the carboxylate anion from an aqueous or solid phase into the organic phase for reaction.

  • Derivative Formation: Consider converting the diacid to a more soluble derivative, such as its corresponding diester or diacyl chloride, before proceeding with the desired reaction. A patent for the preparation of 2,5-dibromo adipate suggests a two-step process involving the formation of the diacyl chloride followed by esterification.[1]

  • Solvent Screening: While challenging, a systematic screening of a broader range of aprotic solvents, including those with moderate polarity like tetrahydrofuran (THF) or 1,4-dioxane, may reveal a suitable medium.

Frequently Asked Questions (FAQs)

Q1: Is there any quantitative solubility data available for this compound?

Q2: How does the structure of this compound affect its solubility?

A2: The solubility of this compound is influenced by several structural features:

  • Two Carboxylic Acid Groups: These polar groups can participate in hydrogen bonding, which favors solubility in polar protic solvents.

  • Two Bromo Substituents: The bulky and electronegative bromine atoms increase the molecular weight and introduce steric hindrance, which can negatively impact solubility, especially in highly ordered solvent structures. The "meso" stereochemistry also influences the crystal packing of the solid, which in turn affects the energy required to dissolve it.

  • Aliphatic Backbone: The six-carbon chain is non-polar and contributes to its solubility in less polar organic solvents.

Q3: Are there any specific safety precautions I should take when trying to dissolve this compound?

A3: Standard laboratory safety precautions should always be followed. When heating solvents, use a well-ventilated fume hood and appropriate heating equipment (e.g., a heating mantle with a stirrer) to avoid ignition of flammable solvents and inhalation of vapors. When using strong bases or acids, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: For an esterification reaction, what are the key considerations for solvent selection?

A4: For Fischer esterification, the alcohol reactant often serves as the solvent. If the diacid's solubility in the alcohol is low, a co-solvent can be used. Key considerations include:

  • Reaction Equilibrium: The removal of water is crucial to drive the equilibrium towards the ester product. Using a solvent that forms an azeotrope with water (e.g., toluene) can be beneficial when using a Dean-Stark apparatus.

  • Temperature: The reaction is typically heated, so the solvent's boiling point should be appropriate for the desired reaction temperature.

Data Presentation

Table 1: Recommended Solvents and Strategies for Enhancing Solubility of this compound

Solvent TypeRecommended SolventsStrategy for Enhancing SolubilityConsiderations
Polar Protic Ethanol, MethanolGentle heating, SonicationGood starting point based on known protocols.[1]
Polar Aprotic DMF, DMSOGentle heating, SonicationUseful when protic solvents are not suitable for the reaction.
Aqueous Base Water with NaOH, K₂CO₃Formation of the highly soluble dicarboxylate salt.Not suitable for reactions requiring the free carboxylic acid (e.g., Fischer esterification).
Non-Polar/Aprotic Toluene, HexanePhase-transfer catalysis (with the carboxylate salt).Necessary for specific reaction conditions; requires the use of a catalyst to bring the reactant into solution.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • To a small vial, add approximately 10 mg of this compound.

  • Add 1 mL of the chosen solvent.

  • Stir the mixture vigorously at room temperature for 5 minutes.

  • Observe and record the solubility (e.g., fully soluble, partially soluble, insoluble).

  • If not fully soluble, gently heat the mixture while stirring and observe any changes in solubility. Note the temperature at which dissolution occurs.

  • If using a base, add the base dropwise to an aqueous suspension of the acid until the solid dissolves.

Protocol 2: Esterification of this compound in Ethanol (Adapted from general esterification principles)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of ethanol (which acts as both reactant and solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Heat the mixture to reflux with stirring. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diethyl ester.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Point cluster_strategy Solubilization Strategy cluster_options Options cluster_enhancement Enhancement Techniques cluster_reaction Reaction start Poorly Soluble This compound strategy Select Appropriate Strategy start->strategy option1 Polar Protic Solvent (e.g., Ethanol) strategy->option1 Protic conditions option2 Polar Aprotic Solvent (e.g., DMF, DMSO) strategy->option2 Aprotic conditions option3 Aqueous Base (e.g., NaOH) strategy->option3 If salt is reactive option4 Derivative Formation (e.g., Acyl Chloride) strategy->option4 For subsequent reactions enhancement Apply Enhancement option1->enhancement option2->enhancement reaction Proceed with Reaction option3->reaction option4->reaction heat Heating enhancement->heat sonication Sonication enhancement->sonication heat->reaction sonication->reaction

Caption: A workflow for selecting a suitable strategy to overcome the solubility issues of this compound.

signaling_pathway cluster_problem Problem cluster_cause Contributing Factors cluster_solution Solutions problem Insolubility of This compound factor1 High Crystal Lattice Energy problem->factor1 factor2 Steric Hindrance from Bromine problem->factor2 factor3 Polarity Mismatch with Solvent problem->factor3 solution3 Convert to Salt problem->solution3 Drastically increases polarity solution1 Increase Temperature factor1->solution1 Overcomes lattice energy solution4 Use More Polar Aprotic Solvent factor2->solution4 Better solvation solution2 Use Co-solvents factor3->solution2 Modify solvent polarity factor3->solution4 Improve polarity match

Caption: Logical relationships between the solubility problem, its causes, and potential solutions.

References

Validation & Comparative

Validation of meso-2,5-dibromoadipic Acid Structure by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meso-2,5-dibromoadipic acid is a halogenated derivative of adipic acid, a dicarboxylic acid of significant industrial importance. The prefix "meso" denotes the presence of a specific stereochemical configuration where the molecule contains stereocenters but is achiral overall due to an internal plane of symmetry. This structural feature imparts unique physical and chemical properties to the meso isomer compared to its chiral counterparts, the (2R,5R) and (2S,5S)-enantiomers. The precise validation of the meso structure is crucial for its application in various fields, including polymer synthesis and as a precursor in pharmaceutical manufacturing.

This guide provides a comparative overview of the spectroscopic methods employed to confirm the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for 2,5-dibromoadipic acid and its stereoisomers in publicly accessible databases, this guide will focus on the theoretical principles and expected spectral features for the validation of the meso structure, supplemented with data from closely related compounds where applicable.

Spectroscopic Analysis Workflow

The validation of the this compound structure follows a logical workflow that integrates data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation.

G Workflow for Spectroscopic Validation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of 2,5-dibromoadipic acid isomers ms Mass Spectrometry (MS) Determine Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Elucidate Connectivity and Stereochemistry synthesis->nmr comparison Comparison of Spectra (meso vs. chiral isomers) ms->comparison ir->comparison nmr->comparison confirmation Structural Confirmation of This compound comparison->confirmation

Caption: Logical workflow for the spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

Due to the plane of symmetry in the meso isomer, the two halves of the molecule are chemically equivalent. This leads to a simplified ¹H NMR spectrum compared to its chiral counterparts.

Expected Spectral Features:

ProtonsThis compound(2R,5R) or (2S,5S)-2,5-dibromoadipic acid
H-2, H-5One signal (multiplet)One signal (multiplet)
H-3, H-4One set of signals (multiplets)Two distinct sets of signals (multiplets)
-COOHOne signal (singlet, broad)One signal (singlet, broad)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2,5-dibromoadipic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR and DEPT Spectroscopy

The symmetry of the meso compound also results in fewer signals in the ¹³C NMR spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Expected Spectral Features:

CarbonThis compound(2R,5R) or (2S,5S)-2,5-dibromoadipic acidDEPT-135
C-1, C-6 (-COOH)One signalOne signalNo signal
C-2, C-5 (-CHBr)One signalOne signalPositive
C-3, C-4 (-CH₂)One signalTwo distinct signalsNegative

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

  • Instrument: A 400 MHz or higher field NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Programs: Standard ¹³C acquisition and DEPT-135.

    • Number of Scans: 1024 or more scans may be necessary for ¹³C due to its low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Fourier transform, phase correct, and baseline correct the spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While it cannot distinguish between stereoisomers, it confirms the presence of the carboxylic acid and C-Br bonds.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C=O (Carboxylic Acid)Stretching1725-1700
C-O (Carboxylic Acid)Stretching1320-1210
C-BrStretching650-550

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The different stereoisomers of 2,5-dibromoadipic acid will produce identical mass spectra under standard conditions.

Expected Mass Spectral Data:

Ionm/z (relative abundance)Description
[M]⁺Not typically observedMolecular ion
[M-H₂O]⁺VariesLoss of water
[M-Br]⁺VariesLoss of a bromine atom
[M-COOH]⁺VariesLoss of a carboxylic acid group

The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Parameters:

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (or a related ion like [M-H]⁻ in negative mode) and major fragment ions.

Molecular Structure and Symmetry

The key to distinguishing this compound from its chiral isomers lies in its internal plane of symmetry. This symmetry element renders the two halves of the molecule mirror images of each other, leading to the observed simplification in the NMR spectra.

G cluster_meso This compound meso_structure HOOC-CH(Br)-CH2-CH2-CH(Br)-COOH plane Plane of Symmetry

Caption: Molecular structure of this compound highlighting the internal plane of symmetry.

The validation of the this compound structure is achieved through a comprehensive analysis of spectroscopic data. While IR and MS confirm the molecular formula and functional groups, NMR spectroscopy (¹H and ¹³C) is the definitive technique for establishing the meso stereochemistry. The presence of a plane of symmetry in the meso isomer results in a reduced number of signals in the NMR spectra compared to its chiral counterparts, providing a clear and objective basis for structural confirmation. The detailed experimental protocols provided in this guide offer a framework for researchers to perform these analyses and confidently validate the structure of their synthesized compounds.

Comparative Analysis of Meso- vs. Racemic-2,5-Dibromoadipic Acid in Polymerization: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The core structural difference between meso-2,5-dibromoadipic acid and racemic-(±)-2,5-dibromoadipic acid lies in the stereochemistry at the two chiral centers (carbons 2 and 5). In the meso isomer, the two bromine atoms are on opposite sides of the carbon chain (an internal plane of symmetry exists), while the racemic mixture consists of a 1:1 ratio of two enantiomers, where the bromine atoms are either both pointing towards or away from the viewer in a Fischer projection. This fundamental difference in three-dimensional structure is anticipated to influence the polymerization process and the final properties of the synthesized polyesters.

Theoretical Impact on Polymerization and Properties

Based on studies of other diastereomeric monomers, the following hypotheses can be formulated regarding the polymerization of meso- and racemic-2,5-dibromoadipic acid:

  • Polymerization Kinetics: The reactivity of the carboxylic acid groups could be influenced by the stereochemistry of the adjacent bromine atoms. Steric hindrance might differ between the meso and racemic isomers, potentially leading to variations in the rate of polycondensation reactions.

  • Polymer Microstructure and Crystallinity: The stereoregularity of the polymer backbone is a direct consequence of the monomer's stereochemistry.

    • Polymerization of the achiral meso isomer would result in a polymer with a regular, repeating stereochemical structure. This regularity could facilitate chain packing and lead to a higher degree of crystallinity.

    • Polymerization of the racemic mixture would likely lead to an atactic or syndiotactic-like polymer, depending on the polymerization conditions and any potential stereoselectivity. An atactic polymer, with a random arrangement of the stereocenters, would be expected to be amorphous.

  • Thermal Properties:

    • Melting Temperature (Tm): A more crystalline polymer derived from the meso isomer would be expected to exhibit a sharper and higher melting point compared to the likely amorphous polymer from the racemic isomer.

    • Glass Transition Temperature (Tg): The glass transition temperature is influenced by chain flexibility and intermolecular forces. Differences in chain packing and the polarity of the C-Br bonds could lead to different Tg values for the two types of polymers.

  • Mechanical Properties: The degree of crystallinity significantly impacts the mechanical properties of a polymer. A semi-crystalline polymer from this compound would likely be more rigid and have a higher tensile strength compared to a more amorphous and potentially more flexible polymer from the racemic form.

  • Solubility: The more regular structure of the polymer from the meso isomer might lead to lower solubility in common organic solvents compared to the more disordered polymer from the racemic isomer.

Data Presentation

Due to the absence of specific experimental data in the current body of scientific literature, a quantitative comparison table cannot be constructed. Future research is necessary to elucidate the precise differences in the properties of polymers derived from these two isomers. A hypothetical table for such a future comparison is presented below to guide researchers in the data that would be valuable to the scientific community.

PropertyPolymer from this compoundPolymer from racemic-2,5-dibromoadipic acid
Monomer Stereochemistry (2R, 5S) - achiral(2R, 5R) and (2S, 5S) mixture
Polymer Tacticity Expected to be stereoregularExpected to be atactic or syndiotactic-like
Crystallinity Expected to be semi-crystallineExpected to be amorphous
Melting Temperature (Tm) Expected to be higher and well-definedExpected to be lower or absent
Glass Transition Temp. (Tg) Data not availableData not available
Molecular Weight (Mn, Mw) Data not availableData not available
Polydispersity Index (PDI) Data not availableData not available
Tensile Strength Expected to be higherExpected to be lower
Elongation at Break Expected to be lowerExpected to be higher
Solubility Expected to be lowerExpected to be higher

Experimental Protocols

Researchers aiming to investigate the comparative analysis of these two isomers would need to perform the following key experiments:

1. Synthesis of Polyesters:

  • Monomer Synthesis and Separation: Synthesize 2,5-dibromoadipic acid and separate the meso and racemic isomers. Characterize the purified isomers by techniques such as NMR spectroscopy and melting point analysis.

  • Polycondensation: React each isomer separately with a suitable diol (e.g., 1,4-butanediol or ethylene glycol) via melt or solution polycondensation. Key reaction parameters to control and report would include temperature, pressure, reaction time, and catalyst type and concentration.

2. Polymer Characterization:

  • Structural Analysis: Confirm the chemical structure of the resulting polyesters using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight Determination: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) and assess the degree of crystallinity.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.

  • Crystallinity Assessment: Use X-ray Diffraction (XRD) to analyze the crystalline structure and calculate the degree of crystallinity.

  • Mechanical Testing: Perform tensile testing on polymer films or molded bars to determine properties such as tensile strength, Young's modulus, and elongation at break.

Logical Workflow for Comparative Analysis

The logical flow of a research project to compare these two isomers is outlined in the following diagram.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Characterization and Comparison Monomer_Synthesis Synthesis of 2,5-dibromoadipic acid Isomer_Separation Separation of meso and racemic isomers Monomer_Synthesis->Isomer_Separation Monomer_Characterization Characterization (NMR, MP) Isomer_Separation->Monomer_Characterization Poly_meso Polycondensation of meso isomer Monomer_Characterization->Poly_meso Poly_racemic Polycondensation of racemic isomer Monomer_Characterization->Poly_racemic Structural Structural Analysis (FTIR, NMR) Poly_meso->Structural Molecular_Weight Molecular Weight (GPC) Poly_meso->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Poly_meso->Thermal Crystallinity Crystallinity (XRD) Poly_meso->Crystallinity Mechanical Mechanical Testing Poly_meso->Mechanical Poly_racemic->Structural Poly_racemic->Molecular_Weight Poly_racemic->Thermal Poly_racemic->Crystallinity Poly_racemic->Mechanical Comparative_Analysis Comparative Analysis of Properties Structural->Comparative_Analysis Molecular_Weight->Comparative_Analysis Thermal->Comparative_Analysis Crystallinity->Comparative_Analysis Mechanical->Comparative_Analysis

Caption: Workflow for the comparative analysis of polymers from meso- and racemic-2,5-dibromoadipic acid.

A Comparative Guide to Meso-2,3-Dibromosuccinic Acid and Other Halogenated Diacids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Synthesis, Reactivity, and Biological Activity

In the landscape of pharmaceutical and materials science research, halogenated organic compounds play a pivotal role as versatile building blocks and pharmacologically active agents. Among these, halogenated dicarboxylic acids are of particular interest due to their potential to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for drug design and development. This guide provides a comprehensive comparison of meso-2,3-dibromosuccinic acid with its chlorinated, fluorinated, and iodinated analogs, as well as the parent compound, succinic acid. Due to the limited availability of data for meso-2,5-dibromoadipic acid, this guide focuses on the well-documented and structurally similar meso-2,3-dihalogenated succinic acids.

Physicochemical Properties: A Tabular Comparison

The introduction of halogen atoms to the succinic acid backbone significantly influences its physicochemical properties. The electronegativity and size of the halogen atom impact the inductive effect on the carboxylic acid groups, thereby affecting their acidity (pKa). The following table summarizes the key physicochemical properties of meso-2,3-dibromosuccinic acid and its analogs.

PropertySuccinic Acidmeso-2,3-Difluorosuccinic Acidmeso-2,3-Dichlorosuccinic Acidmeso-2,3-Dibromosuccinic Acidmeso-2,3-Diiodosuccinic Acid
Molecular Formula C₄H₆O₄C₄H₄F₂O₄C₄H₄Cl₂O₄C₄H₄Br₂O₄C₄H₄I₂O₄
Molecular Weight ( g/mol ) 118.09154.06186.98275.88369.88
Melting Point (°C) 185-190Data not available217-218 (dec.)[1]278 - 281 (dec.)[2]Data not available
Boiling Point (°C) 235Data not available232.4 (at 760 mmHg)[1]352[2]Data not available
pKa₁ 4.2Data not availableData not available1.4[3]Data not available
pKa₂ 5.6Data not availableData not available3.4[3]Data not available
Water Solubility 83.2 g/L (25 °C)Data not availableData not availableVery soluble[2]Data not available

Note: "dec." indicates decomposition.

Synthesis and Experimental Protocols

The synthesis of meso-2,3-dihalogenated succinic acids typically involves the stereospecific halogenation of fumaric or maleic acid. The meso isomer is preferentially formed from the anti-addition of the halogen to the double bond of fumaric acid.

Experimental Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid

This protocol is based on the bromination of fumaric acid in an aqueous solution of hydrogen bromide.[1]

Materials:

  • Fumaric acid

  • Bromine

  • Aqueous hydrogen bromide (10-48% by weight)

  • Water (deionized)

  • Ice bath

Procedure:

  • A suspension of fumaric acid in a hot aqueous hydrogen bromide solution is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • The mixture is heated to a temperature between 50 and 90 °C.

  • Bromine is added dropwise to the heated suspension while maintaining the temperature. The molar ratio of fumaric acid to bromine should be between 1:1 and 1:1.1.

  • After the addition of bromine is complete, the reaction mixture is stirred for approximately one hour at 70 °C.

  • The mixture is then cooled to 10 °C in an ice bath to precipitate the product.

  • The precipitated meso-2,3-dibromosuccinic acid is collected by filtration.

  • The collected solid is washed with cold water until the washings are free of hydrogen bromide.

  • The final product is dried under vacuum.

A similar approach can be used for the synthesis of meso-2,3-dichlorosuccinic acid by using chlorine gas in a mineral acid solvent.[4]

Comparative Reactivity and Biological Activity

The reactivity of dihalogenated succinic acids is influenced by the nature of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl and C-F bonds, making brominated compounds more susceptible to nucleophilic substitution and elimination reactions.

Reactivity:

  • Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, providing a route to a variety of substituted succinic acid derivatives. The ease of substitution generally follows the trend I > Br > Cl > F.

  • Elimination Reactions: Under basic conditions, dehydrohalogenation can occur to form unsaturated dicarboxylic acids.

Biological Activity: Halogenated organic compounds often exhibit significant biological activity. While specific data for the direct biological effects of meso-2,3-dihalogenated succinic acids are limited, the introduction of halogens into organic molecules is a common strategy in drug discovery to enhance efficacy and modulate pharmacokinetic properties. For instance, various halogenated marine natural products have demonstrated antibacterial, antifungal, antiviral, and antitumor activities.[2] Succinic acid itself is a key metabolic intermediate, and its halogenated derivatives could potentially act as enzyme inhibitors or modulators of metabolic pathways.[5] Further research is needed to fully elucidate the biological profiles of these compounds.

Synthesis Pathway of Meso-2,3-Dibromosuccinic Acid

The following diagram illustrates the synthesis of meso-2,3-dibromosuccinic acid from fumaric acid.

Synthesis_Pathway cluster_reactants Reactants Fumaric_Acid Fumaric Acid Meso_Dibromosuccinic_Acid meso-2,3-Dibromosuccinic Acid Fumaric_Acid->Meso_Dibromosuccinic_Acid Anti-addition Bromine Bromine (Br2) HBr_H2O aq. HBr (50-90°C)

References

Meso-2,5-Dibromoadipic Acid: A Stereochemical Advantage in Polymer and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that influences the properties and performance of the final product. Meso-2,5-dibromoadipic acid, a stereoisomer of 2,5-dibromoadipic acid, presents distinct advantages over its racemic counterpart and other similar compounds, primarily owing to its unique molecular symmetry. These advantages are particularly pronounced in the synthesis of advanced polymers and as a chiral starting material in complex organic synthesis.

The key differentiator of this compound lies in its stereochemistry. As a meso compound, it possesses an internal plane of symmetry, rendering the molecule achiral despite having two stereocenters. This inherent symmetry has significant implications for its physical properties and reactivity, which can be leveraged to achieve specific outcomes in material science and drug discovery. In contrast, the racemic mixture of (2R,5R)- and (2S,5S)-2,5-dibromoadipic acid is chiral and introduces a level of disorder at the molecular level that can be undesirable in certain applications.

Comparison with Alternative Compounds

While direct, quantitative comparative studies on the performance of this compound versus its racemic form in applications such as polymerization are not extensively available in the public literature, the principles of stereochemistry in polymer science allow for a clear delineation of its theoretical advantages. The primary alternatives to this compound include its racemic form and other non-brominated or differently substituted adipic acid derivatives.

The use of a stereochemically pure monomer like this compound can lead to polymers with greater stereoregularity. This, in turn, can significantly influence the material's bulk properties. For instance, polymers synthesized from this compound would be expected to exhibit higher crystallinity, leading to enhanced thermal and mechanical properties compared to polymers derived from a racemic mixture.

PropertyThis compoundRacemic-2,5-dibromoadipic acidAdipic Acid (non-brominated)
Stereochemistry Achiral (meso)Chiral (racemic mixture)Achiral
Expected Polymer Crystallinity HigherLowerVariable, generally lower than stereoregular polymers
Potential for Stereocontrol in Synthesis HighLow (mixture of stereoisomers)Not applicable
Reactivity of C-Br bonds Present for further functionalizationPresent for further functionalizationAbsent

Advantages in Polymer Synthesis

The primary advantage of using this compound in polyester synthesis is the potential to create polymers with a highly regular microstructure. This regularity allows for more efficient chain packing, leading to a higher degree of crystallinity. Increased crystallinity is generally associated with:

  • Higher Melting Point and Thermal Stability: More energy is required to disrupt the ordered crystalline structure.

  • Improved Mechanical Strength: The ordered arrangement of polymer chains can lead to materials with higher tensile strength and modulus.

  • Enhanced Barrier Properties: The dense, crystalline structure can reduce the permeability of gases and liquids.

In contrast, the use of racemic-2,5-dibromoadipic acid would result in an atactic polymer, with a random distribution of the two enantiomeric repeating units. This lack of stereoregularity hinders chain packing and leads to a more amorphous material with consequently lower thermal and mechanical performance.

Utility in Asymmetric Synthesis

Beyond polymer science, this compound serves as a valuable precursor in asymmetric synthesis. The meso form, with its prostereogenic centers, can be desymmetrized using chiral reagents or catalysts to yield enantiomerically pure products. This is a powerful strategy in the synthesis of complex chiral molecules, including pharmaceutical intermediates. The bromine atoms at the C2 and C5 positions provide reactive handles for a variety of chemical transformations, such as nucleophilic substitution, allowing for the introduction of diverse functional groups.

Experimental Protocols

While specific, detailed protocols for the polymerization of this compound are not readily found in published literature, a general procedure for the synthesis of a polyester via melt polycondensation can be outlined.

General Protocol for Melt Polycondensation of this compound with a Diol

1. Materials:

  • This compound

  • Diol (e.g., 1,6-hexanediol)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • Inert gas (e.g., nitrogen or argon)

2. Procedure:

  • Equimolar amounts of this compound and the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • A catalytic amount of the polycondensation catalyst (typically 0.01-0.1 mol% relative to the diacid) is added to the mixture.

  • The reaction vessel is purged with an inert gas to remove oxygen.

  • The mixture is heated under a slow stream of inert gas to a temperature sufficient to melt the monomers and initiate esterification (typically 150-180°C). Water is evolved as a byproduct and removed through the condenser.

  • After the initial esterification, the temperature is gradually increased (e.g., to 200-220°C) and a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization reaction to completion.

  • The reaction is continued until the desired melt viscosity (indicative of high molecular weight) is achieved.

  • The resulting polymer is then extruded from the reactor and allowed to cool.

3. Characterization:

  • The molecular weight of the polyester can be determined by gel permeation chromatography (GPC).

  • The thermal properties (glass transition temperature, melting point, and thermal stability) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • The structure and stereoregularity of the polymer can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Advantage: A Logical Workflow

The following diagram illustrates the logical flow of how the stereochemical purity of this compound leads to enhanced polymer properties.

logical_workflow Logical Workflow: from Monomer Stereochemistry to Polymer Properties cluster_monomer Monomer Selection cluster_polymerization Polymerization cluster_polymer_structure Resulting Polymer Structure cluster_properties Macroscopic Properties This compound This compound Step-Growth Polymerization Step-Growth Polymerization This compound->Step-Growth Polymerization Input Racemic-2,5-dibromoadipic acid Racemic-2,5-dibromoadipic acid Racemic-2,5-dibromoadipic acid->Step-Growth Polymerization Input Stereoregular Polymer Stereoregular Polymer Step-Growth Polymerization->Stereoregular Polymer Leads to Atactic Polymer Atactic Polymer Step-Growth Polymerization->Atactic Polymer Leads to High Crystallinity High Crystallinity Stereoregular Polymer->High Crystallinity Results in Low Crystallinity Low Crystallinity Atactic Polymer->Low Crystallinity Results in Enhanced Thermal Stability Enhanced Thermal Stability High Crystallinity->Enhanced Thermal Stability Improved Mechanical Strength Improved Mechanical Strength High Crystallinity->Improved Mechanical Strength Lower Thermal & Mechanical Performance Lower Thermal & Mechanical Performance Low Crystallinity->Lower Thermal & Mechanical Performance

A Comparative Guide to the Spectroscopic and Crystallographic Properties of meso-2,5-Dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and crystallographic data of meso-2,5-dibromoadipic acid and related compounds. By presenting key data in a structured format and detailing experimental protocols, this document aims to facilitate a deeper understanding of the structural characteristics of this molecule.

Comparative Spectroscopic and Crystallographic Data

Table 1: Crystal Structure Comparison

Parametermeso-Dimethyl 2,5-dibromohexanedioate[1]Adipic Acid
Molecular Formula C8H12Br2O4[1]C6H10O4
Molecular Weight 331.98 g/mol [1]146.14 g/mol
Crystal System Monoclinic[1]Monoclinic
Space Group P21/cP21/c
Unit Cell Dimensions a = 4.5580(9) Å, b = 12.134(2) Å, c = 10.554(2) Å, β = 90.36(3)°[1]a = 10.07 Å, b = 5.14 Å, c = 8.63 Å, β = 137.3°
Volume (V) 583.7(2) ų[1]308.8 ų
Z 2[1]2

Note: The crystal structure data for meso-dimethyl 2,5-dibromohexanedioate is presented as a close structural analog of this compound.

Table 2: Comparative Spectroscopic Data

Spectroscopic TechniqueAdipic Acid (for baseline comparison)This compound (Predicted)
¹H NMR (ppm) ~2.3 (t, 4H, -CH₂-COOH), ~1.6 (m, 4H, -CH₂-CH₂-)[2][3]The methine protons (-CHBr-) would show a significant downfield shift compared to the methylene protons in adipic acid, likely in the 4.0-4.5 ppm range. The methylene protons adjacent to the chiral centers would also be shifted and likely show more complex splitting patterns. The carboxylic acid protons would appear as a broad singlet, typically >10 ppm.
¹³C NMR (ppm) ~177 (-COOH), ~34 (-CH₂-COOH), ~24 (-CH₂-CH₂-)[4]The carbon atoms attached to bromine (-CHBr-) would be significantly shifted downfield to the 50-60 ppm range. The carboxylic acid carbons would remain in a similar region (~170-180 ppm). The remaining methylene carbons would also experience shifts due to the inductive effect of the bromine atoms.
FTIR (cm⁻¹) ~2940 (O-H stretch, broad), ~1700 (C=O stretch), ~1430 (C-O-H bend), ~1285 (C-O stretch)[2]A strong, broad O-H stretch from the carboxylic acid would be present. The C=O stretch would be a prominent peak around 1700 cm⁻¹. The C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
Mass Spectrometry (m/z) Molecular Ion (M⁺): 146. Key Fragments: 128, 112, 100[4]Molecular Ion (M⁺): 302, 304, 306 (due to bromine isotopes). Key fragmentation would likely involve the loss of Br, H₂O, and COOH, leading to a complex spectrum with characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 X-Ray Crystallography

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For a compound like meso-dimethyl 2,5-dibromohexanedioate, dissolving the compound in a suitable solvent such as ethanol and allowing the solvent to evaporate slowly over several days can yield high-quality crystals.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built into this map. The model is then refined against the experimental data to obtain the final, accurate crystal structure.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR, the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A typical concentration for ¹H NMR is 5-25 mg of the compound in 0.6-0.7 mL of solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required.

  • Data Acquisition: The prepared sample in an NMR tube is placed into the NMR spectrometer. For solid-state NMR, the sample is packed into a rotor and spun at a "magic angle" to average out anisotropic interactions.[5] A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which shows the characteristic chemical shifts of the nuclei.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and then pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the path of the infrared beam. The interferometer modulates the infrared radiation, which passes through the sample. The detector measures the transmitted or reflected radiation.

  • Data Processing: The interferogram is converted into an infrared spectrum using a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.4 Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent. The concentration is typically low, in the range of micrograms per milliliter.

  • Ionization: The sample solution is introduced into the mass spectrometer. For small organic molecules, common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" technique that often causes extensive fragmentation, providing structural information. ESI is a "soft" technique that typically produces the intact molecular ion.

  • Mass Analysis and Detection: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of ions at each m/z value. The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Correlating Spectroscopic Data with Crystal Structure

The following diagram illustrates the logical workflow for integrating spectroscopic and crystallographic data to achieve a comprehensive structural characterization of this compound.

CorrelationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_correlation Data Correlation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Purification->CrystalGrowth Correlation Correlate Spectroscopic Data with Crystal Structure NMR->Correlation IR->Correlation MS->Correlation XRD X-ray Diffraction CrystalGrowth->XRD StructureSolution Structure Solution & Refinement XRD->StructureSolution StructureSolution->Correlation FinalStructure Final Structure Confirmation Correlation->FinalStructure

Workflow for Structural Characterization

References

A Comparative Guide to Chromatographic Techniques for Purity Assessment of meso-2,5-dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity assessment of meso-2,5-dibromoadipic acid. The primary focus is on the separation of the meso diastereomer from its racemic counterpart, a critical aspect of quality control in pharmaceutical and chemical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its stereochemical purity is paramount, as different stereoisomers can exhibit varied biological activities and toxicological profiles. The synthesis of the meso form is often accompanied by the formation of the racemic (dl) diastereomer as the primary impurity. This guide outlines and compares the chromatographic methods available for the effective separation and quantification of these stereoisomers, along with other potential process-related impurities.

Comparison of Chromatographic Techniques

The choice of chromatographic technique for the purity assessment of this compound depends on several factors, including the required resolution, sensitivity, speed, and the nature of the impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption and separation based on polarity on a thin layer of adsorbent material.
Primary Application Quantitative analysis of purity and diastereomeric excess.Quantitative analysis of volatile impurities and, after derivatization, the main component.Rapid qualitative screening and reaction monitoring.
Resolution of Diastereomers Excellent, especially with chiral stationary phases.Good to excellent, typically requiring chiral derivatization.Low to moderate, may require specific mobile phases and visualization techniques.
Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample (including derivatization).5 - 20 minutes per plate (multiple samples).
Sensitivity High (ng to pg level).Very high (pg to fg level).Low (µg to ng level).
Sample Preparation Dissolution in a suitable solvent.Derivatization to increase volatility is mandatory.Dissolution in a volatile solvent.
Cost (Instrument & Consumables) HighHighLow

High-Performance Liquid Chromatography (HPLC)

HPLC is the most robust and widely used technique for the accurate quantification of this compound and its diastereomeric impurity. Both reversed-phase and chiral chromatography methods can be employed.

Experimental Protocol: Chiral HPLC
  • Column: CHIRALPAK® QD-AX (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Expected Results: This method should provide baseline separation of the meso and racemic diastereomers.

Gas Chromatography (GC)

GC analysis of dicarboxylic acids like this compound necessitates a derivatization step to convert the non-volatile acid into a volatile ester.

Experimental Protocol: GC-FID
  • Derivatization: To 1 mg of the sample, add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: 120 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min.

    • Detector: Flame Ionization Detector (FID) at 280 °C

    • Injection: 1 µL, split ratio 20:1

Expected Results: The derivatized diastereomers should be well-separated, allowing for accurate quantification.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a synthesis or for rapid screening of multiple samples.

Experimental Protocol: TLC
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: Toluene/Ethyl Acetate/Formic Acid (5:4:1, v/v/v)

  • Sample Application: Spot 1-2 µL of a concentrated solution of the sample in acetone.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under UV light at 254 nm.

    • Stain with a potassium permanganate solution (the spots will appear as yellow-brown on a purple background).

Expected Results: The meso and racemic diastereomers may appear as distinct spots, although baseline separation might be challenging. The Retention Factor (Rf) for the meso compound is expected to be slightly different from the racemic mixture.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Sample of this compound Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC Derivatize_GC Derivatize with BSTFA Sample->Derivatize_GC Dissolve_TLC Dissolve in Acetone Sample->Dissolve_TLC HPLC Chiral HPLC Analysis Dissolve_HPLC->HPLC GC GC-FID Analysis Derivatize_GC->GC TLC TLC Analysis Dissolve_TLC->TLC Quant_Purity Quantify Purity and Diastereomeric Excess HPLC->Quant_Purity GC->Quant_Purity Qual_Screen Qualitative Screening (Rf Comparison) TLC->Qual_Screen

Caption: Workflow for the purity assessment of this compound.

Potential Impurities and their Separation

The primary impurity in the synthesis of this compound is its racemic diastereomer. Other potential impurities include unreacted adipic acid and mono-brominated adipic acid.

Impurity_Separation meso-2,5-dibromoadipic_acid This compound (Product) racemic-2,5-dibromoadipic_acid racemic-2,5-dibromoadipic acid (Diastereomer) meso-2,5-dibromoadipic_acid->racemic-2,5-dibromoadipic_acid Separated by Chiral HPLC/GC mono-bromoadipic_acid mono-bromoadipic acid (Intermediate) meso-2,5-dibromoadipic_acid->mono-bromoadipic_acid Separated by Reversed-Phase HPLC adipic_acid Adipic Acid (Starting Material) mono-bromoadipic_acid->adipic_acid Separated by Reversed-Phase HPLC

Caption: Separation of potential impurities from the target compound.

Conclusion

For the definitive purity assessment and quantification of diastereomeric excess of this compound, chiral HPLC is the recommended method due to its high resolution and accuracy. GC with chiral derivatization offers a viable alternative with high sensitivity. TLC serves as an excellent tool for rapid, qualitative screening and for monitoring the progress of chemical reactions in real-time. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, balancing the need for quantitative accuracy with considerations of speed and cost.

Benchmarking the reactivity of meso-2,5-dibromoadipic acid against other monomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Meso-2,5-dibromoadipic Acid and Other Monomers for Polymer Synthesis

For researchers and professionals in polymer chemistry and drug development, understanding the reactivity of monomers is critical for designing and controlling polymerization processes. This guide provides a benchmark for the expected reactivity of this compound, a halogenated aliphatic dicarboxylic acid, by comparing it with established monomers: adipic acid, terephthalic acid, and the bio-based 2,5-furandicarboxylic acid (FDCA).

Quantitative Reactivity Comparison of Benchmark Monomers

To provide a quantitative context, the following table summarizes experimentally determined reactivity data for common diacid monomers used in polyester synthesis. The reaction rate constant (k) is a direct measure of a monomer's reactivity under specific conditions; a higher value indicates a faster reaction.

MonomerComonomerCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Adipic Acid Hexamethylene GlycolNone (Self-catalyzed)120-150-45.01[1]
Adipic Acid Hexamethylene Glycolp-Toluene Sulphonic Acid120-150-31.55[1]
Terephthalic Acid (TPA) Ethylene GlycolAntimony Trioxide250Rate is dissolution-limited-
2,5-Furandicarboxylic Acid (FDCA) Ethylene Glycol-225-250Higher than TPA due to better solubility and higher acidity[2]-

Note: Direct comparison of rate constants requires identical reaction conditions. The data presented is for illustrative purposes to show the range of reactivities.

Factors Influencing Polycondensation Reactivity

The reactivity of monomers in step-growth polymerization is not intrinsic but is influenced by several factors. These include the monomer's chemical structure, the reaction conditions, and the presence of catalysts.

G cluster_structure Structural Factors cluster_conditions Process Conditions Reactivity Polycondensation Reactivity Structure Monomer Structure Reactivity->Structure Conditions Reaction Conditions Reactivity->Conditions Catalyst Catalyst Reactivity->Catalyst Electronic Electronic Effects (e.g., Inductive, Resonance) Structure->Electronic Steric Steric Hindrance Structure->Steric Acidity Acidity (pKa) Structure->Acidity Temp Temperature Conditions->Temp Pressure Pressure / Vacuum Conditions->Pressure Stoichiometry Monomer Stoichiometry Conditions->Stoichiometry

Caption: Factors influencing monomer reactivity in polycondensation.

Experimental Protocol for Benchmarking Monomer Reactivity

To quantitatively determine the reactivity of a diacid monomer like this compound, a standardized experimental protocol for melt polycondensation can be followed. This allows for a direct and objective comparison with other monomers under identical conditions.

Objective: To measure the rate of polyesterification between a diacid and a diol by monitoring the decrease in carboxylic acid end-groups over time.

Materials:

  • Diacid monomer (e.g., this compound)

  • Diol comonomer (e.g., 1,6-hexanediol)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (for sample dissolution)

  • Titrant (e.g., standardized KOH in ethanol)

  • Indicator (e.g., phenolphthalein)

  • Nitrogen gas supply

Apparatus:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.

  • Heating mantle with a temperature controller.

  • Sampling apparatus.

  • Burette and titration flask.

Procedure:

  • Reactor Setup: Charge the reactor with equimolar amounts of the diacid and diol.[1]

  • Inert Atmosphere: Purge the system with nitrogen gas to prevent oxidation and side reactions.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 150°C) with constant stirring to create a homogenous melt.

  • Sampling: Once the target temperature is reached (t=0), withdraw an initial sample of the reaction mixture.

  • Reaction Monitoring: Withdraw samples at regular time intervals (e.g., every 30 minutes).

  • Titration: Dissolve each weighed sample in a suitable solvent and titrate with standardized KOH solution to determine the concentration of unreacted carboxylic acid groups.[3]

  • Data Analysis:

    • Calculate the extent of reaction (p) at each time point from the decrease in acid concentration.

    • Plot the appropriate function of (1-p) versus time to determine the reaction order and the rate constant (k). For many self-catalyzed polyesterifications, the reaction is 2.5-order, and a plot of 1/(1-p)¹·⁵ vs. time yields a straight line. For externally catalyzed reactions, a second-order plot of 1/(1-p) vs. time is often linear.[1]

G A 1. Charge Reactor (Diacid + Diol) B 2. Purge with N2 & Heat to Temp. A->B C 3. Start Reaction (t=0) & Take Initial Sample B->C D 4. Withdraw Samples at Timed Intervals C->D E 5. Titrate Samples (Determine [COOH]) D->E Repeat F 6. Plot Kinetic Data (e.g., 1/(1-p) vs. time) E->F G 7. Calculate Rate Constant (k) F->G

Caption: Experimental workflow for determining polycondensation kinetics.

By following this protocol, researchers can generate the necessary data to quantitatively benchmark the reactivity of novel monomers like this compound, enabling more precise control over polymer synthesis and the development of new materials with tailored properties.

References

A comparative study of different synthetic routes to meso-2,5-dibromoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective preparation of key intermediates is paramount. This guide provides a comparative study of two primary synthetic routes to meso-2,5-dibromoadipic acid, a valuable building block in the synthesis of various bioactive molecules and polymers. The comparison is based on reaction yield, stereoselectivity, and procedural complexity, supported by experimental data.

This report details two distinct synthetic strategies for the preparation of this compound:

  • Route 1: Diastereoselective Bromination of Adipic Acid. This classical approach utilizes the Hell-Volhard-Zelinsky (HVZ) reaction to achieve α-bromination of the dicarboxylic acid.

  • Route 2: Stereospecific Bromination of trans,trans-Muconic Acid. This method leverages the stereospecific anti-addition of bromine to a conjugated diene to control the stereochemistry of the final product.

Data Summary: A Head-to-Head Comparison

ParameterRoute 1: Bromination of Adipic AcidRoute 2: Bromination of trans,trans-Muconic Acid
Starting Material Adipic Acidtrans,trans-Muconic Acid
Key Reagents Bromine, Phosphorus TribromideBromine
Overall Yield Moderate to High (ester derivative)Potentially High
Stereoselectivity Formation of a mixture of diastereomers, requiring separationHigh (inherently stereospecific)
Key Advantages Readily available starting materialDirect formation of the desired meso isomer
Key Disadvantages Formation of diastereomeric mixture, harsh reaction conditionsAvailability and cost of starting material

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

G Route 1: Synthesis from Adipic Acid AdipicAcid Adipic Acid AcylHalide Adipoyl Dihalide AdipicAcid->AcylHalide Acyl Halogenation (e.g., PBr3) DibromoAdipicAcid This compound (and dl-isomer) AcylHalide->DibromoAdipicAcid α-Bromination (Br2)

Caption: Synthetic pathway from Adipic Acid.

G Route 2: Synthesis from trans,trans-Muconic Acid MuconicAcid trans,trans-Muconic Acid MesoDibromo This compound MuconicAcid->MesoDibromo Stereospecific Bromination (Br2)

Confirming Stereochemical Purity: A Comparative Analysis of Meso-2,5-Dibromoadipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of synthetic chemistry and drug development is the confirmation of stereochemical purity. For a molecule like 2,5-dibromoadipic acid, which possesses two stereocenters, three possible stereoisomers exist: a pair of enantiomers (the racemic mixture) and an achiral meso compound. Distinguishing the desired meso isomer from the racemic counterpart is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comparative analysis of analytical techniques used to confirm the stereochemical purity of meso-2,5-dibromoadipic acid, supported by experimental data and detailed protocols.

The differentiation between diastereomers, such as the meso and racemic forms of 2,5-dibromoadipic acid, relies on the distinct physical and spectroscopic properties arising from their unique three-dimensional arrangements. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are powerful tools for this purpose.

Comparative Analysis of Analytical Data

A summary of the key analytical data for distinguishing between the stereoisomers of 2,5-dibromoadipic acid is presented in the table below.

Analytical TechniqueParameterThis compoundRacemic (d,l)-2,5-Dibromoadipic Acid
¹H NMR Chemical Shift (δ) of C2/C5-HSingle resonanceTwo distinct resonances
Coupling Constants (J)Single set of couplingsTwo sets of couplings
¹³C NMR Number of SignalsFewer signals due to symmetryMore signals due to asymmetry
Chiral HPLC Retention Time (tᵣ)Single peakTwo resolved peaks for enantiomers
Melting Point Melting Point (°C)~188 °C[1]Different from the meso form

Experimental Methodologies

Detailed protocols for the primary analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly effective in distinguishing between diastereomers.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2,5-dibromoadipic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The key diagnostic region will be the signals corresponding to the protons at the C2 and C5 positions. For the meso compound, due to its plane of symmetry, these protons are chemically equivalent and will appear as a single multiplet. In contrast, the racemic mixture will exhibit two sets of signals for these protons, reflecting the two different enantiomers.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The meso isomer will show fewer carbon signals than the racemic mixture due to its higher symmetry. For instance, the two carboxylic acid carbons and the two brominated carbons in the meso form will each give a single resonance, whereas in the racemic form, these may be inequivalent.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that can resolve enantiomers. While the meso form is achiral, this method can be used to confirm its purity by demonstrating the absence of the enantiomeric pair.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.

  • Mobile Phase Preparation: A typical mobile phase for the separation of acidic compounds on a chiral column consists of a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio should be optimized for the specific column and system.

  • Sample Preparation: Dissolve a small amount of the 2,5-dibromoadipic acid sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The meso compound should elute as a single, sharp peak. If the sample is contaminated with the racemic mixture, two additional, well-resolved peaks corresponding to the d- and l-enantiomers will be observed at different retention times.

Experimental Workflow

The logical flow for confirming the stereochemical purity of synthesized 2,5-dibromoadipic acid is illustrated below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Confirmation cluster_results Results Interpretation synthesis Synthesis of 2,5-Dibromoadipic Acid nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr hplc Chiral HPLC synthesis->hplc mp Melting Point Analysis synthesis->mp meso Pure Meso Isomer nmr->meso Single set of signals racemic Racemic Mixture or Contamination nmr->racemic Multiple sets of signals hplc->meso Single Peak hplc->racemic Two Resolved Peaks mp->meso Sharp M.P. at ~188°C mp->racemic Different M.P.

Fig. 1: Experimental workflow for purity confirmation.

References

A Comparative Guide to Polylactic Acid (PLA) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for performance data on polymers derived from meso-2,5-dibromoadipic acid did not yield sufficient publicly available information. This guide, therefore, uses the well-characterized and widely used biodegradable polymer, Polylactic Acid (PLA), as a primary example to demonstrate a comparative analysis of performance. The principles and experimental methodologies outlined herein can be applied to the evaluation of novel polymers.

Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources like corn starch or sugarcane.[1][2] It is a prominent member of the aliphatic polyester family and serves as a sustainable alternative to conventional petroleum-based plastics in numerous applications, including packaging, textiles, and biomedical devices.[2][3]

Performance Comparison of PLA and Other Biodegradable Polymers

The performance of PLA is often benchmarked against other biodegradable polymers such as Poly(glycolic acid) (PGA) and Poly(ε-caprolactone) (PCL), as well as conventional plastics like Polypropylene (PP).

Mechanical Properties

PLA is known for its high strength and rigidity, comparable to polystyrene (PS) and polyethylene terephthalate (PET).[2] However, it is also characterized by its brittleness.[3][4] The mechanical properties of these polymers are summarized in the table below.

PropertyPolylactic Acid (PLA)Poly(glycolic acid) (PGA)Poly(ε-caprolactone) (PCL)Polypropylene (PP)
Tensile Strength (MPa) 28.1 - 70[4]115[5]20-4032-40
Modulus of Elasticity (GPa) 2.2 - 3.5[6]7[5]0.2-0.41.3-1.8
Elongation at Break (%) 1.3 - 7[7]->600[3]100-600
Impact Strength (kJ/m²) 5[6]->5020-100
Thermal Properties

A significant limitation of PLA is its relatively low glass transition temperature, making it unsuitable for high-temperature applications.

PropertyPolylactic Acid (PLA)Poly(glycolic acid) (PGA)Poly(ε-caprolactone) (PCL)
Glass Transition Temperature (°C) 50 - 6035 - 40[8]-60
Melting Temperature (°C) 150 - 165.9[9]220 - 230[5]60
Heat Deflection Temperature (°C) 49--
Thermal Conductivity (W/m·K) 0.13[10]-0.29
Specific Heat Capacity (J/kg·K) 1800[10]-1.7

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of polymer performance. Below are protocols for key experiments in the synthesis and characterization of PLA.

Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP)

Ring-opening polymerization of lactide is a common method for producing high molecular weight PLA.[11][12]

Materials:

  • L-lactic acid (85 wt% solution)

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Toluene (pre-dried)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

Procedure:

  • Oligomerization: L-lactic acid is heated to 160°C under vacuum to remove water and form low molecular weight pre-polymers (oligomers).[11]

  • Lactide Formation: The temperature is increased to 200°C under reduced pressure to facilitate the cyclization of the oligomers into lactide, a cyclic dimer. The lactide is collected by distillation.[12]

  • Ring-Opening Polymerization: The purified lactide is mixed with the stannous octoate catalyst (typically 1 wt%) in a reactor under a nitrogen atmosphere. The mixture is heated to 140-180°C for 2-4 hours to initiate polymerization.[11][12]

  • Purification: The resulting PLA polymer is dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as methanol to remove any unreacted monomer or catalyst residues. The purified PLA is then dried under vacuum.

Mechanical Testing: Tensile Strength

Tensile testing is performed to determine the ultimate tensile strength, modulus of elasticity, and elongation at break of the polymer.

Equipment:

  • Universal Testing Machine (e.g., Instron)

  • Dumbbell-shaped specimens prepared according to ASTM D638 standard.

Procedure:

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[13]

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small sample of the polymer (5-10 mg) into an aluminum DSC pan.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[12]

  • A typical heating program involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a second heating ramp to measure the thermal properties.[12]

  • The glass transition is observed as a step change in the heat flow, while melting is an endothermic peak.

Biodegradation Assay: Soil Burial Test

This test evaluates the biodegradability of the polymer under simulated soil conditions.

Equipment:

  • Polymer film samples of known weight and dimensions.

  • Controlled composting environment or soil burial setup.

Procedure:

  • Dry the polymer film samples in a vacuum oven to a constant weight.

  • Bury the samples in a controlled compost environment with specific temperature, humidity, and microbial activity.

  • At regular intervals (e.g., 30, 60, 90 days), retrieve the samples.[14]

  • Carefully clean the samples to remove any soil or debris, then dry them to a constant weight.

  • The percentage of weight loss is calculated to determine the rate of biodegradation.[14]

Visualizations

Workflow for PLA Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of PLA via ring-opening polymerization and its subsequent characterization.

PLA_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Lactic_Acid Lactic Acid Oligomerization Oligomerization (160°C, vacuum) Lactic_Acid->Oligomerization Lactide_Formation Lactide Formation (200°C, reduced pressure) Oligomerization->Lactide_Formation ROP Ring-Opening Polymerization (140-180°C, Sn(Oct)₂) Lactide_Formation->ROP Crude_PLA Crude PLA ROP->Crude_PLA Purification Purification (Dissolution & Precipitation) Crude_PLA->Purification Pure_PLA Pure PLA Purification->Pure_PLA Mechanical_Testing Mechanical Testing (Tensile, Impact) Pure_PLA->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Pure_PLA->Thermal_Analysis Biodegradation_Assay Biodegradation Assay (Soil Burial) Pure_PLA->Biodegradation_Assay Structural_Analysis Structural Analysis (NMR, FTIR) Pure_PLA->Structural_Analysis

Caption: Workflow for PLA synthesis and characterization.

Biodegradation Pathway of PLA

The degradation of PLA in a biological environment is a multi-step process primarily driven by hydrolysis, followed by microbial action.[15]

PLA_Biodegradation PLA_Polymer PLA Polymer (High Molecular Weight) Hydrolysis Hydrolysis (H₂O) PLA_Polymer->Hydrolysis Oligomers PLA Oligomers & Lactic Acid (Lower Molecular Weight) Hydrolysis->Oligomers Microbial_Action Microbial Action (Enzymes) Oligomers->Microbial_Action Metabolism Metabolism by Microorganisms Microbial_Action->Metabolism CO2_H2O CO₂ + H₂O (Mineralization) Metabolism->CO2_H2O

Caption: Biodegradation pathway of Polylactic Acid (PLA).

References

Safety Operating Guide

Proper Disposal of Meso-2,5-dibromoadipic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for meso-2,5-dibromoadipic acid was not located. The following disposal procedures are based on guidelines for the closely related and structurally similar compounds, meso-2,3-dibromosuccinic acid and meso-2,3-dibromobutanedioic acid. These instructions should be used as a reference, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact. This includes:

    • Chemical safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat or other protective clothing.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

II. Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound:

  • Collection:

    • Carefully sweep up the solid this compound.

    • Place the collected material into a clearly labeled, sealable, and chemically compatible waste container.

  • Waste Characterization:

    • Based on its chemical structure as a halogenated organic acid, this compound should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as bases and reducing agents[1].

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Crucially, do not pour this compound or solutions containing it down the drain [1].

III. Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes key information for the related compound, meso-2,3-dibromobutanedioic acid, which can serve as a useful reference.

PropertyData (for meso-2,3-dibromobutanedioic acid)Source
Incompatible Materials Bases, Reducing Agents[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[1]
Environmental Fate Likely to be mobile in the environment due to its water solubility.[1]

IV. Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for analogous compounds. A common recommended disposal method for similar halogenated organic compounds involves incineration.

Protocol: Incineration of Halogenated Organic Waste

  • Preparation: The waste material may be dissolved or mixed with a combustible solvent.

  • Incineration: The mixture is burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting acidic halogenated byproducts.

This process should only be carried out by licensed professionals at an approved waste disposal facility.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_disposal Storage & Disposal A Wear appropriate PPE (goggles, gloves, lab coat) B Handle in a well-ventilated area (fume hood) A->B C Sweep up solid waste B->C Proceed with disposal D Place in a labeled, sealed container C->D E Characterize as halogenated organic waste D->E F Store in designated hazardous waste area E->F I Do NOT pour down drain E->I G Arrange for pickup by EHS or licensed contractor F->G H Dispose of via approved waste disposal plant (e.g., incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Meso-2,5-dibromoadipic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Meso-2,5-dibromoadipic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated carboxylic acids and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for tears or punctures before use. For extended contact, consider double-gloving.[1][2][3]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[2][4] A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[2][4]
Body Protection Laboratory CoatA flame-resistant lab coat or a standard lab coat made of appropriate chemical-resistant material should be worn and fully buttoned.[5]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic acids and dusts should be used.[2][5]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
  • Conduct all handling of solid this compound within a certified chemical fume hood to control dust and potential vapors.
  • Prepare all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated work area.
  • Ensure gloves are pulled over the cuffs of the lab coat to prevent skin exposure.

3. Weighing and Transfer:

  • Handle this compound as a solid. Avoid crushing or grinding the material to prevent dust generation.
  • Use a spatula or other appropriate tool for transfers.
  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

4. Post-Handling:

  • Thoroughly wash hands and forearms with soap and water after handling is complete, even if gloves were worn.[7][8]
  • Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.
  • Label waste containers clearly with the full chemical name and associated hazards.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.
  • Keep the waste container securely closed when not in use.

3. Disposal Procedure:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
  • Do not pour chemical waste down the drain.[7][9]

4. Decontamination of Empty Containers:

  • Triple-rinse empty containers that held this compound with a suitable solvent.
  • Collect the rinsate as hazardous waste.
  • Deface the label on the empty container before disposal to prevent reuse.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.